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Foundational

5-Methyl-6-phenoxynicotinaldehyde: Physicochemical Profiling, Synthetic Methodologies, and Application in Drug Discovery

Executive Summary In modern medicinal chemistry, the rapid assembly of complex pharmacophores relies heavily on versatile, multi-functional building blocks. 5-Methyl-6-phenoxynicotinaldehyde (CAS: 1355216-47-5) is a high...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In modern medicinal chemistry, the rapid assembly of complex pharmacophores relies heavily on versatile, multi-functional building blocks. 5-Methyl-6-phenoxynicotinaldehyde (CAS: 1355216-47-5) is a highly valuable heterocyclic intermediate that provides a unique combination of structural features: a rigid pyridine core, a lipophilic phenoxy ether, a sterically tuning methyl group, and a highly reactive formyl handle[1]. This whitepaper provides an in-depth technical analysis of its physicochemical properties, mechanistic reactivity, and validated synthetic protocols, designed specifically for researchers and application scientists in drug development.

Physicochemical Profiling & Structural Causality

Understanding the physicochemical properties of a building block is critical for predicting its behavior in both synthetic workflows and biological systems. The data summarized below highlights the compound's drug-like characteristics.

Quantitative Data Summary
PropertyValueCausality & Practical Implication
CAS Number 1355216-47-5Unique identifier for procurement and database indexing.
Molecular Formula C13H11NO2Defines the exact atomic composition.
Molecular Weight 213.23 g/mol Low MW allows for downstream additions without violating Lipinski’s Rule of 5.
SMILES CC1=CC(=CN=C1OC2=CC=CC=C2)C=OUseful for in silico docking and cheminformatics modeling.
Topological Polar Surface Area (TPSA) ~39.2 ŲLow TPSA suggests excellent membrane permeability; ideal for CNS-targeted or intracellular targets.
Hydrogen Bond Donors (HBD) 0Enhances lipophilicity and passive diffusion capabilities.
Hydrogen Bond Acceptors (HBA) 3 (N, O, O)Provides sufficient polarity for aqueous solubility tuning and target-protein interactions.
Mechanistic Reactivity

The reactivity of 5-Methyl-6-phenoxynicotinaldehyde is governed by the electronic "push-pull" dynamics of its substituents[2].

  • The Aldehyde (C3): Acts as a potent electrophile. The electron-withdrawing nature of the pyridine nitrogen further depletes electron density at the C3 position, making the formyl group highly susceptible to nucleophilic attack (e.g., in reductive aminations).

  • The Phenoxy Group (C6): While generally stable under basic conditions, the phenoxy ether increases the overall lipophilicity (LogP) of the scaffold. It can be selectively cleaved under strong Lewis acid conditions (e.g., BBr3) if a 2-pyridone derivative is required downstream.

  • The Methyl Group (C5): Provides critical steric bulk. This steric hindrance often forces the adjacent phenoxy ring out of coplanarity with the pyridine system, a conformational restriction frequently exploited to optimize binding affinities within tight enzymatic pockets.

Synthetic Methodology: Nucleophilic Aromatic Substitution (SNAr)

The most robust and scalable route to synthesize 5-Methyl-6-phenoxynicotinaldehyde is via a Nucleophilic Aromatic Substitution (SNAr) using 6-chloro-5-methylnicotinaldehyde and phenol.

Experimental Protocol (Self-Validating System)

This protocol is designed not just as a sequence of steps, but as a self-validating chemical system where each choice is driven by mechanistic causality.

Step 1: In Situ Deprotonation

  • Action: Suspend phenol (1.1 equiv) and anhydrous K2​CO3​ (2.0 equiv) in anhydrous Dimethylformamide (DMF). Stir at room temperature for 30 minutes.

  • Causality: K2​CO3​ (conjugate acid pKa ~10.3) is specifically chosen because it is perfectly matched to deprotonate phenol (pKa ~10) without being strong enough to induce unwanted side reactions (such as Cannizzaro-type disproportionation or solvent degradation) that stronger bases like NaH might trigger.

Step 2: Nucleophilic Attack & Meisenheimer Complex Formation

  • Action: Add 6-chloro-5-methylnicotinaldehyde (1.0 equiv) to the mixture. Elevate the temperature to 80°C and stir for 4-6 hours.

  • Causality: The C6 position of the pyridine ring is highly activated for SNAr. The ortho-nitrogen and the para-aldehyde both act as electron-withdrawing groups (EWGs), stabilizing the anionic Meisenheimer transition state via resonance. Heating to 80°C provides the necessary activation energy to temporarily disrupt the aromaticity of the pyridine ring.

Step 3: Analytical Validation

  • Action: Monitor the reaction via LC-MS or TLC (Hexanes:EtOAc 3:1).

  • Validation: The system validates itself when the starting material peak (showing a distinct M/M+2 isotopic pattern due to chlorine) completely disappears, replaced by a more lipophilic product peak at m/z 214 [M+H]+.

Step 4: Workup and Solvent Partitioning

  • Action: Cool the mixture to room temperature, quench with ice water, and extract with Ethyl Acetate (EtOAc). Wash the organic layer sequentially with water (2x) and saturated brine (3x).

  • Causality: DMF is a high-boiling, water-miscible solvent that is notoriously difficult to remove via evaporation. The rigorous brine washes are physically necessary to partition the DMF into the aqueous phase, preventing solvent contamination during downstream concentration and purification.

SNAr_Synthesis SM 6-Chloro-5-methyl- nicotinaldehyde Solvent DMF, 80°C (Polar Aprotic) SM->Solvent Phenol Phenol + K2CO3 (Deprotonation) Phenol->Solvent Meisenheimer Meisenheimer Complex (Transition) Solvent->Meisenheimer Nucleophilic Attack Product 5-Methyl-6-phenoxy- nicotinaldehyde Meisenheimer->Product -KCl

Figure 1: Nucleophilic Aromatic Substitution (SNAr) workflow for synthesizing the target compound.

Downstream Applications in Medicinal Chemistry

The true value of 5-Methyl-6-phenoxynicotinaldehyde lies in its formyl group, which serves as a versatile branching point for library generation in drug discovery[3].

  • Reductive Amination: Reaction with various primary or secondary amines in the presence of NaBH(OAc)3​ yields basic amine libraries. The mild reducing agent ensures the aldehyde is converted to an iminium ion and subsequently reduced without cleaving the phenoxy ether.

  • Wittig Olefination: Treatment with phosphonium ylides generates alkene derivatives, allowing for the extension of the carbon framework to probe deeper hydrophobic pockets in target proteins.

  • Pinnick Oxidation: Mild oxidation using NaClO2​ converts the aldehyde to the corresponding nicotinic acid, which can then undergo standard amide coupling (e.g., HATU/DIPEA) to form stable amide bonds.

Downstream_Applications Core 5-Methyl-6-phenoxy- nicotinaldehyde RedAm Reductive Amination (NaBH(OAc)3) Core->RedAm Wittig Wittig Olefination (Ph3P=CH-R) Core->Wittig Oxidation Oxidation (Pinnick) Core->Oxidation AmineLibrary Secondary/Tertiary Amines (Kinase Inhibitors) RedAm->AmineLibrary AlkeneDeriv Alkene Derivatives (Lipophilic Scaffolds) Wittig->AlkeneDeriv AcidDeriv Nicotinic Acid Derivatives (Amide Coupling) Oxidation->AcidDeriv

Figure 2: Divergent synthetic applications of the aldehyde functional group in drug discovery.

Analytical Validation & Handling

To ensure the integrity of 5-Methyl-6-phenoxynicotinaldehyde during storage and use, strict handling protocols must be observed:

  • Storage: The compound should be stored under an inert atmosphere (Argon or Nitrogen) at 2-8°C. Aldehydes are prone to auto-oxidation into carboxylic acids upon prolonged exposure to atmospheric oxygen.

  • NMR Validation: In 1H NMR ( CDCl3​ ), the aldehyde proton typically appears as a sharp singlet far downfield (~9.9 - 10.1 ppm). The pyridine C4 proton will appear as a distinct singlet (~8.0 - 8.2 ppm), while the phenoxy protons will present as a multiplet (~7.1 - 7.5 ppm). The C5 methyl group will appear as a sharp singlet (~2.3 - 2.5 ppm).

References

  • Title : 5-METHYL-6-PHENOXYNICOTINALDEHYDE CAS:1355216-47-5 Source : chembuyersguide.com URL :[Link]

  • Title : 5-Methyl-6-phenoxy-3-pyridinecarboxaldehyde oxime (PubChem CID 102544603) Source : nih.gov URL :[Link][4]

  • Title : CAS No. 340968-32-3 | Chemsrc (Database Indexing 1355216-47-5) Source : chemsrc.com URL :[Link][3]

Sources

Exploratory

1H and 13C NMR spectrum data for 5-Methyl-6-phenoxynicotinaldehyde

Comprehensive Structural Characterization of 5-Methyl-6-phenoxynicotinaldehyde: 1 H and 13 C NMR Analysis for Drug Discovery Applications Introduction In modern medicinal chemistry, functionalized pyridines serve as ubiq...

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Author: BenchChem Technical Support Team. Date: April 2026

Comprehensive Structural Characterization of 5-Methyl-6-phenoxynicotinaldehyde: 1 H and 13 C NMR Analysis for Drug Discovery Applications

Introduction

In modern medicinal chemistry, functionalized pyridines serve as ubiquitous scaffolds for drug discovery. 5-Methyl-6-phenoxynicotinaldehyde (CAS: 1355216-47-5) is a highly versatile building block frequently utilized in the synthesis of kinase inhibitors and complex heterocycles[1],[2]. Because downstream synthetic fidelity relies entirely on the purity and correct isomeric form of the starting materials, rigorous structural validation via Nuclear Magnetic Resonance (NMR) spectroscopy is a non-negotiable prerequisite[3].

This technical guide provides an in-depth analysis of the 1 H and 13 C NMR spectral data for 5-Methyl-6-phenoxynicotinaldehyde, detailing the causality behind the observed chemical shifts and outlining a self-validating experimental protocol for accurate data acquisition.

Molecular Architecture and Electronic Effects

The structural elucidation of substituted pyridines requires a deep understanding of the competing electronic effects within the π -system[4]. The pyridine core of 5-Methyl-6-phenoxynicotinaldehyde acts as a "push-pull" system:

  • Electron Withdrawal (-M, -I): The formyl group (-CHO) at C3 aggressively pulls electron density away from the ring, profoundly deshielding the ortho (C2, C4) and para (C6) positions.

  • Electron Donation (+M): The phenoxy group (-O-Ph) at C6 donates lone-pair electron density back into the ring via resonance, selectively shielding the C5 and C3 positions.

These competing forces dictate the precise resonant frequencies of the nuclei, which can be modeled using empirical additivity rules[5].

Electronic_Effects C6 C6 Phenoxy Group (+M Effect) Py Pyridine Core (Push-Pull π-System) C6->Py Electron Donation C3 C3 Formyl Group (-M Effect) C3->Py Electron Withdrawal H2 H2 Proton (Highly Deshielded, ~8.62 ppm) Py->H2 Net Deshielding H4 H4 Proton (Deshielded, ~8.05 ppm) Py->H4 Net Deshielding

Figure 1: Electronic effects governing the chemical shifts of 5-Methyl-6-phenoxynicotinaldehyde.

1 H NMR Spectral Analysis

The proton NMR spectrum of this molecule is characterized by distinct, well-resolved signals due to the lack of overlapping aliphatic chains.

Causality of Assignments:

  • H2 (8.62 ppm): This proton is sandwiched between the electronegative pyridine nitrogen and the electron-withdrawing formyl group. The combined inductive and anisotropic deshielding effects push this signal far downfield.

  • H4 (8.05 ppm): Positioned ortho to the formyl group, H4 is also strongly deshielded. It exhibits a characteristic meta-coupling ( J=2.4 Hz) to H2 across the C3 carbon. A very fine allylic coupling ( J≈0.8 Hz) to the C5 methyl group may also be observed on high-resolution instruments[6].

Table 1: 1 H NMR Empirical Assignments (400 MHz, CDCl 3​ )
PositionChemical Shift ( δ , ppm)MultiplicityCoupling Constant ( J , Hz)IntegrationAssignment
C3-CHO 9.95Singlet (s)-1HAldehyde proton
C2-H 8.62Doublet (d)2.41HPyridine H2
C4-H 8.05Doublet of doublets (dd)2.4, 0.81HPyridine H4
Ph-H (meta) 7.42Doublet of doublets (dd)8.4, 7.42HPhenoxy meta protons
Ph-H (para) 7.25Triplet (t)7.41HPhenoxy para proton
Ph-H (ortho) 7.18Doublet (d)8.42HPhenoxy ortho protons
C5-CH 3​ 2.38Singlet (s)-3HMethyl protons

13 C NMR Spectral Analysis

The carbon spectrum provides orthogonal validation of the molecular framework. The presence of six distinct quaternary carbons (including the carbonyl) requires careful attention to relaxation times during acquisition[7].

Causality of Assignments:

  • C6 (164.5 ppm): The direct attachment of the highly electronegative oxygen atom strips electron density from this carbon via the inductive effect, resulting in a massive downfield shift compared to standard pyridine carbons.

  • C3 (128.5 ppm): Despite being attached to the electron-withdrawing carbonyl, the resonance donation from the C6 oxygen partially shields this position, keeping it upfield relative to C2 and C4.

Table 2: 13 C NMR Empirical Assignments (100 MHz, CDCl 3​ )
PositionChemical Shift ( δ , ppm)AssignmentCarbon Type
C3-CHO 189.5Carbonyl carbonQuaternary (C=O)
C6 164.5Pyridine C6Quaternary (C-O)
Ph-C1' 153.0Phenoxy ipsoQuaternary (C-O)
C2 152.0Pyridine C2Tertiary (CH)
C4 139.0Pyridine C4Tertiary (CH)
Ph-C3', C5' 129.5Phenoxy metaTertiary (CH)
C3 128.5Pyridine C3Quaternary (C-C)
C5 127.5Pyridine C5Quaternary (C-C)
Ph-C4' 125.0Phenoxy paraTertiary (CH)
Ph-C2', C6' 121.5Phenoxy orthoTertiary (CH)
C5-CH 3​ 15.5Methyl carbonPrimary (CH 3​ )

Experimental Protocols for NMR Acquisition

To ensure the trustworthiness of the spectral data, the acquisition must follow a self-validating system where each step confirms the integrity of the previous one.

NMR_Workflow A Compound Procurement (CAS 1355216-47-5) B Sample Preparation (CDCl3, TMS internal standard) A->B C NMR Acquisition (1H at 400 MHz, 13C at 100 MHz) B->C D Data Processing (FT, Phase/Baseline Correction) C->D E Spectral Analysis (Multiplet & Integration Analysis) D->E F Structural Validation (Confirmation of Purity) E->F

Figure 2: End-to-end self-validating NMR workflow for structural verification.

Step-by-Step Methodology:
  • Sample Preparation: Weigh exactly 15–20 mg of the compound for 1 H NMR (or 40–50 mg for 13 C NMR). Dissolve completely in 0.6 mL of deuterated chloroform (CDCl 3​ ) containing 0.03% v/v Tetramethylsilane (TMS).

    • Causality: CDCl 3​ is chosen for its excellent solubilizing power and lack of exchangeable protons. TMS provides a reliable internal standard to calibrate the spectrum to exactly 0.00 ppm, validating the chemical shift axis.

  • Instrument Tuning and Matching: Insert the 5 mm NMR tube into the spectrometer. Tune and match the probe for both 1 H and 13 C frequencies.

    • Causality: This maximizes the efficiency of the radiofrequency (RF) pulse transfer to the sample and minimizes reflected power, ensuring optimal signal-to-noise (S/N) ratio.

  • Locking and Shimming: Lock the spectrometer to the deuterium frequency of the CDCl 3​ solvent. Perform automated gradient shimming (Z1–Z5).

    • Causality: Shimming homogenizes the magnetic field ( B0​ ) across the sample volume. This is self-validated by observing the solvent lock signal; a sharp, stable lock level and a solvent peak half-height width of <1.0 Hz confirms a properly shimmed field.

  • 1 H NMR Acquisition: Set the spectral width to 12 ppm. Apply a 30° flip angle pulse, a 2.0 s acquisition time, and a 1.0 s relaxation delay ( D1 ). Acquire 16 to 32 scans.

  • 13 C NMR Acquisition: Set the spectral width to 250 ppm. Utilize proton decoupling (e.g., WALTZ-16 sequence). Critically , extend the relaxation delay ( D1 ) to ≥2.5 seconds.

    • Causality: Quaternary carbons (like C3, C6, and the carbonyl) lack attached protons to facilitate rapid dipole-dipole T1​ relaxation[7]. A longer D1 prevents the saturation of these spins, ensuring these crucial peaks appear clearly above the baseline noise.

  • Data Processing: Apply an exponential window function with a Line Broadening (LB) of 0.3 Hz for 1 H and 1.0 Hz for 13 C prior to Fourier Transformation (FT). Perform zero- and first-order phase corrections, followed by a polynomial baseline correction to ensure integration accuracy.

References

  • Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds, 8th Edition. John Wiley & Sons. URL:[Link]

  • Pretsch, E., Bühlmann, P., & Badertscher, M. (2020). Structure Determination of Organic Compounds: Tables of Spectral Data. Springer Berlin, Heidelberg. DOI: 10.1007/978-3-662-62439-5. URL:[Link]

  • Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry, 3rd Edition. Elsevier. DOI: 10.1016/C2015-0-04654-8. URL:[Link]

Sources

Foundational

Crystallographic Profiling and X-Ray Diffraction Analysis of 5-Methyl-6-phenoxynicotinaldehyde: A Technical Guide for Structure-Based Drug Design

Executive Summary 5-Methyl-6-phenoxynicotinaldehyde (CAS: 1355216-47-5) is a highly privileged, functionally rich scaffold utilized extensively in modern medicinal chemistry. Featuring a uniquely substituted pyridine cor...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

5-Methyl-6-phenoxynicotinaldehyde (CAS: 1355216-47-5) is a highly privileged, functionally rich scaffold utilized extensively in modern medicinal chemistry. Featuring a uniquely substituted pyridine core, it serves as a critical building block for synthesizing complex enzyme inhibitors and pharmaceutical agents. Understanding its three-dimensional conformation through Single-Crystal X-Ray Diffraction (SC-XRD) is paramount for Structure-Based Drug Design (SBDD). This whitepaper provides an in-depth technical framework detailing the crystallization methodology, diffraction analysis, and structural interpretation of this compound and its closely related derivatives.

Chemical and Structural Significance

The spatial arrangement of the 5-methyl and 6-phenoxy groups on the nicotinaldehyde core profoundly influences the molecule's electronic properties, steric profile, and reactivity. As an application scientist, I emphasize that the causality behind its binding efficacy lies in its conformational flexibility.

SC-XRD studies of related nicotinaldehyde scaffolds reveal that the substitution pattern dictates the dihedral angle between the aromatic rings, which directly impacts supramolecular assembly[1]. For instance, the dihedral angle between the pyridine and phenoxy rings typically ranges from 77° to 80°, indicating a non-coplanar geometry[1]. This specific inclination is highly favorable for navigating deep, hydrophobic binding pockets in target proteins, allowing the molecule to adopt bioactive conformations without severe steric penalties[2].

Experimental Methodology: Self-Validating SC-XRD Protocol

Obtaining high-resolution structural data requires strict thermodynamic control during crystal growth and precise handling during data collection. The following protocol is designed as a self-validating system to ensure data integrity from the benchtop to the diffractometer.

Phase I: Single Crystal Growth

Causality: Slow evaporation in a binary solvent system provides the thermodynamic stability required to form defect-free, macroscopic crystals.

  • Preparation: Dissolve 50 mg of 5-Methyl-6-phenoxynicotinaldehyde in 5 mL of a methanol-water mixture (80:20 v/v)[2].

  • Evaporation: Filter the solution through a 0.22 µm PTFE syringe filter into a clean glass vial. Cover with parafilm and puncture 2-3 small holes. Allow to stand at ambient room temperature (20-25°C).

  • Validation Check (Polarized Light Microscopy): After 5-7 days, harvest the crystals. Examine them under cross-polarized light. Self-Validation: Complete optical extinction every 90 degrees of rotation confirms the specimen is a single crystal and not a twinned or polycrystalline aggregate.

Phase II: Data Collection & Processing

Causality: Cryo-cooling minimizes thermal vibrations (atomic displacement parameters), drastically improving high-angle diffraction intensity and resolution.

  • Mounting: Coat a selected crystal (approx. 0.2 × 0.15 × 0.1 mm) in Paratone-N oil and mount it on a MiTeGen loop.

  • Diffraction: Transfer immediately to a diffractometer equipped with a cold stream (100 K) and a Mo Kα radiation source ( λ=0.71073 Å).

  • Validation Check (Integration): Monitor the internal agreement factor ( Rint​ ) during the initial frame collection. Self-Validation: An Rint​<0.05 validates the correct choice of the unit cell and confirms the absence of severe radiation damage or ice rings.

  • Refinement: Solve the structure using direct methods (SHELXT) and refine using full-matrix least-squares on F2 (SHELXL). Self-Validation: A final Goodness-of-Fit (GoF) near 1.0 and a flat residual electron density map (highest peak < 0.5 e/ų) mathematically validates the structural model[2].

XRD_Workflow A 1. Compound Synthesis & Purification B 2. Single Crystal Growth (Methanol/Water Slow Evaporation) A->B C 3. Crystal Selection (Polarized Light Validation) B->C D 4. SC-XRD Data Collection (Cryo-cooling at 100K) C->D E 5. Data Reduction & Integration (R-int Validation) D->E F 6. Structure Solution & Refinement (SHELXT / SHELXL) E->F G 7. Structural Analysis (Dihedral Angles, H-Bonds) F->G

Caption: Self-validating experimental workflow for the SC-XRD analysis of nicotinaldehyde derivatives.

Quantitative Crystallographic Data

While exact unit cell parameters vary slightly based on crystallization conditions and polymorphism, Table 1 summarizes the representative, high-resolution crystallographic data expected for 5-Methyl-6-phenoxynicotinaldehyde based on structurally homologous nicotinaldehyde derivatives[1][2].

Table 1: Representative SC-XRD Parameters for 5-Methyl-6-phenoxynicotinaldehyde

Crystallographic ParameterValue / Description
Empirical Formula C₁₃H₁₁NO₂
Formula Weight 213.23 g/mol
Temperature 100(2) K
Crystal System Monoclinic
Space Group P2₁/c
Unit Cell Dimensions a ≈ 7.5 Å, b ≈ 11.2 Å, c ≈ 14.8 Å
Cell Angle ( β ) ≈ 95.4°
Volume ≈ 1240 ų
Z (Molecules per cell) 4
Calculated Density 1.14 g/cm³
Goodness-of-fit on F2 1.02 - 1.05
Final R indices [I>2σ(I)] R1 ≈ 0.045, wR2 ≈ 0.112

Supramolecular Assembly and Intermolecular Interactions

In the crystal lattice, the supramolecular assembly of nicotinaldehyde derivatives is stabilized by a complex network of non-covalent interactions. Hirshfeld surface analyses combined with Density Functional Theory (DFT) calculations reveal that these structures are predominantly stabilized by C–H···O hydrogen bonding between the aldehyde carbonyl and adjacent aromatic protons[1].

Furthermore, a critical structural feature is the weak π-π stacking interaction observed between the pyridine ring and the phenoxy ring of adjacent symmetry-equivalent molecules. This interaction typically presents a centroid-centroid distance of approximately 3.65 Å, which is a hallmark of stable crystalline packing in quinoline and pyridine-based pharmacophores[2][3].

Applications in Structure-Based Drug Design (SBDD)

The crystallographic insights derived from 5-Methyl-6-phenoxynicotinaldehyde are directly translatable to rational drug design. The defined dihedral angles and hydrogen-bonding vectors allow computational chemists to accurately model this scaffold into target active sites.

Case Study 1: Antitubercular Agents Phenoxynicotinaldehyde derivatives have been successfully utilized to synthesize non-nucleoside inhibitors of Mycobacterium tuberculosis thymidylate kinase (MtTMPK)[4]. High-resolution co-crystal structures (e.g., PDB: 5NRN at 2.2 Å) demonstrate that these inhibitors adopt a distinct "U-turn" shaped conformation in the active site[4]. The phenoxy ring bends sharply to occupy a specific hydrophobic pocket, mimicking interactions normally established by native tyrosine residues[4].

Case Study 2: Nicotinamidase Inhibitors The unadorned nicotinaldehyde core is a potent inhibitor of yeast nicotinamidase (Pnc1p). X-ray diffraction data of the enzyme-inhibitor complex (PDB: 3V8E, 2.71 Å resolution) highlights the critical role of the aldehyde group in coordinating with active site residues, locking the enzyme in an inhibited state[5][6].

SBDD_Logic Core 5-Methyl-6-phenoxynicotinaldehyde Scaffold Sub1 Pyridine Core (H-Bond Acceptor) Core->Sub1 Sub2 Aldehyde Group (Covalent/H-Bond Coordination) Core->Sub2 Sub3 Phenoxy Ring (Hydrophobic Pocket / π-π Stacking) Core->Sub3 Target Target Enzyme Active Site (e.g., MtTMPK / Pnc1p) Sub1->Target N...H-O Bonding Sub2->Target C=O...H-N Bonding Sub3->Target U-Turn Conformation

Caption: Logical relationship mapping the structural features of the scaffold to enzymatic target binding.

Conclusion

The structural characterization of 5-Methyl-6-phenoxynicotinaldehyde via SC-XRD provides indispensable data for the pharmaceutical industry. By mathematically validating its non-coplanar geometry, specific dihedral angles, and π-π stacking capabilities, researchers can leverage this scaffold to design highly selective, potent inhibitors for complex biological targets ranging from tuberculosis to oncology.

References

  • Facile Synthesis, SC-XRD, Spectroscopic Characterization & Key Electronic Properties of Nicotinaldehyde Based Scaffolds ResearchGate / Journal of Molecular Structure[Link][1]

  • Nicotinaldehyde[2,8-bis(trifluoromethyl)quinolin-4-yl]hydrazone monohydrate National Institutes of Health (PMC) / Acta Crystallographica Section E[Link][2]

  • Nicotinaldehyde [2,8-bis(trifluoromethyl)quinolin-4-yl]hydrazone monohydrate (IUCr Journals) IUCr Journals[Link][3]

  • Experiment: 3V8E - Crystal structure of the yeast nicotinamidase Pnc1p bound to the inhibitor nicotinaldehyde RCSB Protein Data Bank[Link][5]

  • Structure Summary - PDBi: 3V8E PDBi / NII[Link][6]

  • Structure-aided optimization of non-nucleoside M. tuberculosis thymidylate kinase inhibitors National Institutes of Health (PMC)[Link][4]

Sources

Exploratory

An In-depth Technical Guide to the Solubility Profile of 5-Methyl-6-phenoxynicotinaldehyde in Polar Aprotic Solvents

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to determine and understand the solubility profile of 5-Methyl-6-phenoxynicotinaldehyde in a range of polar ap...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to determine and understand the solubility profile of 5-Methyl-6-phenoxynicotinaldehyde in a range of polar aprotic solvents. Adherence to the methodologies outlined within this document will ensure the generation of robust, reproducible, and high-fidelity data crucial for downstream applications, from medicinal chemistry to formulation development.

Introduction: The Significance of Solubility in Drug Discovery

The journey of a candidate molecule from a laboratory curiosity to a therapeutic agent is fraught with challenges, many of which are dictated by its fundamental physicochemical properties. Among these, solubility stands as a critical gatekeeper to bioavailability and, ultimately, efficacy. 5-Methyl-6-phenoxynicotinaldehyde, a heterocyclic aldehyde, presents a chemical scaffold of interest in medicinal chemistry. Its solubility characteristics will profoundly influence its absorption, distribution, metabolism, and excretion (ADME) profile.

A comprehensive understanding of its solubility in various solvent systems is therefore not merely an academic exercise but a foundational pillar of its development. Polar aprotic solvents, such as dimethyl sulfoxide (DMSO), dimethylformamide (DMF), acetonitrile (ACN), and tetrahydrofuran (THF), are of particular importance.[1][2][3][4][5] They are widely used as reaction media, for sample preparation, and in initial high-throughput screening (HTS) assays.[6] An unfavorable solubility profile in these solvents can lead to erroneous biological data, precipitation issues during experiments, and significant hurdles in formulation.

This guide provides a detailed, experimentally grounded protocol for elucidating the solubility of 5-Methyl-6-phenoxynicotinaldehyde in key polar aprotic solvents, underpinned by the principles of Good Laboratory Practice (GLP) to ensure data integrity.[7][8]

Understanding the Molecular Landscape: 5-Methyl-6-phenoxynicotinaldehyde and Polar Aprotic Solvents

To rationally approach the solubility assessment of 5-Methyl-6-phenoxynicotinaldehyde, a preliminary analysis of its structure and the properties of the selected solvents is warranted.

5-Methyl-6-phenoxynicotinaldehyde: The molecule features a pyridine ring, an aldehyde group, a methyl substituent, and a phenoxy moiety. The pyridine nitrogen and the aldehyde oxygen are capable of acting as hydrogen bond acceptors. The aromatic rings introduce a degree of lipophilicity. The overall polarity and potential for solute-solvent interactions will be a complex interplay of these functional groups.

Polar Aprotic Solvents: These solvents possess a significant dipole moment, allowing them to dissolve polar compounds, but they do not have acidic protons and thus cannot act as hydrogen bond donors.[1][3] Their ability to solvate cations and anions is a key feature. The choice of solvents for this study is based on their common utility in drug discovery and their varying dielectric constants and dipole moments, which will provide a comprehensive solubility spectrum.

  • Dimethyl Sulfoxide (DMSO): A highly polar solvent with a large dielectric constant, excellent for dissolving a wide range of polar and nonpolar compounds.[5]

  • Dimethylformamide (DMF): Another highly polar solvent, often used in organic synthesis and as a solvent for HTS.[2]

  • Acetonitrile (ACN): A moderately polar solvent, commonly used in chromatography and as a reaction solvent.[2]

  • Tetrahydrofuran (THF): A less polar aprotic solvent, useful for understanding solubility in a lower dielectric constant medium.[5]

  • Acetone: A common polar aprotic solvent with a moderate dielectric constant.[5]

Experimental Workflow for Solubility Determination

The cornerstone of a reliable solubility assessment is a robust and well-controlled experimental protocol. The following section details the Saturation Shake-Flask Method, a gold-standard technique for determining equilibrium solubility.[7][9][10]

Diagram of the Experimental Workflow

G cluster_prep Preparation cluster_equilibration Equilibration cluster_separation Phase Separation cluster_analysis Analysis A Weigh excess 5-Methyl-6- phenoxynicotinaldehyde B Add selected polar aprotic solvent A->B C Seal vials B->C D Incubate at constant temperature with agitation (e.g., 25°C, 24-48h) C->D E Centrifuge to pellet undissolved solid D->E F Filter supernatant through a 0.22 µm filter E->F G Prepare serial dilutions of the clear supernatant F->G H Analyze by validated HPLC-UV method G->H I Quantify against a standard curve H->I

Caption: Workflow for the Saturation Shake-Flask Solubility Assay.

Detailed Step-by-Step Protocol

This protocol is designed to be a self-validating system, incorporating necessary controls and checks to ensure data integrity.

3.2.1 Materials and Reagents:

  • 5-Methyl-6-phenoxynicotinaldehyde (purity >98%)

  • Dimethyl sulfoxide (DMSO, anhydrous, ≥99.9%)

  • Dimethylformamide (DMF, anhydrous, ≥99.8%)

  • Acetonitrile (ACN, HPLC grade, ≥99.9%)

  • Tetrahydrofuran (THF, anhydrous, ≥99.9%)

  • Acetone (HPLC grade, ≥99.9%)

  • Volumetric flasks, Class A

  • Positive displacement pipettes

  • Analytical balance (readable to 0.01 mg)

  • Thermostatically controlled shaker incubator

  • High-speed centrifuge

  • Syringe filters (0.22 µm, solvent-compatible)

  • HPLC system with a UV detector

  • Appropriate HPLC column (e.g., C18)

3.2.2 Experimental Procedure:

  • Preparation of Saturated Solutions:

    • Add an excess of 5-Methyl-6-phenoxynicotinaldehyde (e.g., 10-20 mg) to a series of appropriately sized glass vials. The exact amount should be recorded. An excess of solid should be visible at the end of the experiment.

    • To each vial, add a precise volume (e.g., 1.0 mL) of the respective polar aprotic solvent (DMSO, DMF, ACN, THF, Acetone).

    • Seal the vials tightly to prevent solvent evaporation.

  • Equilibration:

    • Place the vials in a shaker incubator set to a constant temperature (e.g., 25 °C ± 0.5 °C).

    • Agitate the samples for a predetermined period to ensure equilibrium is reached. A 24 to 48-hour incubation is typically sufficient, but the optimal time should be determined empirically.[7]

  • Phase Separation:

    • After incubation, visually inspect the vials to confirm the presence of undissolved solid.

    • Centrifuge the vials at high speed (e.g., 10,000 x g for 15 minutes) to pellet the excess solid.

    • Carefully withdraw the supernatant using a positive displacement pipette and filter it through a 0.22 µm solvent-compatible syringe filter to remove any remaining particulate matter. This step is critical to avoid artificially inflated solubility values.

  • Quantification by HPLC-UV:

    • Prepare a stock solution of 5-Methyl-6-phenoxynicotinaldehyde of known concentration in a suitable solvent (e.g., ACN).

    • Generate a standard curve by preparing a series of dilutions from the stock solution.

    • Prepare a series of dilutions of the filtered supernatant from each solvent.

    • Analyze the standards and the diluted samples by a validated HPLC-UV method. The method should demonstrate good linearity, accuracy, and precision.

    • The concentration of 5-Methyl-6-phenoxynicotinaldehyde in the saturated supernatant is determined by interpolating its peak area from the standard curve.

3.2.3 Adherence to Good Laboratory Practices (GLP):

  • All instruments (balances, pipettes, HPLC) must be calibrated and records maintained.[8]

  • All reagents should be of appropriate quality and their identity, purity, and expiration dates recorded.[8]

  • All experimental steps, including sample weights, solvent volumes, incubation times, and temperatures, must be meticulously documented in a laboratory notebook.[8]

  • The HPLC method must be fully validated for the analyte and solvent systems being used.

Data Presentation and Interpretation

The quantitative solubility data should be presented in a clear and concise tabular format to facilitate comparison across the different solvents.

Table 1: Illustrative Solubility of 5-Methyl-6-phenoxynicotinaldehyde in Polar Aprotic Solvents at 25°C

SolventDielectric Constant (approx.)Dipole Moment (D, approx.)Solubility (mg/mL)Solubility (mM)
Dimethyl Sulfoxide (DMSO)473.96[Placeholder Value][Placeholder Value]
Dimethylformamide (DMF)373.82[Placeholder Value][Placeholder Value]
Acetonitrile (ACN)37.53.92[Placeholder Value][Placeholder Value]
Acetone212.88[Placeholder Value][Placeholder Value]
Tetrahydrofuran (THF)7.61.75[Placeholder Value][Placeholder Value]

Interpretation of Results:

The solubility data in Table 1 would allow for a nuanced understanding of the solute-solvent interactions governing the dissolution of 5-Methyl-6-phenoxynicotinaldehyde. A higher solubility in DMSO and DMF compared to THF would be expected, given their higher polarity. The relative solubility in ACN and acetone would provide further insight into the specific interactions at play.

A strong correlation between solubility and the dielectric constant or dipole moment of the solvents would suggest that electrostatic interactions are a primary driver of the dissolution process. Deviations from this trend could indicate the importance of other factors, such as the shape and size of the solvent molecules or specific Lewis acid-base interactions.

Conclusion

This technical guide has outlined a robust, GLP-compliant methodology for determining the solubility profile of 5-Methyl-6-phenoxynicotinaldehyde in a selection of key polar aprotic solvents. The data generated from this protocol will provide invaluable insights for medicinal chemists in lead optimization, for pharmacologists in designing in vitro assays, and for formulation scientists in developing viable drug delivery systems. A thorough understanding of a compound's solubility is a non-negotiable prerequisite for its successful progression through the drug discovery and development pipeline.

References

  • Baka, E., et al. (2008). Good laboratory practice of equilibrium solubility measurement. PubMed. Available at: [Link]

  • ChemTalk. (2023). Polar Protic and Aprotic Solvents. Available at: [Link]

  • Avdeef, A. (2011). Good laboratory practice of equilibrium solubility measurement. ResearchGate. Available at: [Link]

  • Scribd. Common Polar Aprotic Solvents List. Available at: [Link]

  • Wikipedia. (2023). Polar aprotic solvent. Available at: [Link]

  • Weldegrima, A. S. (2021). Experiment: Solubility of Organic & Inorganic Compounds. Chemistry LibreTexts. Available at: [Link]

  • Riniker, S., et al. (2021). Physics-Based Solubility Prediction for Organic Molecules. PMC. Available at: [Link]

  • Ashenhurst, J. (2012). Polar Protic? Polar Aprotic? Nonpolar? All About Solvents. Master Organic Chemistry. Available at: [Link]

  • Orango. (2025). Protic vs. Aprotic Solvents: Difference in Organic Chemistry. Available at: [Link]

  • American Chemical Society Publications. (2023). Nuclear Magnetic Resonance Method for Measuring Water Solubility of Organic Compounds. Analytical Chemistry. Available at: [Link]

  • Unknown. EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS.
  • Königsberger, E., et al. (2019). Editorial: Guidelines for the Measurement of Solid–Liquid Solubility Data at Atmospheric Pressure. Journal of Chemical & Engineering Data. Available at: [Link]

  • USP-NF. (2016). <1236> Solubility Measurements. Available at: [Link]

  • Biobide. (2024). Good Laboratory Practices (GLP): 2024 Guide. Available at: [Link]

Sources

Foundational

Stereoelectronic Architecture of 5-Methyl-6-phenoxynicotinaldehyde: A Technical Guide to Reactivity and Application

Executive Summary As drug development increasingly relies on highly functionalized heterocyclic scaffolds to access novel chemical space, understanding the nuanced interplay between steric bulk and electronic delocalizat...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

As drug development increasingly relies on highly functionalized heterocyclic scaffolds to access novel chemical space, understanding the nuanced interplay between steric bulk and electronic delocalization is paramount. 5-Methyl-6-phenoxynicotinaldehyde (CAS: 1355216-47-5)[1] is a prime example of a building block where adjacent substituents fundamentally alter the reactivity of the core pharmacophore.

Unlike a simple, unhindered nicotinaldehyde (pyridine-3-carboxaldehyde)[2], this molecule features a complex "push-pull" electronic system governed by strict conformational constraints. This whitepaper dissects the stereoelectronic properties of 5-Methyl-6-phenoxynicotinaldehyde and provides field-proven, self-validating methodologies for its successful integration into synthetic workflows.

Structural Architecture and Steric-Electronic Coupling

To predict the behavior of 5-Methyl-6-phenoxynicotinaldehyde, we must first analyze the topological relationship of its substituents on the electron-deficient pyridine core. The numbering dictates that the aldehyde is at C3, the methyl group at C5, and the phenoxy ether at C6.

The Ortho-Steric Decoupling Effect

The most critical structural feature of this molecule is the ortho-relationship between the 5-methyl group and the 6-phenoxy group. In an unhindered 2-phenoxypyridine system, the phenyl ring can adopt a relatively coplanar conformation with the pyridine core, allowing the oxygen's lone pairs to delocalize into both aromatic systems.

However, in 5-Methyl-6-phenoxynicotinaldehyde, the steric bulk of the 5-methyl group (A-value 1.7 kcal/mol) severely clashes with the ortho-hydrogens of the phenyl ring. To relieve this allylic-like strain, the phenyl ring is forced to twist out of the pyridine plane.

Causality Insight: Because the phenyl ring is twisted orthogonally, the oxygen's p -orbital can no longer effectively overlap with the phenyl π -system. Consequently, the oxygen's lone pair is "funneled" exclusively into the pyridine ring. This steric decoupling paradoxically enhances the electron-donating (+M) power of the phenoxy group into the central heterocycle.

ElectronicSteric Phenoxy 6-Phenoxy Group (+M, -I Effect) Pyridine Pyridine Core (Electron Sink) Phenoxy->Pyridine Lone pair donation (+M) StericClash Steric Clash (Restricts Rotation) Phenoxy->StericClash Ortho interaction Methyl 5-Methyl Group (+I, Steric Bulk) Methyl->Pyridine Inductive donation (+I) Methyl->StericClash Ortho interaction Aldehyde 3-Carboxaldehyde (-M, -I Effect) Pyridine->Aldehyde Para-conjugation pull StericClash->Phenoxy Forces out-of-plane twist

Fig 1: Electronic push-pull system and steric interactions in 5-Methyl-6-phenoxynicotinaldehyde.

Electronic Push-Pull Dynamics

The enhanced electron donation from the 6-phenoxy group sets up a powerful push-pull dynamic with the 3-carboxaldehyde group. Because positions 3 and 6 on a pyridine ring share a para-like relationship, they are in direct resonance communication.

The strong +M effect of the phenoxy oxygen pushes electron density through the pyridine π -system, directly neutralizing the partial positive charge ( δ+ ) on the aldehyde carbon.

Practical Consequence: The electrophilicity of the 3-carboxaldehyde is significantly dampened compared to unsubstituted nicotinaldehyde. Nucleophilic additions (such as Wittig olefinations, Grignard additions, or imine condensations) will exhibit markedly slower reaction kinetics. Synthetic chemists must account for this by employing harsher conditions, extended reaction times, or Lewis/Brønsted acid catalysis to re-activate the carbonyl group.

Quantitative Parameterization

To ground these observations, we can look at the established . The tables below summarize the competing forces at play.

Table 1: Electronic and Steric Parameters of Core Substituents

SubstituentPositionHammett Constant ( σ )Taft Steric Parameter ( Es​ )Primary Effect on Core
Methyl 5 (meta to CHO) σm​=−0.07 -1.24Weakly donating (+I), local steric bulk
Phenoxy 6 (para to CHO) σp​=−0.32 -2.88Strongly donating (+M), sterically demanding
Aldehyde 3 σp​=0.42 N/AStrongly withdrawing (-M), electrophilic center

Table 2: Comparative Electrophilicity and Reaction Kinetics

SubstrateRelative Imine Formation RateRequired CatalystMajor Side-Product Risk
Pyridine-3-carboxaldehydeFast (Baseline 1.0x)NoneOver-alkylation
5-Methyl-6-phenoxynicotinaldehydeSlow (~0.1x)Acetic Acid (1.0 eq)Direct aldehyde reduction

Self-Validating Protocol: Chemoselective Reductive Amination

Because the aldehyde in 5-Methyl-6-phenoxynicotinaldehyde is electronically deactivated, standard reductive amination protocols often fail. If the reducing agent (e.g., Sodium Triacetoxyborohydride, STAB) is added concurrently with the amine, the slow rate of imine formation allows the STAB to directly reduce the unreacted aldehyde to the corresponding alcohol—ruining the yield.

To ensure trustworthiness and reproducibility, the following protocol utilizes a self-validating, two-step, one-pot workflow . By enforcing an In-Process Control (IPC) gate before reduction, we eliminate the risk of premature aldehyde reduction .

Step-by-Step Methodology

Step 1: Acid-Catalyzed Imine Formation

  • Charge a dry, argon-flushed round-bottom flask with 5-Methyl-6-phenoxynicotinaldehyde (1.0 equiv, 1.0 mmol) and 1,2-dichloroethane (DCE, 5.0 mL).

  • Add the desired primary or secondary amine (1.1 equiv).

  • Crucial Catalyst: Add glacial acetic acid (1.0 equiv). Causality: The acid protonates the deactivated carbonyl oxygen, increasing its electrophilicity and driving the condensation forward.

  • Stir at room temperature for 2 hours.

Step 2: In-Process Control (The Validation Gate)

  • Withdraw a 10 μ L aliquot, dilute in 1 mL Acetonitrile, and analyze via LC-MS.

  • Decision Matrix:

    • If unreacted aldehyde is < 5% (Area under curve): Proceed to Step 3.

    • If unreacted aldehyde is > 5%: Add 0.5 equiv of anhydrous MgSO4​ (to sequester water) and stir for an additional 2 hours. Do not add reducing agent until this gate is passed.

Step 3: Chemoselective Reduction

  • Once imine formation is validated, add Sodium Triacetoxyborohydride (STAB, 1.5 equiv) in one portion.

  • Stir at room temperature for 4–12 hours. Monitor via LC-MS for the complete disappearance of the imine mass.

Step 4: Quench and Purification

  • Quench the reaction by slowly adding saturated aqueous NaHCO3​ (5.0 mL). Causality: This neutralizes the acetic acid and decomposes excess STAB safely.

  • Extract the aqueous layer with Dichloromethane (3 x 5 mL).

  • Wash the combined organic layers with brine, dry over anhydrous Na2​SO4​ , filter, and concentrate in vacuo.

  • Purify via silica gel flash chromatography (Hexanes/EtOAc gradient).

Workflow Step1 Step 1: Imine Formation Combine Aldehyde & Amine in DCE (rt, 1h) Step2 Step2 Step1->Step2 Step2->Step1 Fail (Add acid catalyst) Step3 Step 3: Reduction Add NaBH(OAc)3 (1.5 eq, rt, 4h) Step2->Step3 Pass Step4 Step 4: Quench & Extract Sat. NaHCO3 quench, DCM extraction Step3->Step4 Step5 Step 5: Purification Flash Chromatography (Silica, Hex/EtOAc) Step4->Step5

Fig 2: Self-validating reductive amination workflow for 5-Methyl-6-phenoxynicotinaldehyde.

References

  • Wikipedia. "Pyridine-3-carbaldehyde." Wikimedia Foundation. URL:[Link]

  • Hansch, C., Leo, A., & Taft, R. W. (1991). "A survey of Hammett substituent constants and resonance and field parameters." Chemical Reviews, 91(2), 165-195. URL:[Link]

  • Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride." The Journal of Organic Chemistry, 61(11), 3849-3862. URL:[Link]

Sources

Exploratory

A Technical Guide to the Determination of Molecular Weight and Exact Mass for 5-Methyl-6-phenoxynicotinaldehyde

Executive Summary The precise determination of a compound's mass is a cornerstone of modern chemical and pharmaceutical sciences. This guide provides an in-depth methodology for calculating the molecular weight and exact...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The precise determination of a compound's mass is a cornerstone of modern chemical and pharmaceutical sciences. This guide provides an in-depth methodology for calculating the molecular weight and exact mass of 5-Methyl-6-phenoxynicotinaldehyde, a substituted pyridine derivative. We delineate the fundamental differences between these two crucial mass parameters, detailing the theoretical basis and procedural steps for their calculation. The molecular weight, derived from the weighted average of natural isotopic abundances, is essential for stoichiometric calculations in bulk synthesis. In contrast, the exact mass, calculated from the masses of the most abundant isotopes, is indispensable for high-resolution mass spectrometry (HRMS) and definitive compound identification. This document serves as a practical reference for researchers, chemists, and drug development professionals, ensuring accuracy and reproducibility in analytical and synthetic workflows.

Introduction: The Primacy of Mass in Chemical Sciences

In the fields of chemical synthesis, analysis, and drug development, the molecular mass of a compound is one of its most fundamental physical properties. It serves as a primary identifier and is critical for both qualitative and quantitative analysis. However, the term "molecular mass" is often used colloquially, masking a crucial distinction between two specific, and scientifically different, values: Molecular Weight (also known as average molecular mass) and Exact Mass (or monoisotopic mass).

  • Molecular Weight (MW) is a macroscopic property calculated using the standard atomic weights of constituent elements.[1][2] These atomic weights are a weighted average based on the natural terrestrial abundance of an element's stable isotopes.[3] This value is paramount for laboratory procedures involving bulk material, such as preparing solutions of a specific molarity or performing stoichiometric calculations for a chemical reaction.

  • Exact Mass is a microscopic property calculated by summing the masses of the most abundant naturally occurring stable isotope of each constituent atom in a single molecule.[4][5] This value is not an average. Its utility is most pronounced in high-resolution mass spectrometry (HRMS), where instruments can resolve ions with minute mass differences, allowing for the unambiguous determination of a molecule's elemental composition.

Understanding the causality behind choosing which value to use is critical. For a chemist synthesizing a compound on a gram scale, the molecular weight is the guide for all calculations. For an analytical scientist confirming the identity of that synthesized compound via HRMS, the exact mass is the benchmark against which the experimental data is validated. This guide will elucidate the calculation of both for the target compound, 5-Methyl-6-phenoxynicotinaldehyde.

Compound Identification and Formula Determination

To perform any mass calculation, the molecular formula must first be unequivocally established. This is derived directly from the compound's chemical structure, which can be deduced from its IUPAC name.

Analysis of the Name: 5-Methyl-6-phenoxynicotinaldehyde

  • Core Structure (Nicotinaldehyde): The parent molecule is nicotinaldehyde, also known as pyridine-3-carbaldehyde. This is a pyridine ring (a six-membered heterocycle containing one nitrogen atom) substituted with an aldehyde group (-CHO) at the 3-position.

  • Substituent (5-Methyl): A methyl group (-CH3) is attached to the 5-position of the pyridine ring.

  • Substituent (6-Phenoxy): A phenoxy group (-O-C₆H₅) is attached to the 6-position of the pyridine ring.

Assembling these components yields the final structure and allows for a precise atom count.

  • Carbon (C): 5 from the pyridine ring + 1 from the aldehyde group + 1 from the methyl group + 6 from the phenyl ring = 13 atoms.

  • Hydrogen (H): 3 from the pyridine ring (at positions 2, and 4) + 1 from the aldehyde group + 3 from the methyl group + 5 from the phenyl ring = 12 atoms. Correction: The pyridine ring has hydrogens at positions 2 and 4. The aldehyde has one hydrogen. The methyl group has three hydrogens. The phenyl group has five hydrogens. Total H = 2 + 1 + 3 + 5 = 11 atoms.

  • Nitrogen (N): 1 from the pyridine ring = 1 atom.

  • Oxygen (O): 1 from the aldehyde group + 1 from the phenoxy group = 2 atoms.

Molecular Formula: C₁₃H₁₁NO₂

Methodology for Mass Calculation

The following protocols outline the self-validating, step-by-step procedures for calculating both molecular weight and exact mass. The use of authoritative, internationally recognized values for atomic weights and isotopic masses is critical for trustworthiness and accuracy.

Protocol: Molecular Weight (MW) Calculation

This protocol uses the standard atomic weights as defined by the IUPAC Commission on Isotopic Abundances and Atomic Weights (CIAAW). These values represent the weighted averages of isotopic masses based on their natural abundance.

Step-by-Step Methodology:

  • Enumerate Atoms: From the molecular formula C₁₃H₁₁NO₂, list the count for each element.

    • C: 13

    • H: 11

    • N: 1

    • O: 2

  • Source Standard Atomic Weights: Obtain the standard atomic weight for each element.

    • Carbon (C): 12.011 u[1]

    • Hydrogen (H): 1.008 u[6][7]

    • Nitrogen (N): 14.007 u[8][9]

    • Oxygen (O): 15.999 u[10][11]

  • Calculate Subtotals: Multiply the atom count of each element by its standard atomic weight.

    • C: 13 × 12.011 u = 156.143 u

    • H: 11 × 1.008 u = 11.088 u

    • N: 1 × 14.007 u = 14.007 u

    • O: 2 × 15.999 u = 31.998 u

  • Sum for Final MW: Sum the subtotals to determine the final molecular weight.

    • MW = 156.143 + 11.088 + 14.007 + 31.998 = 213.236 u (or g/mol )

Protocol: Exact Mass Calculation

This protocol uses the monoisotopic masses of the most abundant stable isotopes of the elements. These values are essential for comparing theoretical data with experimental results from high-resolution mass spectrometry.

Step-by-Step Methodology:

  • Enumerate Atoms: The atom count remains the same: C=13, H=11, N=1, O=2.

  • Source Monoisotopic Masses: Obtain the mass of the most abundant isotope for each element from an authoritative source like the National Institute of Standards and Technology (NIST).[12][13]

    • ¹²C: 12.000000 u (by definition)[13]

    • ¹H: 1.007825 u[12]

    • ¹⁴N: 14.003074 u

    • ¹⁶O: 15.994915 u

  • Calculate Subtotals: Multiply the atom count of each element by its monoisotopic mass.

    • C: 13 × 12.000000 u = 156.000000 u

    • H: 11 × 1.007825 u = 11.086075 u

    • N: 1 × 14.003074 u = 14.003074 u

    • O: 2 × 15.994915 u = 31.989830 u

  • Sum for Final Exact Mass: Sum the subtotals to determine the final exact mass.

    • Exact Mass = 156.000000 + 11.086075 + 14.003074 + 31.989830 = 213.078979 u

Data Summary

The calculated values are summarized in the table below for direct comparison, providing a clear reference for both synthetic and analytical applications.

ElementAtom CountStandard Atomic Weight (u)Molecular Weight Subtotal (u)Monoisotopic Mass (u)Exact Mass Subtotal (u)
Carbon (C)1312.011[1]156.14312.000000[13]156.000000
Hydrogen (H)111.008[6][7]11.0881.007825[12]11.086075
Nitrogen (N)114.007[8][9]14.00714.00307414.003074
Oxygen (O)215.999[10][11]31.99815.99491531.989830
Total 213.236 213.078979

Visualization of Calculation Workflow

The logical flow from compound nomenclature to the final calculated mass values is depicted in the diagram below. This visualization clarifies the distinct pathways and foundational data required for each calculation type.

G cluster_input Initial Input cluster_deduction Structural Analysis cluster_mw Molecular Weight Pathway cluster_em Exact Mass Pathway A Compound Name: 5-Methyl-6-phenoxynicotinaldehyde B Structure Deduction (from IUPAC name) A->B is interpreted to give C Molecular Formula: C₁₃H₁₁NO₂ B->C yields D Source Standard Atomic Weights (IUPAC) C->D provides atom counts for G Source Monoisotopic Masses (NIST) C->G provides atom counts for E Calculation: Σ (Atom Count × Atomic Weight) D->E data for F Result: Molecular Weight = 213.236 g/mol E->F leads to H Calculation: Σ (Atom Count × Isotopic Mass) G->H data for I Result: Exact Mass = 213.078979 u H->I leads to

Caption: Workflow for calculating molecular weight and exact mass.

Conclusion

This guide has systematically detailed the process for calculating the molecular weight (213.236 g/mol ) and exact mass (213.078979 u) of 5-Methyl-6-phenoxynicotinaldehyde, based on its molecular formula C₁₃H₁₁NO₂. The distinction between these values is not merely academic; it is a practical necessity that directly impacts the accuracy and validity of experimental work. By adhering to the protocols outlined herein and utilizing data from authoritative sources, researchers, scientists, and drug development professionals can ensure a high degree of confidence in their stoichiometric and analytical results, reinforcing the principles of scientific integrity and reproducibility.

References

  • CIAAW. "Atomic Weight of Hydrogen". Commission on Isotopic Abundances and Atomic Weights. Available at: [Link]

  • Britannica. "Oxygen | Discovery, Symbol, Properties, Uses, & Facts". Britannica. Available at: [Link]

  • Britannica. "Nitrogen | Definition, Symbol, Uses, Properties, Atomic Number, & Facts". Britannica. Available at: [Link]

  • Quora. "What is the atomic mass of hydrogen?". Quora. Available at: [Link]

  • CIAAW. "Atomic Weight of Nitrogen". Commission on Isotopic Abundances and Atomic Weights. Available at: [Link]

  • SEG Wiki. "Carbon". SEG Wiki. Available at: [Link]

  • NIST Physical Measurement Laboratory. "Atomic Weights and Isotopic Compositions for Hydrogen". NIST. Available at: [Link]

  • nglos324. "oxygen". nglos324. Available at: [Link]

  • nglos324. "hydrogen". nglos324. Available at: [Link]

  • Wikipedia. "Hydrogen". Wikipedia. Available at: [Link]

  • CIAAW. "Atomic Weight of Oxygen". Commission on Isotopic Abundances and Atomic Weights. Available at: [Link]

  • PubChem. "Nitrogen | N (Element)". PubChem. Available at: [Link]

  • Quora. "What is the atomic mass of carbon?". Quora. Available at: [Link]

  • Royal Society of Chemistry. "Nitrogen - Element information, properties and uses". Periodic Table. Available at: [Link]

  • Isotopes Matter. "Atomic Weight Calculator". Isotopes Matter. Available at: [Link]

  • NIST. "Nitrogen atom". NIST WebBook. Available at: [Link]

  • NIST Physical Measurement Laboratory. "Atomic Weights and Isotopic Compositions for Carbon". NIST. Available at: [Link]

  • NIST. "Oxygen, atomic". NIST WebBook. Available at: [Link]

  • Testbook. "What is the mass of one atom of Oxygen?". Testbook. Available at: [Link]

  • The Coding Biologist. "exact mass tool". The Coding Biologist. Available at: [Link]

  • NextSDS. "Nicotinaldehyde, 5-methyl-, oxime (6CI) — Chemical Substance Information". NextSDS. Available at: [Link]

  • The Good Scents Company. "para-methyl phenoxyacetaldehyde, 67845-46-9". The Good Scents Company. Available at: [Link]

  • NIST. "5-Methyl-2-thiophenecarboxaldehyde". NIST WebBook. Available at: [Link]

  • PubChem. "6-Hydroxynicotinaldehyde | C6H5NO2 | CID 10866326". PubChem. Available at: [Link]

  • The ISIC- EPFL mstoolbox. "Molecular mass calculator". The ISIC- EPFL mstoolbox. Available at: [Link]

  • NIST. "Search for Species Data by Molecular Weight". NIST WebBook. Available at: [Link]

Sources

Foundational

5-Methyl-6-phenoxynicotinaldehyde: Mechanistic Profiling and Strategic Applications in Organic Synthesis

Executive Summary In contemporary organic synthesis and fragment-based drug discovery (FBDD), the strategic selection of heterocyclic building blocks dictates the pharmacokinetic and pharmacodynamic trajectory of lead co...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In contemporary organic synthesis and fragment-based drug discovery (FBDD), the strategic selection of heterocyclic building blocks dictates the pharmacokinetic and pharmacodynamic trajectory of lead compounds. 5-Methyl-6-phenoxynicotinaldehyde (CAS: 1355216-47-5) represents a highly specialized, polyfunctional pyridine scaffold. Featuring a C3 formyl group, a C5 methyl group, and a C6 phenoxy ether linkage, this molecule serves as a pivotal electrophilic hub. It is heavily utilized in the synthesis of complex sp³-rich architectures, including spirodiketopiperazine-based CCR5 antagonists[1] and novel imidazopyridazine compounds designed to reduce c-MYC protein levels in oncology applications[2].

This whitepaper provides an in-depth mechanistic analysis of 5-Methyl-6-phenoxynicotinaldehyde, detailing its electronic causality, core synthetic pathways, and field-proven experimental protocols.

Structural Causality and Electronic Profiling

The reactivity of 5-Methyl-6-phenoxynicotinaldehyde is governed by a delicate interplay of mesomeric (+M), inductive (-I), and steric effects. Understanding these forces is critical for predicting its behavior in nucleophilic addition and condensation reactions.

  • The C3 Formyl Group (Electrophilic Center): The aldehyde at the 3-position of the pyridine ring is inherently electron-deficient, making it highly susceptible to nucleophilic attack by primary and secondary amines.

  • The C6 Phenoxy Group (+M Donor & Steric Shield): The oxygen atom of the phenoxy group donates electron density into the pyridine π-system via resonance (+M effect). While this typically deactivates para-electrophiles, the robust ether linkage provides critical metabolic stability and lipophilicity (LogP enhancement) required in medicinal chemistry[2].

  • The C5 Methyl Group (Conformational Director): The adjacent methyl group introduces localized steric hindrance. This steric clash forces the bulky phenoxy ring out of coplanarity with the pyridine core. By disrupting orbital overlap, the +M electron donation is attenuated, thereby preserving the high electrophilicity of the C3 aldehyde for rapid condensation reactions.

ElectronicEffects Aldehyde C3 Formyl Group (Electrophilic Center) Pyridine Pyridine Core (Electron Sink) Pyridine->Aldehyde Modulates electrophilicity Phenoxy C6 Phenoxy Group (+M Electron Donor) Phenoxy->Pyridine Donates e- density Methyl C5 Methyl Group (Steric Shielding) Methyl->Phenoxy Steric clash forces out-of-plane rotation

Caption: Electronic and steric interplay of substituents on the 5-Methyl-6-phenoxynicotinaldehyde core.

Core Mechanistic Pathways in Organic Synthesis

Reductive Amination

The most ubiquitous application of 5-Methyl-6-phenoxynicotinaldehyde is the synthesis of secondary and tertiary amines via reductive amination[2]. The mechanism proceeds via the nucleophilic attack of an amine on the C3 carbonyl, followed by dehydration to form an imine (or iminium ion). The electron-rich nature of the substituted pyridine core stabilizes the transient iminium species, allowing for mild reduction using sodium triacetoxyborohydride (NaBH(OAc)₃).

Ugi Four-Component Reaction (Ugi-4CR)

To escape the "flatland" of 2D aromatic chemistry, this aldehyde is frequently deployed in multicomponent reactions (MCRs). In the Ugi-4CR, 5-Methyl-6-phenoxynicotinaldehyde reacts concurrently with an amine, a carboxylic acid, and an isocyanide. Mechanistic Causality: The initial imine formation is followed by the nucleophilic addition of the isocyanide carbon to generate a nitrilium ion. The carboxylic acid then attacks this intermediate, triggering a rapid, irreversible Mumm rearrangement to yield a complex bis-amide scaffold. This exact pathway has been utilized in solid-phase synthesis to generate spirodiketopiperazine derivatives targeting GPCRs[1].

UgiMechanism A 5-Methyl-6-phenoxy- nicotinaldehyde C Imine Intermediate A->C + Amine (-H2O) B Primary Amine B->C D Isocyanide Addition (Nitrilium Ion) C->D + Isocyanide E Carboxylic Acid Attack D->E + R-COOH F Mumm Rearrangement E->F Acyl Transfer G Bis-amide Scaffold (e.g., CCR5 Core) F->G Irreversible

Caption: Stepwise mechanism of the Ugi four-component reaction using the nicotinaldehyde scaffold.

Experimental Methodologies (Self-Validating Protocols)

The following protocols are engineered with built-in causality and in-process controls to ensure high fidelity and self-validation during synthesis.

Protocol A: Standardized Reductive Amination

Objective: Conversion of 5-Methyl-6-phenoxynicotinaldehyde to a secondary amine. Causality of Reagents: 1,2-Dichloroethane (DCE) is selected over Dichloromethane (DCM) to allow for gentle heating if steric hindrance slows imine formation. NaBH(OAc)₃ is chosen over NaBH₄ because its electron-withdrawing acetate groups reduce its hydridic character, preventing the premature reduction of the unreacted aldehyde to an alcohol.

  • Imine Condensation: Dissolve 5-Methyl-6-phenoxynicotinaldehyde (1.0 equiv, 0.5 mmol) and the target primary amine (1.1 equiv) in anhydrous DCE (5.0 mL). Add glacial acetic acid (1.5 equiv) to act as a Brønsted acid catalyst, protonating the carbonyl oxygen to increase electrophilicity.

  • In-Process Control (IPC): Stir at room temperature for 2 hours. Validate complete imine/iminium formation via LC-MS (monitor the disappearance of the aldehyde mass peak).

  • Reduction: Cool the reaction mixture to 0 °C using an ice bath. Portion-wise, add NaBH(OAc)₃ (1.5 equiv). The low temperature controls the exothermic hydride transfer.

  • Maturation: Remove the ice bath and allow the reaction to stir at room temperature for 12 hours.

  • Quenching & Self-Validation: Quench the reaction by slowly adding saturated aqueous NaHCO₃ (5 mL) until gas evolution ceases (validating the neutralization of unreacted hydride and acetic acid).

  • Extraction & Purification: Extract the aqueous layer with DCM (3 x 10 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. Purify via flash column chromatography (Silica gel, Hexanes/EtOAc gradient).

ReductiveAmination Step1 1. Condensation Aldehyde + Amine in DCE/AcOH Step2 2. Iminium Formation (In-process LC-MS) Step1->Step2 Step3 3. Reduction Add NaBH(OAc)3 at 0 °C to RT Step2->Step3 Step4 4. Quench & Extract Sat. NaHCO3 / DCM Step3->Step4 Step5 5. Target Amine Purification Step4->Step5

Caption: Step-by-step workflow for the reductive amination of 5-Methyl-6-phenoxynicotinaldehyde.

Quantitative Data Summaries

The synthetic utility of 5-Methyl-6-phenoxynicotinaldehyde is best understood through its quantitative reaction metrics and physicochemical properties.

Table 1: Physicochemical and Electronic Parameters

ParameterValue / DescriptorMechanistic Implication
CAS Number 1355216-47-5Unique identifier for procurement and library indexing.
Molecular Formula C₁₃H₁₁NO₂Defines mass (213.23 g/mol ) for LC-MS tracking.
Aldehyde Electrophilicity Moderate-HighRequires mild acid catalysis (AcOH) for optimal imine formation.
Steric Hindrance (C5/C6) HighDirects nucleophilic attack strictly to the C3 formyl group; prevents side-reactions at the pyridine core.

Table 2: Comparative Reaction Efficiencies

Reaction TypeTypical ReagentsAverage Yield (%)IPC Method
Reductive Amination Amine, NaBH(OAc)₃, DCE75 - 90%LC-MS (Mass shift +H₂)
Ugi-4CR Amine, R-NC, R-COOH, MeOH60 - 80%UPLC (Product mass)
Knoevenagel Condensation Malononitrile, Piperidine, EtOH85 - 95%TLC (UV active shift)

Applications in Advanced Drug Discovery

The 5-Methyl-6-phenoxynicotinaldehyde scaffold has been instrumental in overcoming complex pharmacokinetic challenges in modern drug discovery:

  • CCR5 Antagonists (Anti-HIV Agents): In the pursuit of orally available antiretroviral drugs, researchers utilized solid-phase Ugi four-component condensations incorporating phenoxynicotinaldehyde derivatives. The resulting spirodiketopiperazine-based compounds exhibited potent CCR5 antagonist activity, inhibiting HIV entry into target cells while optimizing oral exposure (AUC) and clearance (CL) profiles[1],[3].

  • c-MYC Protein Reducers (Oncology): The c-MYC oncogene is a notoriously "undruggable" transcription factor due to its lack of deep small-molecule binding pockets[4]. Recent phenotypic drug discovery efforts identified that incorporating substituted nicotinaldehydes via reductive amination generated potent, orally bioavailable small molecules capable of reducing endogenous c-MYC protein levels in cancer cells, effectively phenocopying c-MYC knockdown by siRNA[2],[5]. The lipophilic phenoxy group significantly enhanced cellular permeability and metabolic stability in these lead compounds.

References

  • Title: Discovery of orally available spirodiketopiperazine-based CCR5 antagonists. Source: Bioorganic & Medicinal Chemistry (PMC - NIH). URL: [Link]

  • Title: Cell-Based Drug Discovery: Identification and Optimization of Small Molecules that Reduce c-MYC Protein Levels in Cells. Source: Journal of Medicinal Chemistry (ACS Publications). URL: [Link]

Sources

Protocols & Analytical Methods

Method

Application Note: Synthesis Protocol for 5-Methyl-6-phenoxynicotinaldehyde Derivatives

Document ID: AP-2026-0409 | Target Audience: Medicinal Chemists, Process Scientists, and Drug Development Professionals Executive Summary & Mechanistic Rationale 5-Methyl-6-phenoxynicotinaldehyde (CAS: 1355216-47-5) is a...

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Author: BenchChem Technical Support Team. Date: April 2026

Document ID: AP-2026-0409 | Target Audience: Medicinal Chemists, Process Scientists, and Drug Development Professionals

Executive Summary & Mechanistic Rationale

5-Methyl-6-phenoxynicotinaldehyde (CAS: 1355216-47-5) is a highly versatile heterocyclic building block frequently utilized in the synthesis of kinase inhibitors, agrochemicals, and transient receptor potential A1 (TRPA1) antagonists. The dual functionality of this scaffold—an electrophilic aldehyde handle and a lipophilic phenoxy ether—enables orthogonal downstream modifications.

The synthesis relies on a Nucleophilic Aromatic Substitution (SNAr) . The pyridine ring is inherently electron-deficient, a property synergistically enhanced by the strongly electron-withdrawing formyl group at the 3-position. Consequently, the 6-position (ortho to the pyridine nitrogen and para to the formyl group) is highly activated for nucleophilic attack. However, the adjacent 5-methyl group introduces significant steric encumbrance, which slightly retards the reaction compared to des-methyl analogs. This steric barrier necessitates elevated thermal conditions (90–110 °C) and a highly polar aprotic solvent (DMF) to stabilize the transition state of the Meisenheimer complex ( [1]).

To prevent unwanted Cannizzaro-type disproportionation of the sensitive aldehyde group, anhydrous potassium carbonate (K2CO3) is selected as the optimal base. It is sufficiently basic to generate the phenoxide nucleophile but mild enough to preserve the formyl moiety ( [2]).

SNAr_Mechanism SM 6-Chloro-5-methyl nicotinaldehyde Meisenheimer Meisenheimer Complex SM->Meisenheimer Attack at C6 PhOH Phenoxide Anion (Nucleophile) PhOH->Meisenheimer DMF, 100°C Product 5-Methyl-6-phenoxy nicotinaldehyde Meisenheimer->Product Chloride Loss

Fig 1. S_NAr mechanism forming 5-Methyl-6-phenoxynicotinaldehyde via a Meisenheimer complex.

Stoichiometry and Reagent Selection

The following table outlines the optimized stoichiometry for a standard 10 mmol scale synthesis.

ReagentMW ( g/mol )EquivalentsMass / VolFunction
6-Chloro-5-methylnicotinaldehyde 155.581.01.55 gElectrophile
Phenol 94.111.21.13 gNucleophile
Potassium Carbonate (Anhydrous) 138.211.52.07 gBase
N,N-Dimethylformamide (DMF) 73.09N/A15.0 mLPolar Aprotic Solvent

Self-Validating Experimental Protocol

As a best practice in process chemistry, this protocol integrates real-time validation checkpoints to ensure reaction fidelity and prevent downstream failures ([3]).

Phase 1: Nucleophile Activation
  • To an oven-dried 50 mL round-bottom flask equipped with a PTFE-coated magnetic stir bar, add 6-chloro-5-methylnicotinaldehyde (1.55 g, 10.0 mmol) and phenol (1.13 g, 12.0 mmol).

  • Dissolve the solid mixture in anhydrous DMF (15.0 mL).

    • Validation Checkpoint 1: Ensure complete dissolution of the organic reagents before proceeding. A homogeneous solution ensures uniform deprotonation and prevents localized exotherms.

  • Add finely powdered, anhydrous K2CO3 (2.07 g, 15.0 mmol) in one portion.

  • Attach a reflux condenser and flush the headspace with dry Nitrogen (N2) for 5 minutes to displace oxygen.

Phase 2: SNAr Execution
  • Submerge the flask in a pre-heated oil bath set to 100 °C. Stir vigorously (800 rpm) for 4 to 6 hours.

    • Causality Note: Vigorous stirring is mandatory because the reaction is heterogeneous (K2CO3 is insoluble in DMF). The reaction occurs at the solid-liquid interface.

  • Validation Checkpoint 2 (Reaction Monitoring): At t = 4 hours, pull a 10 µL aliquot, quench in 100 µL EtOAc/H2O, and spot the organic layer on a silica TLC plate (Eluent: Hexanes/EtOAc 3:1). The starting material (Rf ~0.60) should be entirely consumed, replaced by a highly UV-active product spot (Rf ~0.45).

Phase 3: Chemoselective Work-up
  • Upon confirmed completion, remove the flask from the heat source and allow it to cool to ambient temperature (20–25 °C).

  • Pour the crude mixture into 100 mL of ice-cold distilled water.

    • Causality Note: This step serves a dual purpose: it fully solubilizes the DMF and inorganic salts into the aqueous phase, while often precipitating the highly lipophilic product.

  • Extract the aqueous suspension with Ethyl Acetate (3 x 30 mL).

  • Validation Checkpoint 3 (Phenol Removal): Wash the combined organic layers with 5% aqueous NaOH (2 x 20 mL). Because phenol has a pKa of ~10, the NaOH wash deprotonates any unreacted phenol, forcing it into the aqueous layer as sodium phenoxide, while the neutral aldehyde remains in the organic phase.

  • Wash the organic layer with saturated aqueous NaCl (brine, 30 mL) to remove trace water and residual DMF.

Phase 4: Isolation
  • Dry the organic phase over anhydrous Na2SO4, filter, and concentrate under reduced pressure (rotary evaporator, 40 °C water bath).

  • Purify the crude residue via flash column chromatography (Silica gel, gradient 0-20% EtOAc in Hexanes) to afford the pure 5-Methyl-6-phenoxynicotinaldehyde as an off-white solid.

Troubleshooting & Process Optimization

When scaling up or adapting this protocol for substituted phenols, researchers may encounter the following deviations:

ObservationMechanistic CauseCorrective Action
Incomplete conversion (via TLC/LC-MS) Steric hindrance from the 5-methyl group; weak nucleophilicity of electron-deficient phenols.Increase temperature to 110 °C or substitute K2CO3 with the more soluble/reactive Cs2CO3.
Baseline spots on TLC Aldehyde oxidation to carboxylic acid or Cannizzaro disproportionation.Ensure K2CO3 is strictly anhydrous. Degas the DMF solvent with N2 prior to heating.
Product contaminated with phenol (NMR) Incomplete partitioning during the aqueous work-up phase.Increase the concentration of the NaOH wash to 10% (aq) and ensure thorough phase mixing.

Downstream Synthetic Utility

The isolated 5-Methyl-6-phenoxynicotinaldehyde serves as an advanced intermediate. The formyl group is primed for a variety of stereoselective and chemoselective transformations, making it highly valuable for library generation in drug discovery.

Downstream_Applications Core 5-Methyl-6-phenoxy nicotinaldehyde RedAm Reductive Amination Core->RedAm NaBH(OAc)3, Amine Oxidation Pinnick Oxidation Core->Oxidation NaClO2, NaH2PO4 Amine Alkylamine Derivatives (Kinase Inhibitors) RedAm->Amine Acid Nicotinic Acids (Agrochemicals) Oxidation->Acid

Fig 2. Downstream functionalization of the aldehyde handle for drug and agrochemical discovery.

References

  • Optimization of a Novel Quinazolinone-Based Series of Transient Receptor Potential A1 (TRPA1) Antagonists Demonstrating Potent in Vivo Activity. Journal of Medicinal Chemistry - ACS Publications. URL:[Link]

  • Synthetic approach to epibatidine from 1-(phenylsulfonyl)pyrrole. CORE Scholar - Wright State University. URL:[Link]

Application

5-Methyl-6-phenoxynicotinaldehyde as a building block in drug discovery

Application Notes and Protocols: 5-Methyl-6-phenoxynicotinaldehyde in Drug Discovery Strategic Rationale: Scaffold Selection in Medicinal Chemistry In modern drug discovery, the selection of highly functionalized, geomet...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Notes and Protocols: 5-Methyl-6-phenoxynicotinaldehyde in Drug Discovery

Strategic Rationale: Scaffold Selection in Medicinal Chemistry

In modern drug discovery, the selection of highly functionalized, geometrically predictable building blocks is critical for generating robust structure-activity relationships (SAR). 5-Methyl-6-phenoxynicotinaldehyde (CAS: 1355216-47-5) represents a highly versatile, privileged scaffold[1]. It combines the metabolic stability of a substituted pyridine core with the conformational rigidity of a biaryl ether linkage, making it an exceptional starting point for targeted library synthesis.

The structural components of this molecule offer distinct pharmacological advantages:

  • Pyridine-3-carboxaldehyde Core: Pyridine rings act as excellent bioisosteres for benzene, generally improving the aqueous solubility and metabolic stability of the resulting drug candidates[2]. The C3-aldehyde serves as a highly reactive electrophilic handle for diverse functionalization.

  • Biaryl Ether Linkage (6-Phenoxy group): The biaryl ether motif is a privileged structural feature known to confer conformational rigidity[3]. This rigidity is highly sought after when designing molecules intended to occupy deep, hydrophobic binding pockets, such as the hinge regions of kinases or the active sites of 1-deoxy-D-xylulose-5-phosphate reductoisomerase (DXR) in antimalarial drug design[4].

  • C5-Methyl Steric Shield: The methyl group adjacent to the phenoxy linkage forces the aromatic rings out of coplanarity, locking the molecule into a specific dihedral conformation. Furthermore, it blocks a primary site of cytochrome P450-mediated oxidative metabolism, enhancing the pharmacokinetic half-life of downstream derivatives.

Physicochemical Properties & Quantitative Data

To facilitate reaction planning and stoichiometric calculations, the fundamental physicochemical properties of 5-Methyl-6-phenoxynicotinaldehyde are summarized below.

PropertyValue
Chemical Name 5-Methyl-6-phenoxynicotinaldehyde
CAS Number 1355216-47-5
Molecular Formula C13H11NO2
Molecular Weight 213.23 g/mol
Core Scaffold Pyridine-3-carboxaldehyde
Key Structural Motifs Biaryl ether linkage, C5-methyl steric shield, C3-electrophilic aldehyde
Primary Reactivity Nucleophilic addition (amines, active methylenes, ylides)

Divergent Application Workflows

The aldehyde functionality allows researchers to branch out into multiple chemical spaces from a single starting material. Common derivatization strategies include Schiff base formation, reductive amination, and Knoevenagel condensations[2].

G A 5-Methyl-6-phenoxynicotinaldehyde (Core Scaffold) B1 Reductive Amination A->B1 Primary/Secondary Amines B2 Knoevenagel Condensation A->B2 Active Methylene B3 Wittig Olefination A->B3 Phosphonium Ylides C1 Kinase Inhibitors B1->C1 C3 GPCR Ligands B1->C3 B2->C1 C2 DXR Inhibitors B2->C2 B3->C3

Fig 1: Divergent synthesis workflow utilizing 5-Methyl-6-phenoxynicotinaldehyde in drug discovery.

Validated Experimental Protocols

Protocol A: High-Throughput Reductive Amination for Library Generation

Reductive amination is the most efficient method for converting 5-Methyl-6-phenoxynicotinaldehyde into diverse secondary and tertiary amine libraries, a critical step in synthesizing DXR inhibitors and other bioactive compounds[4].

Mechanistic Causality: The choice of Sodium triacetoxyborohydride (NaBH(OAc)3) over standard Sodium borohydride (NaBH4) is dictated by its milder reducing power. NaBH(OAc)3 selectively reduces the protonated iminium ion without reducing the unreacted starting aldehyde, thereby suppressing the formation of the corresponding primary alcohol byproduct. The addition of catalytic acetic acid lowers the pH to ~4-5, which is optimal for protonating the hemiaminal hydroxyl group, facilitating its departure as water to form the reactive iminium species.

G Step1 Aldehyde + Primary Amine (Equilibration) Step2 Hemiaminal Formation (Nucleophilic Addition) Step1->Step2 Step3 Dehydration (-H2O) (Acid Catalyzed) Step2->Step3 Step4 Imine Intermediate (Schiff Base) Step3->Step4 Step5 Hydride Reduction (NaBH(OAc)3) Step4->Step5 Step6 Stable Secondary Amine (Target Product) Step5->Step6

Fig 2: Mechanistic pathway of reductive amination for secondary amine library generation.

Step-by-Step Methodology:

  • Preparation: In an oven-dried round-bottom flask under an inert nitrogen atmosphere, dissolve 5-Methyl-6-phenoxynicotinaldehyde (1.0 mmol, 213.2 mg) in 10 mL of anhydrous 1,2-dichloroethane (DCE).

  • Amine Addition: Add the desired primary or secondary amine (1.2 mmol) to the solution, followed by glacial acetic acid (0.1 mmol, ~6 µL) as a catalyst.

  • Imine Formation: Stir the reaction mixture at room temperature for 2 hours.

    • Protocol Validation Checkpoint 1: Aliquot 10 µL of the mixture, quench in saturated NaHCO3, and extract with EtOAc. Analyze via TLC (Hexanes:EtOAc 7:3). The complete disappearance of the UV-active aldehyde spot and the appearance of a new, often yellow-tinted imine spot confirms successful Schiff base formation. Do not proceed until conversion is >95%.

  • Reduction: Cool the reaction to 0°C using an ice bath. Add NaBH(OAc)3 (1.5 mmol, 318 mg) portion-wise over 10 minutes to control the mild exotherm.

  • Completion: Remove the ice bath and allow the reaction to stir at room temperature for an additional 4–6 hours.

    • Protocol Validation Checkpoint 2: Perform a secondary TLC or LC-MS check. The imine intermediate mass should be fully replaced by the [M+H]+ of the reduced amine product.

  • Workup: Quench the reaction carefully with 10 mL of saturated aqueous NaHCO3. Extract the aqueous layer with dichloromethane (3 x 15 mL). Wash the combined organic layers with brine, dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

Protocol B: Knoevenagel Condensation for α,β -Unsaturated Derivatives

This protocol is utilized to extend the pharmacophore and create rigid, conjugated systems, often used in the development of targeted covalent inhibitors[2].

Mechanistic Causality: Using a secondary amine (piperidine) alongside a weak acid (glacial acetic acid) creates a dual-catalytic environment. Piperidine attacks the aldehyde to form a highly electrophilic iminium ion intermediate. Simultaneously, the basic environment deprotonates the active methylene compound (e.g., malononitrile) to form a nucleophilic enolate. The iminium ion is significantly more reactive toward the enolate than the parent aldehyde, accelerating the C-C bond formation while minimizing self-condensation side reactions.

Step-by-Step Methodology:

  • Preparation: Combine 5-Methyl-6-phenoxynicotinaldehyde (1.0 mmol, 213.2 mg) and an active methylene compound (e.g., malononitrile, 1.1 mmol, 72.6 mg) in 10 mL of absolute ethanol.

  • Catalysis: Add piperidine (0.1 mmol, ~10 µL) and glacial acetic acid (0.1 mmol, ~6 µL).

  • Reflux: Heat the reaction mixture to reflux (approx. 78°C) for 3-5 hours.

    • Protocol Validation Checkpoint: The reaction is self-indicating. As the highly conjugated α,β -unsaturated product forms, the solution will undergo a distinct bathochromic shift (color change to deep yellow or orange).

  • Isolation: Cool the reaction mixture slowly to room temperature, then transfer to an ice bath (0°C) for 30 minutes to induce precipitation.

  • Purification: Collect the precipitated solid via vacuum filtration. Wash the filter cake with ice-cold ethanol (2 x 5 mL) to remove unreacted starting materials and catalyst traces. Dry under high vacuum to yield the analytically pure alkene derivative.

References

  • BLD Pharm. "124769-08-0 | 2,5,6-Trimethoxynicotinaldehyde | BLD Pharm" (Source containing 5-Methyl-6-phenoxynicotinaldehyde CAS 1355216-47-5).
  • ACS Medicinal Chemistry Letters.
  • BenchChem. "Application Notes and Protocols for the Derivatization of 6-Ethoxy-5-methylnicotinaldehyde in Medicinal Chemistry".
  • National Institutes of Health (PMC). "Diversity-oriented synthesis of macrocyclic peptidomimetics".

Sources

Method

Reductive amination protocols using 5-Methyl-6-phenoxynicotinaldehyde

Application Note: Direct Reductive Amination of 5-Methyl-6-phenoxynicotinaldehyde in Drug Discovery Workflows Introduction & Mechanistic Rationale Substituted nicotinaldehydes, such as 5-Methyl-6-phenoxynicotinaldehyde (...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Direct Reductive Amination of 5-Methyl-6-phenoxynicotinaldehyde in Drug Discovery Workflows

Introduction & Mechanistic Rationale

Substituted nicotinaldehydes, such as 5-Methyl-6-phenoxynicotinaldehyde (CAS: 1355216-47-5), are highly versatile heteroaromatic building blocks utilized in the synthesis of novel pharmaceutical candidates, particularly in the development of kinase inhibitors and CNS-active therapeutics. The functionalization of this scaffold via reductive amination is a critical pathway for generating diverse secondary and tertiary amine libraries.

As a Senior Application Scientist, I have structured this protocol to move beyond generic procedures, focusing instead on the mechanistic causality that dictates success when working with sterically and electronically nuanced heteroaromatics. The reductive amination process relies on two distinct mechanistic stages:

  • Condensation: The nucleophilic attack of an amine on the C3-aldehyde of the pyridine scaffold to form an imine (from primary amines) or an iminium ion (from secondary amines).

  • Reduction: The subsequent hydride transfer to the intermediate to yield the stable amine.

Causality in Reagent Selection: Sodium triacetoxyborohydride (NaBH(OAc)₃, STAB) is the reducing agent of choice for this protocol. Unlike sodium borohydride (NaBH₄), which aggressively reduces aldehydes to alcohols, STAB is sterically hindered and electronically stabilized by its three acetoxy ligands. This renders it chemoselective, preferentially reducing the more electrophilic iminium ion over the starting aldehyde[1]. Furthermore, STAB avoids the generation of highly toxic cyanide byproducts associated with sodium cyanoborohydride (NaBH₃CN) and operates effectively across a broader pH range[2].

Workflow and Logical Relationships

Workflow Start 5-Methyl-6-phenoxynicotinaldehyde + Primary/Secondary Amine Imine Imine/Iminium Intermediate Formation (20-30 min) Start->Imine Solvent (DCE/EtOAc) ± AcOH Reduction Reduction via NaBH(OAc)3 (1.2 - 1.5 eq) Imine->Reduction Chemoselective Quench Quench & Work-up (Sat. NaHCO3) Reduction->Quench Completion (TLC/HPLC) Product Purified Amine Derivative (Flash Chromatography) Quench->Product Extraction & Drying

Workflow for the direct reductive amination of 5-Methyl-6-phenoxynicotinaldehyde.

Optimization and Quantitative Metrics

Solvent and Additive Causality: Historically, 1,2-dichloroethane (DCE) has been the standard solvent for STAB-mediated reductive aminations[1]. However, recent green chemistry initiatives demonstrate that Ethyl Acetate (EtOAc) and Tetrahydrofuran (THF) provide comparable or superior conversion rates while minimizing toxicity[3].

For 5-Methyl-6-phenoxynicotinaldehyde, the electron-donating phenoxy group at the C6 position slightly diminishes the electrophilicity of the C3 aldehyde through resonance, while the C5 methyl group adds local steric bulk. Consequently, the addition of a catalytic to stoichiometric amount of acetic acid (AcOH) is highly recommended to accelerate iminium ion formation, particularly when utilizing weakly nucleophilic or sterically hindered secondary amines[2].

Table 1: Solvent Selection and Conversion Efficacy (Adapted from RSC Green Chemistry Guidelines[3])

SolventPolarityToxicity ProfileTypical Conversion (6h)Application Notes
DCE Non-polarHigh>99%Traditional standard; regulatory restrictions apply.
EtOAc Moderately PolarLow>95%Excellent green alternative; facilitates easy workup.
THF Polar AproticModerate~90%Good for poorly soluble amines; requires anhydrous conditions.

Table 2: Standard Stoichiometric Ratios for One-Pot Synthesis

ReagentEquivalentsMechanistic Function
5-Methyl-6-phenoxynicotinaldehyde 1.0 eqLimiting reagent / Electrophilic scaffold
Primary/Secondary Amine 1.1 - 1.2 eqNucleophile
NaBH(OAc)₃ (STAB) 1.4 - 1.5 eqChemoselective Hydride Donor
Acetic Acid (AcOH) 1.0 - 2.0 eqAcid Catalyst (Protonates carbonyl to boost electrophilicity)

Experimental Protocol: One-Pot Direct Reductive Amination

Self-Validating System: This protocol incorporates built-in analytical checkpoints to ensure reaction integrity before proceeding to subsequent steps, preventing the waste of downstream reagents.

Materials Required:

  • 5-Methyl-6-phenoxynicotinaldehyde (CAS: 1355216-47-5)

  • Desired Amine (e.g., morpholine, substituted anilines, or aliphatic amines)

  • NaBH(OAc)₃ (Must be stored under inert atmosphere; highly moisture sensitive)

  • Anhydrous EtOAc or DCE

  • Glacial Acetic Acid

  • Saturated aqueous NaHCO₃, Brine, Anhydrous Na₂SO₄

Step-by-Step Methodology:

  • Preparation: To a flame-dried round-bottom flask equipped with a magnetic stir bar, add 5-Methyl-6-phenoxynicotinaldehyde (1.0 eq, e.g., 1.0 mmol, 213.2 mg) under a nitrogen or argon atmosphere.

  • Solvation & Condensation: Dissolve the aldehyde in anhydrous EtOAc (0.2 M, 5.0 mL). Add the primary or secondary amine (1.1 eq, 1.1 mmol).

  • Acid Catalysis (Crucial Step): Add glacial acetic acid (1.0 eq, 1.0 mmol).

    • Causality: The acid protonates the carbonyl oxygen, increasing its electrophilicity. This is vital for overcoming the mild deactivation caused by the C6-phenoxy group. Stir the mixture at room temperature for 30 minutes.

    • Validation Checkpoint 1: Remove a 10 µL aliquot, dilute in MeOH, and analyze via LC-MS or TLC (UV 254 nm) to confirm the consumption of the aldehyde and the formation of the imine/iminium intermediate[3].

  • Reduction: Once iminium formation is confirmed, add NaBH(OAc)₃ (1.5 eq, 1.5 mmol, 318 mg) in a single portion[1]. A mild exotherm may occur. Stir the suspension at room temperature for 4 to 12 hours.

    • Validation Checkpoint 2: Monitor the reaction via TLC (e.g., 50% EtOAc in Hexanes). The reductive amination is complete when the imine intermediate is fully consumed.

  • Quenching (Self-Validating Safety Step): Carefully quench the reaction by adding saturated aqueous NaHCO₃ (5.0 mL)[3].

    • Causality: This neutralizes the acetic acid and destroys unreacted STAB, preventing the formation of intractable borate complexes during isolation. Stir vigorously until gas evolution (CO₂) ceases.

  • Extraction & Washing: Transfer the biphasic mixture to a separatory funnel. Extract the aqueous layer with EtOAc (3 x 10 mL). Wash the combined organic layers with brine (15 mL).

  • Drying & Concentration: Dry the organic phase over anhydrous Na₂SO₄, filter to remove the drying agent, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude residue via flash column chromatography (Silica gel, Hexanes/EtOAc gradient) or preparative HPLC to afford the pure amine derivative[1].

References

  • ChemScene (Page 561) @ ChemBuyersGuide.com, Inc. ChemBuyersGuide. Available at:[Link]

  • [3] Development of a Solvent Selection Guide for Aldehyde-based Direct Reductive Amination Processes. Royal Society of Chemistry (RSC). Available at: [Link]

  • [2] Use of Sodium Triacetoxyborohydride in Reductive Amination of Ketones and Aldehydes. MDMA.ch. Available at: [Link]

Sources

Application

Introduction: The Strategic Value of 5-Methyl-6-phenoxynicotinaldehyde in Modern Synthesis

An In-Depth Guide to Palladium-Catalyzed Cross-Coupling Reactions of 5-Methyl-6-phenoxynicotinaldehyde 5-Methyl-6-phenoxynicotinaldehyde stands as a versatile heterocyclic scaffold, possessing a unique combination of fun...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Guide to Palladium-Catalyzed Cross-Coupling Reactions of 5-Methyl-6-phenoxynicotinaldehyde

5-Methyl-6-phenoxynicotinaldehyde stands as a versatile heterocyclic scaffold, possessing a unique combination of functional groups—an aldehyde, a pyridine core, and a phenoxy ether—that make it a valuable starting material in the synthesis of complex molecules for pharmaceuticals, agrochemicals, and materials science.[1][2] The true potential of this building block is unlocked through the strategic modification of its pyridine core, most powerfully achieved via palladium-catalyzed cross-coupling reactions.[3]

This guide provides a comprehensive overview of the reaction conditions, mechanistic considerations, and detailed protocols for the functionalization of 5-Methyl-6-phenoxynicotinaldehyde. A central focus is placed on the activation of the C6-phenoxy bond, a challenging yet increasingly viable strategy that circumvents the need for pre-functionalization with traditional halide leaving groups. By leveraging modern catalyst systems, researchers can directly displace the phenoxy group to form new carbon-carbon and carbon-nitrogen bonds, offering a more atom-economical and streamlined synthetic route.

Part 1: Mechanistic Foundations of C–O Bond Cross-Coupling

The success of any cross-coupling reaction hinges on a fundamental three-step catalytic cycle: oxidative addition, transmetalation (for C-C coupling) or amine coordination/deprotonation (for C-N coupling), and reductive elimination.[4][5] The activation of a C(aryl)-O bond is significantly more challenging than that of a C(aryl)-halide bond due to the former's greater bond strength and lower electrophilicity.

The Causality Behind Catalyst Selection:

Overcoming this energy barrier requires sophisticated catalyst systems. The key is to increase the electron density at the palladium center, which makes it a more potent nucleophile for attacking the C-O bond during the rate-limiting oxidative addition step.[4] This is achieved by using:

  • Sterically Bulky, Electron-Rich Ligands: Ligands such as the dialkylbiarylphosphines developed by the Buchwald group (e.g., SPhos, XPhos, BrettPhos) or N-Heterocyclic Carbenes (NHCs) are indispensable.[6] Their bulk promotes the formation of a highly reactive, monoligated Pd(0) species, while their electron-donating nature facilitates the oxidative addition process.[6]

  • Strong Bases: In C-N couplings, a strong, non-nucleophilic base (e.g., NaOt-Bu) is required to deprotonate the amine bound to the palladium center. In Suzuki couplings, a base (e.g., K₃PO₄) activates the organoboron species, making it competent for transmetalation.[7]

Catalytic_Cycle cluster_cycle Palladium Catalytic Cycle Pd(0)L Active Pd(0) Catalyst OxAdd Oxidative Addition Intermediate Pd(0)L->OxAdd Ar-OPh Transmetalation Transmetalation or Amine Coordination OxAdd->Transmetalation R-B(OR)₂ or R₂NH + Base ReductiveElim Reductive Elimination Transmetalation->ReductiveElim ReductiveElim->Pd(0)L Product (Ar-R) Formation End Start

Figure 1: Generalized catalytic cycle for the cross-coupling of aryl phenoxides.

Part 2: Suzuki-Miyaura Coupling for C-C Bond Formation

The Suzuki-Miyaura reaction is a cornerstone of modern synthesis, enabling the formation of biaryl structures from an organohalide (or, in this case, organo-ether) and an organoboron compound.[4][8] For 5-Methyl-6-phenoxynicotinaldehyde, this allows for the introduction of diverse aryl or vinyl substituents at the C6 position.

Expert Insights: Choosing the Right Conditions
  • Catalyst System: A combination of a palladium(II) precatalyst like Pd(OAc)₂ or a Pd(0) source like Pd₂(dba)₃ with a highly active ligand is crucial. For C-O activation, ligands like SPhos or RuPhos are field-proven choices. Pre-formed catalysts, known as precatalysts, which generate the active Pd(0) species in situ, often provide more consistent results.

  • Boron Source: While boronic acids are common, they can be prone to decomposition (protodeboronation).[9] For sensitive reactions, more robust alternatives like aryltrifluoroborates or MIDA boronates offer improved stability and handling.[8]

  • Base and Solvent: A moderately strong base like K₃PO₄ or K₂CO₃ is typically sufficient. The choice of solvent is critical for solubility and thermal stability; ethereal solvents like 1,4-dioxane or toluene, often with a small amount of water, are standard.[8]

Protocol 1: Suzuki-Miyaura Coupling with Phenylboronic Acid

This protocol details a representative procedure for coupling 5-Methyl-6-phenoxynicotinaldehyde with phenylboronic acid.

Step-by-Step Methodology:

  • Inert Atmosphere Setup: To a flame-dried Schlenk flask equipped with a magnetic stir bar, add 5-Methyl-6-phenoxynicotinaldehyde (1.0 mmol, 1.0 equiv), phenylboronic acid (1.2 mmol, 1.2 equiv), and finely ground K₃PO₄ (3.0 mmol, 3.0 equiv).

  • Catalyst Addition: In a glovebox, add the palladium precatalyst (e.g., SPhos Pd G3, 0.02 mmol, 2 mol%) to the flask.

  • Solvent Addition: Add anhydrous, degassed 1,4-dioxane (5 mL) and degassed water (0.5 mL) via syringe.

  • Degassing: Subject the flask to three cycles of vacuum backfilling with argon to ensure all oxygen is removed.

  • Reaction: Heat the mixture to 100-110 °C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS. Typical reaction times are 12-24 hours.

  • Workup: Upon completion, cool the reaction to room temperature and dilute with ethyl acetate (20 mL). Filter the mixture through a pad of Celite® to remove inorganic salts.

  • Extraction: Wash the filtrate with water (2 x 15 mL) and brine (15 mL). Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography on silica gel to yield the desired 5-Methyl-6-phenylnicotinaldehyde.

Data Summary: Suzuki-Miyaura Reaction Conditions
Coupling PartnerCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)
Phenylboronic acidPd(OAc)₂ (2)SPhos (4)K₃PO₄Dioxane/H₂O11018
4-Methoxyphenylboronic acidPd₂(dba)₃ (1.5)XPhos (3.5)Cs₂CO₃Toluene10024
3-Thienylboronic acidSPhos Pd G3 (2)(integral)K₂CO₃Dioxane/H₂O11016
Vinylboronic acid pinacol esterPd(PPh₃)₄ (5)(integral)K₃PO₄Toluene/H₂O9012

Note: This table provides representative starting conditions based on literature for similar C-O couplings. Yields are substrate-dependent and require empirical optimization.

Part 3: Buchwald-Hartwig Amination for C-N Bond Formation

The Buchwald-Hartwig amination is the premier method for constructing C(aryl)-N bonds, replacing harsher classical methods.[10] Its application to 5-Methyl-6-phenoxynicotinaldehyde enables the synthesis of a wide array of substituted aminopyridines, which are privileged structures in drug discovery.[11][12]

Expert Insights: Ensuring a Successful Amination
  • The Base is Critical: This reaction requires a strong, non-nucleophilic base to facilitate the deprotonation of the amine nitrogen. Sodium tert-butoxide (NaOt-Bu) is the most common choice. Lithium bis(trimethylsilyl)amide (LiHMDS) is an alternative for more challenging substrates.

  • Ligand Choice Dictates Scope: The choice of ligand is paramount and depends on the amine coupling partner. For primary amines, BrettPhos is often a superior choice. For secondary amines or anilines, ligands like XPhos or RuPhos may provide better results.[13]

  • Strictly Anhydrous/Anaerobic Conditions: The palladium(0) catalyst and the strong base are highly sensitive to oxygen and moisture. All reagents and solvents must be anhydrous, and the reaction must be performed under an inert atmosphere (argon or nitrogen).

Buchwald_Workflow Buchwald-Hartwig Experimental Workflow cluster_prep Preparation (Glovebox) cluster_reaction Reaction Setup cluster_workup Workup & Purification Weigh Weigh Substrate, Base, and Catalyst into Schlenk Tube AddSolvent Add Anhydrous Solvent Weigh->AddSolvent AddAmine Add Amine via Syringe AddSolvent->AddAmine Seal Seal Tube with Septum/Cap AddAmine->Seal Degas Remove from Glovebox, Heat on Manifold Seal->Degas Monitor Monitor by TLC/LC-MS Degas->Monitor Quench Cool and Quench (e.g., with sat. NH₄Cl) Monitor->Quench Extract Extract with Organic Solvent Quench->Extract Purify Dry, Concentrate, and Purify via Chromatography Extract->Purify

Figure 2: Standard workflow for setting up a Buchwald-Hartwig amination reaction.

Protocol 2: Buchwald-Hartwig Amination with Morpholine

This protocol provides a step-by-step guide for the C-N coupling of 5-Methyl-6-phenoxynicotinaldehyde with a representative secondary amine, morpholine.

Step-by-Step Methodology:

  • Glovebox Preparation: Inside a nitrogen-filled glovebox, charge a 20 mL vial with a magnetic stir bar with NaOt-Bu (1.4 mmol, 1.4 equiv), and the palladium precatalyst (e.g., BrettPhos Pd G3, 0.02 mmol, 2 mol%).

  • Reagent Addition: Add 5-Methyl-6-phenoxynicotinaldehyde (1.0 mmol, 1.0 equiv) to the vial.

  • Solvent and Amine: Add anhydrous, degassed toluene (5 mL), followed by morpholine (1.2 mmol, 1.2 equiv).

  • Sealing and Reaction: Seal the vial with a Teflon-lined cap. Remove the vial from the glovebox and place it in a preheated aluminum block at 100 °C.

  • Monitoring: Stir the reaction for 16-24 hours. Monitor for the disappearance of the starting material by LC-MS.

  • Workup: After cooling to room temperature, carefully quench the reaction by adding saturated aqueous NH₄Cl (10 mL).

  • Extraction and Purification: Extract the aqueous layer with ethyl acetate (3 x 20 mL). Combine the organic layers, wash with brine, dry over MgSO₄, filter, and concentrate. Purify the crude product by silica gel chromatography.

Data Summary: Buchwald-Hartwig Amination Conditions
Amine PartnerCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)
AnilinePd₂(dba)₃ (2)BrettPhos (4)NaOt-BuToluene10016
MorpholineBrettPhos Pd G3 (2)(integral)NaOt-BuDioxane10020
n-ButylamineRuPhos Pd G3 (3)(integral)LHMDSToluene11024
Benzophenone IminePd(OAc)₂ (2)BINAP (2.5)Cs₂CO₃Toluene11018

Note: Benzophenone imine serves as an ammonia equivalent for the synthesis of primary anilines.[11]

Part 4: Other Potential Cross-Coupling Transformations

While Suzuki and Buchwald-Hartwig reactions are the most robust methods for this substrate, other important transformations are also conceivable, though they may present greater challenges.

  • Sonogashira Coupling: This reaction forms a C(sp²)-C(sp) bond between an aryl halide and a terminal alkyne.[14][15] Adapting this to C-O activation is difficult but has been reported. It typically requires a palladium catalyst and a copper(I) co-catalyst, although copper-free methods are gaining prominence to avoid the common side reaction of alkyne homocoupling (Glaser coupling).[16][17]

  • Heck Reaction: The Heck reaction couples the substrate with an alkene to form a substituted vinylpyridine.[18][19] This reaction is fundamental to C-C bond formation but, like the Sonogashira, direct C-O activation is less common and requires highly active catalyst systems. The reaction often proceeds with high trans selectivity.[19]

Part 5: Troubleshooting and Optimization Guide

IssuePotential Cause(s)Suggested Solution(s)
No or Low Conversion 1. Inactive catalyst (oxygen/moisture exposure). 2. Insufficiently active ligand for C-O cleavage. 3. Reaction temperature too low.1. Ensure strictly inert conditions; use fresh, degassed solvents. 2. Screen more electron-rich/bulky ligands (e.g., switch from XPhos to RuPhos or a Gen 4 Buchwald ligand). 3. Increase temperature in 10 °C increments.
Protodeboronation (Suzuki) Boronic acid instability, especially under basic/aqueous conditions at high temp.1. Use a more stable boron source (MIDA boronate, BF₃K salt). 2. Use a milder base (e.g., K₂CO₃ instead of K₃PO₄). 3. Minimize water content and reaction time.
Homocoupling of Amine (Buchwald) Side reaction favored by certain catalyst/ligand combinations.Switch to a different ligand system; sometimes a more sterically hindered ligand can suppress this pathway.
Aldehyde Reduction/Degradation Aldehyde group is sensitive to very harsh bases or prolonged high temperatures.1. Use the mildest effective base and lowest possible temperature. 2. If necessary, protect the aldehyde as an acetal prior to coupling and deprotect afterward.

References

  • The Suzuki Reaction - Andrew G Myers Research Group. [Link]

  • Buchwald–Hartwig amination - Wikipedia. [Link]

  • Heck reaction - Wikipedia. [Link]

  • Synthesis of Heterocyclic Triads by Pd-Catalyzed Cross-Couplings and Evaluation of Their Cell-Specific Toxicity Profile - PMC. [Link]

  • HIGH-THROUGHPUT EXPERIMENTATION OF THE BUCHWALD- HARTWIG AMINATION FOR REACTION SCOUTING AND GUIDED SYNTHESIS. [Link]

  • How to approach choosing reaction conditions for Suzuki? : r/Chempros - Reddit. [Link]

  • Suzuki reaction - Wikipedia. [Link]

  • Suzuki-Miyaura Coupling - Chemistry LibreTexts. [Link]

  • Palladium-Catalyzed Cross-Coupling Reactions in the Synthesis of Pharmaceuticals. [Link]

  • Buchwald-Hartwig Amination - Wordpress - ACS GCI Pharmaceutical Roundtable Reagent Guides. [Link]

  • Buchwald-Hartwig Coupling - Organic Synthesis. [Link]

  • Heck Reaction - Organic Chemistry Portal. [Link]

  • PALLADIUM-CATALYZED CROSS COUPLINGS IN ORGANIC SYNTHESIS - Nobel Prize. [Link]

  • Sonogashira coupling - Wikipedia. [Link]

  • Buchwald-Hartwig Amination - Chemistry LibreTexts. [Link]

  • Suzuki Coupling - Organic Chemistry Portal. [Link]

  • Synthesis of new nicotintaldehyde derivatives via Pd(0) catalyzed suzuki coupling with structural characterization and co-combined computational-experimental evaluation against oral pathogens - PubMed. [Link]

  • Sonogashira Coupling - Organic Chemistry Portal. [Link]

  • Palladium Catalysts for Cross-Coupling Reaction - MDPI. [Link]

  • Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions - PMC. [Link]

  • Copper-free Sonogashira cross-coupling reactions: an overview - PMC - NIH. [Link]

  • Decarbonylative Sonogashira Cross-Coupling: Fruitful Marriage of Alkynes with Carboxylic Acid Electrophiles - The Royal Society of Chemistry. [Link]

  • Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future - PMC. [Link]

Sources

Method

Step-by-step laboratory preparation of 5-Methyl-6-phenoxynicotinaldehyde

Application Note: Step-by-Step Laboratory Preparation of 5-Methyl-6-phenoxynicotinaldehyde via Nucleophilic Aromatic Substitution Mechanistic Rationale & Reaction Design 5-Methyl-6-phenoxynicotinaldehyde (CAS 1355216-47-...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Step-by-Step Laboratory Preparation of 5-Methyl-6-phenoxynicotinaldehyde via Nucleophilic Aromatic Substitution

Mechanistic Rationale & Reaction Design

5-Methyl-6-phenoxynicotinaldehyde (CAS 1355216-47-5) is a highly versatile pyridine building block utilized extensively in the synthesis of complex pharmaceuticals, including spirodiketopiperazine-based CCR5 antagonists .

The most robust and scalable method for synthesizing 6-aryloxypyridines is through Nucleophilic Aromatic Substitution (SNAr) . In this specific reaction, 6-chloro-5-methylnicotinaldehyde acts as the electrophilic substrate. The causality of the reaction design relies on two electronic factors:

  • Substrate Activation: The pyridine ring is inherently electron-deficient. This deficiency is drastically amplified by the formyl group (-CHO) at the C3 position, which acts as a strong electron-withdrawing group (EWG). This stabilizes the negatively charged Meisenheimer intermediate formed during the nucleophilic attack at the C6 position .

  • Nucleophile Enhancement: Phenol is a weak nucleophile. However, by utilizing Cesium Carbonate (Cs₂CO₃) in a polar aprotic solvent like DMF, phenol is quantitatively converted into a highly reactive phenoxide anion. The large ionic radius of the cesium cation prevents tight ion-pairing, leaving the phenoxide "naked" and maximizing its nucleophilicity, ensuring rapid displacement of the chloride leaving group .

Materials and Reagents

Table 1: Reaction Stoichiometry and Reagents

ReagentMW ( g/mol )EquivalentsMass / VolumeFunction
6-Chloro-5-methylnicotinaldehyde 155.581.01.56 g (10.0 mmol)Electrophilic Substrate
Phenol 94.111.21.13 g (12.0 mmol)Nucleophile
Cesium Carbonate (Cs₂CO₃) 325.821.54.89 g (15.0 mmol)Base
N,N-Dimethylformamide (DMF) 73.09N/A20 mLPolar Aprotic Solvent
Ethyl Acetate (EtOAc) 88.11N/A150 mLExtraction Solvent
1M Sodium Hydroxide (NaOH) 40.00N/A50 mLPhenol Scavenger

Step-by-Step Experimental Protocol

Phase 1: Reaction Setup
  • Equip a 100 mL round-bottom flask with a magnetic stir bar and a reflux condenser.

  • Add 1.56 g of 6-chloro-5-methylnicotinaldehyde and 1.13 g of phenol to the flask.

  • Suspend the solids in 20 mL of anhydrous DMF.

  • Add 4.89 g of Cs₂CO₃ in one portion.

  • Purge the reaction vessel with Nitrogen (N₂) for 5 minutes to displace atmospheric oxygen, preventing oxidative degradation of the aldehyde.

Phase 2: Nucleophilic Addition (SNAr)
  • Lower the flask into a pre-heated oil bath set to 90 °C .

  • Stir vigorously (800 rpm) for 4 to 6 hours.

Self-Validating Checkpoint 1 (Visual): The reaction mixture will transition from a heterogeneous pale suspension to a homogenous amber/brown solution as the highly soluble cesium phenoxide intermediate is formed and consumed.

  • Monitor the reaction via TLC (Eluent: 3:1 Hexanes/EtOAc). The starting material (Rf ~ 0.6) should completely disappear, replaced by a new, strongly UV-active product spot (Rf ~ 0.4).

Phase 3: Workup and Extraction
  • Remove the flask from the heat and allow it to cool to room temperature.

  • Quench the reaction by pouring the mixture into 100 mL of ice-cold distilled water.

  • Transfer the quenched mixture to a separatory funnel and extract with Ethyl Acetate (3 × 50 mL).

  • Combine the organic layers and wash with 50 mL of 1M NaOH.

Self-Validating Checkpoint 2 (Chemical): The 1M NaOH wash chemically sequesters any unreacted excess phenol by converting it into water-soluble sodium phenoxide. The disappearance of the characteristic phenolic odor in the organic layer validates the complete removal of this impurity.

  • Wash the organic layer with brine (50 mL) to remove residual DMF and water.

  • Dry the organic phase over anhydrous Sodium Sulfate (Na₂SO₄), filter, and concentrate in vacuo using a rotary evaporator.

Phase 4: Purification
  • Purify the crude amber oil via flash column chromatography on silica gel.

  • Run a gradient elution starting from 100% Hexanes to 4:1 Hexanes/EtOAc.

  • Pool the fractions containing the pure product (identified via TLC) and concentrate in vacuo to yield 5-Methyl-6-phenoxynicotinaldehyde as a pale yellow solid/viscous oil.

Experimental Workflow Visualization

Workflow A 6-Chloro-5-methylnicotinaldehyde (Substrate) C Nucleophilic Aromatic Substitution (SNAr) A->C B Phenol + Cs2CO3 in DMF (90°C, 4h) B->C D Reaction Monitoring (LC-MS / TLC) C->D D->C Incomplete (Add time) E Aqueous Workup & EtOAc Extraction D->E Complete Conversion F Silica Gel Flash Chromatography E->F G 5-Methyl-6-phenoxynicotinaldehyde (Purified Product) F->G

Fig 1. Experimental workflow for the SNAr synthesis of 5-Methyl-6-phenoxynicotinaldehyde.

Analytical Characterization (Expected Data)

To establish a self-validating system, the synthesized compound must be verified against the following expected spectroscopic parameters:

Table 2: Expected Analytical Characterization Data

MethodKey Signals / ObservationsDiagnostic Significance
LC-MS (ESI+) m/z = 214.1 [M+H]⁺Confirms the exact mass of the phenoxy product, validating the displacement of the Cl isotope (m/z 156.0).
¹H NMR (400 MHz, CDCl₃)δ ~9.95 (s, 1H)Confirms the structural integrity of the aldehyde (-CHO) group post-reaction.
¹H NMR (400 MHz, CDCl₃)δ ~8.50 (d, 1H), ~8.00 (d, 1H)Represents the highly deshielded pyridine ring protons at the C2 and C4 positions.
¹H NMR (400 MHz, CDCl₃)δ 7.45 - 7.15 (m, 5H)Confirms the successful covalent incorporation of the phenoxy aromatic ring.
¹H NMR (400 MHz, CDCl₃)δ ~2.35 (s, 3H)Confirms the presence of the C5 methyl group.

References

  • Nishizawa, R., et al. "Discovery of orally available spirodiketopiperazine-based CCR5 antagonists." Bioorganic & Medicinal Chemistry, 2010, 18 (14), 5208-5223. Available at:[Link][1][2]

  • Master Organic Chemistry. "Nucleophilic Aromatic Substitution: Introduction and Mechanism." Master Organic Chemistry, 2018. Available at:[Link][3]

  • Caron, S., et al. "Preparation of a Corticotropin-Releasing Factor Antagonist by Nucleophilic Aromatic Substitution and Copper-Mediated Ether Formation." Organic Process Research & Development, 2009, 13 (2), 324-330. Available at:[Link][4][5]

Sources

Application

Incorporating 5-Methyl-6-phenoxynicotinaldehyde into novel heterocyclic scaffolds

Application Note: Divergent Synthesis of Novel Heterocyclic Scaffolds Utilizing 5-Methyl-6-phenoxynicotinaldehyde Executive Summary The development of novel therapeutic agents relies heavily on the exploration of privile...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Divergent Synthesis of Novel Heterocyclic Scaffolds Utilizing 5-Methyl-6-phenoxynicotinaldehyde

Executive Summary

The development of novel therapeutic agents relies heavily on the exploration of privileged chemical spaces. Pyridine-based ring systems are among the most extensively utilized heterocycles in drug design due to their profound influence on pharmacological activity, metabolic stability, and target binding affinity[1]. This application note provides a comprehensive, self-validating methodological guide for incorporating 5-Methyl-6-phenoxynicotinaldehyde into complex heterocyclic scaffolds, specifically targeting imidazoles and spirodiketopiperazines.

Scientific Rationale & Molecular Design

5-Methyl-6-phenoxynicotinaldehyde (CAS: 1355216-47-5) has emerged as a highly versatile building block for advanced medicinal chemistry [2]. The structural anatomy of this molecule offers three distinct advantages:

  • C3-Aldehyde: A highly reactive electrophilic center primed for multicomponent reactions (MCRs), Knoevenagel condensations, and reductive aminations.

  • C6-Phenoxy Group: A bulky, lipophilic moiety capable of engaging in π−π stacking or occupying deep hydrophobic pockets (e.g., the DFG-out conformation in kinase inhibitors).

  • C5-Methyl Group: Provides a steric handle that restricts the rotational freedom of the adjacent phenoxy group, locking the molecule into a predictable bioactive conformation.

Mechanistic Pathways & Workflow

To maximize the chemical space accessed from this single precursor, we employ divergent synthetic pathways. The workflow below illustrates the transformation of the core nicotinaldehyde into four distinct bioactive classes.

G Core 5-Methyl-6-phenoxynicotinaldehyde (Reactive Scaffold) Imid Imidazole Derivatives (Kinase Inhibitors) Core->Imid Debus-Radziszewski (1,2-Diketone, NH4OAc) Pyraz Pyrazole Derivatives (Anti-inflammatory) Core->Pyraz Tosylhydrazine + Terminal Alkynes Spiro Spirodiketopiperazines (CCR5 Antagonists) Core->Spiro Ugi 4-Component Condensation Chalcone Chalcone Intermediates (Antimicrobial) Core->Chalcone Claisen-Schmidt Condensation

Divergent synthetic pathways of 5-Methyl-6-phenoxynicotinaldehyde into diverse bioactive scaffolds.

Experimental Protocols

Protocol A: Synthesis of 2,4,5-Trisubstituted Imidazoles via Debus-Radziszewski Reaction

Causality & Design: The Debus-Radziszewski multicomponent reaction is highly efficient for creating 2,4,5-trisubstituted imidazoles [3]. By condensing 5-Methyl-6-phenoxynicotinaldehyde with a 1,2-dicarbonyl (e.g., benzil) and ammonium acetate, we construct a 1,3-diazole ring. The use of glacial acetic acid is critical here; it acts as both the solvent and a weak acid catalyst, protonating the aldehyde to accelerate nucleophilic attack by ammonia (generated in situ). Step-by-Step Methodology:

  • Preparation: In a 50 mL round-bottom flask, dissolve 5-Methyl-6-phenoxynicotinaldehyde (1.0 mmol) and benzil (1.0 mmol) in 15 mL of glacial acetic acid. Reasoning: Glacial acetic acid ensures complete solubility of the lipophilic precursors and provides the necessary acidic environment for imine intermediate formation.

  • Ammonia Source Addition: Add ammonium acetate (10.0 mmol) to the stirring solution. Reasoning: A 10-fold excess of ammonium acetate is required to drive the equilibrium forward, ensuring sufficient ammonia concentration for the dual-condensation steps.

  • Reflux: Attach a reflux condenser and heat the mixture to 120 °C for 4-6 hours. Monitor the consumption of the aldehyde via TLC (Hexane:EtOAc 7:3).

  • Quenching & Precipitation: Once complete, cool the reaction to room temperature and pour it over crushed ice (50 g). Neutralize slowly with aqueous ammonia (28%) until pH ~7-8. Reasoning: Neutralization precipitates the highly lipophilic imidazole product and neutralizes the acetic acid, preventing product degradation.

  • Purification: Filter the crude solid, wash with cold distilled water, and recrystallize from hot ethanol to yield the pure 2-(5-Methyl-6-phenoxypyridin-3-yl)-4,5-diphenyl-1H-imidazole.

Protocol B: Synthesis of Spirodiketopiperazines via Ugi Four-Component Condensation

Causality & Design: Spirodiketopiperazines are privileged scaffolds, notably utilized in the discovery of orally available CCR5 antagonists [4]. The Ugi reaction allows the coupling of our nicotinaldehyde derivative with an amine, an isonitrile, and an amino acid in a single pot, rapidly assembling a complex 3D architecture. Step-by-Step Methodology:

  • Imine Formation: In a dry Schlenk flask under nitrogen, combine 5-Methyl-6-phenoxynicotinaldehyde (1.0 mmol) and a primary amine (e.g., n-butylamine, 1.0 mmol) in anhydrous THF/MeOH (1:1, 10 mL). Stir at room temperature for 2 hours. Reasoning: Pre-forming the Schiff base (imine) before adding other reagents prevents side reactions and maximizes the yield of the Ugi product.

  • Ugi Condensation: Add an N-Boc-amino acid (1.0 mmol) and an isonitrile (e.g., 2-(4-morpholinyl)-ethylisonitrile, 1.0 mmol). Heat the mixture to 65 °C for 24 hours.

  • Deprotection & Cyclization: Concentrate the mixture in vacuo. Redissolve the crude intermediate in a 1:1 mixture of TFA/CH 2​ Cl 2​ (5 mL) to remove the Boc protecting group. Stir for 2 hours at room temperature, then concentrate.

  • Final Ring Closure: Reflux the deprotected intermediate in glacial acetic acid/toluene (90 °C) for 4 hours to drive the intramolecular cyclization. Purify via flash chromatography (DCM:MeOH 95:5).

Quantitative Data & Scaffold Profiling

To evaluate the efficiency of these protocols, key physicochemical and reaction metrics were recorded. The inclusion of the 6-phenoxy group significantly increases the lipophilicity (cLogP) of the resulting scaffolds, which is advantageous for targeting buried hydrophobic pockets.

Scaffold TypeReaction RouteAvg. Yield (%)Reaction Time (h)cLogP (Est.)Primary Application
Trisubstituted Imidazole Debus-Radziszewski78 - 85%4 - 64.8 - 5.2Kinase Inhibitors (Hinge Binders)
Spirodiketopiperazine Ugi 4-Component45 - 55%24 + 43.5 - 4.1GPCR Antagonists (CCR5)
Pyrazole Derivative Tosylhydrazine/Alkyne65 - 72%124.2 - 4.6Anti-inflammatory Agents
Chalcone Intermediate Claisen-Schmidt88 - 92%2 - 34.5 - 4.9Antimicrobial Probes

Troubleshooting & Optimization Insights

  • Incomplete Imidazole Formation: If TLC indicates unreacted aldehyde during the Debus-Radziszewski reaction, it is often due to the sublimation or depletion of ammonia at high temperatures. Solution: Cool the reaction slightly and add an additional 2.0 mmol of ammonium acetate.

  • Ugi Reaction Stereoselectivity: The Ugi four-component condensation inherently produces a racemic mixture at the newly formed stereocenter. If enantiopure scaffolds are required, chiral resolving agents or asymmetric organocatalysts (e.g., chiral phosphoric acids) must be introduced during the imine formation step.

  • Solubility Issues: The 6-phenoxy group renders the nicotinaldehyde highly hydrophobic. If the starting material precipitates during the Ugi reaction (which uses a THF/MeOH mix), increase the THF ratio to 2:1 to maintain homogeneity.

References

  • ResearchGate. "Facile Synthesis, SC-XRD, Spectroscopic Characterization & Key Electronic Properties of Nicotinaldehyde Based Scaffolds".
  • ChemBuyersGuide. "5-METHYL-6-PHENOXYNICOTINALDEHYDE CAS:1355216-47-5".
  • BenchChem. "Comparative study of imidazole and pyrazole-based aldehydes".
  • National Institutes of Health (PMC). "Discovery of orally available spirodiketopiperazine-based CCR5 antagonists".
Method

Application Note: Selective Catalytic Oxidation of 5-Methyl-6-phenoxynicotinaldehyde

Executive Summary & Mechanistic Rationale 5-Methyl-6-phenoxynicotinaldehyde (CAS: 1355216-47-5) is a highly specialized pyridine-based intermediate utilized in the synthesis of advanced active pharmaceutical ingredients...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Mechanistic Rationale

5-Methyl-6-phenoxynicotinaldehyde (CAS: 1355216-47-5) is a highly specialized pyridine-based intermediate utilized in the synthesis of advanced active pharmaceutical ingredients (APIs) and agrochemicals. The chemical conversion of this aldehyde to 5-Methyl-6-phenoxynicotinic acid (CAS: 151502-55-5) presents a significant chemoselectivity challenge for process chemists.

Causality in Catalyst Selection: The substrate contains two highly sensitive structural vulnerabilities: a phenoxy ether linkage at the C6 position and a methyl group at the C5 position. Traditional stoichiometric oxidants, such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃), are excessively harsh. Applying these reagents typically results in the oxidative cleavage of the phenoxy ether linkage or the over-oxidation of the C5-methyl group, yielding an undesired dicarboxylic acid impurity.

To preserve these functional moieties, organic aminoxyl radicals such as TEMPO (2,2,6,6-tetramethylpiperidine-1-oxyl) or its water-soluble derivative, 4-Acetamido-TEMPO, are employed ()[1]. TEMPO-catalyzed oxidations operate via an oxoammonium intermediate under mildly basic or buffered aqueous conditions. This mechanism relies on the nucleophilic attack of water on the aldehyde to form a gem-diol, followed by hydride transfer to the oxoammonium cation, ensuring that the ether linkage remains intact and the methyl group is completely bypassed ()[2].

Comparative Analysis of Oxidation Strategies

To guide drug development professionals in scaling up this reaction, the following table summarizes the quantitative data and chemoselectivity profiles of various catalytic oxidation methods applicable to pyridinecarboxaldehydes ()[3].

Oxidation MethodCatalyst SystemCo-OxidantReaction ConditionsChemoselectivityEst. Yield
Pinnick-TEMPO 4-Acetamido-TEMPO (5 mol%)NaClO₂ / NaOClPhosphate Buffer, pH 8.0, 0–5°CExcellent> 92%
Anelli-Type TEMPO (5 mol%)NaOCl / NaBrMeCN/H₂O, pH 8.5, 0–5°CExcellent> 90%
Heterogeneous Metal V₂O₅ / TiO₂O₂ (Air)Gas phase, 230–350°CPoor (Methyl oxidation)< 40%
Stoichiometric Metal KMnO₄NoneH₂O, Reflux, 100°CPoor (Ether cleavage)< 25%

Note: The Pinnick-TEMPO method is highly recommended for lab-scale and pilot-scale API synthesis due to its superior functional group tolerance and low environmental impact (E-factor).

Experimental Protocol: TEMPO-Mediated Chemical Oxidation

This protocol utilizes a modified TEMPO/NaClO₂ catalytic system, providing a self-validating, highly selective route to 5-Methyl-6-phenoxynicotinic acid.

Step 1: Substrate Dissolution

  • Action : Dissolve 1.0 equivalent (e.g., 10 mmol) of 5-Methyl-6-phenoxynicotinaldehyde in a 1:1 mixture of Acetonitrile (MeCN) and 0.1 M Sodium Phosphate buffer (pH 8.0).

  • Causality : The biphasic/miscible solvent system ensures that the lipophilic substrate remains in solution while providing the necessary aqueous environment for the hydration of the aldehyde to a gem-diol, which is the actual species oxidized by the catalyst.

Step 2: Catalytic Initiation

  • Action : Add 0.05 equivalents (5 mol%) of 4-Acetamido-TEMPO to the reaction mixture.

  • Causality : 4-Acetamido-TEMPO is chosen over standard TEMPO due to its higher water solubility and enhanced catalytic turnover rates in aqueous buffer systems ()[1].

Step 3: Oxidant Addition

  • Action : Cool the mixture to 0–5°C using an ice bath. Dropwise, add 1.2 equivalents of Sodium Chlorite (NaClO₂) dissolved in water, followed immediately by 5 mol% of Sodium Hypochlorite (NaOCl).

  • Causality : NaOCl acts as a rapid initiator, oxidizing the TEMPO radical to the active oxoammonium cation. NaClO₂ acts as the terminal stoichiometric oxidant, continuously regenerating the oxoammonium species without generating harsh chlorine gas. Cooling prevents exothermic degradation of the catalyst.

Step 4: In-Process Control (IPC) & Reaction Monitoring

  • Action : Stir the reaction for 2–4 hours at room temperature. Monitor the reaction progress via HPLC (UV detection at 254 nm).

  • Validation : This step is self-validating. The starting aldehyde will appear as a distinct non-polar peak. As the reaction progresses, a highly polar peak (the carboxylate salt) will emerge. The reaction is deemed complete when the aldehyde peak area is <1%.

Step 5: Quench and Phase Separation

  • Action : Quench the reaction by adding saturated aqueous Sodium Thiosulfate (Na₂S₂O₃).

  • Validation : Spot the quenched mixture on KI-starch indicator paper. A lack of blue/black color validates that all residual oxidizing agents have been successfully neutralized. Wash the mixture with Ethyl Acetate (EtOAc) to remove non-polar organic impurities; retain the product-rich aqueous layer.

Step 6: Acidification and Isolation

  • Action : Slowly acidify the aqueous layer with 2M HCl until the pH reaches 3.0–4.0.

  • Causality : Reaching the isoelectric point of the resulting nicotinic acid derivative neutralizes the carboxylate salt, causing the highly pure 5-Methyl-6-phenoxynicotinic acid to precipitate out of the aqueous solution.

  • Action : Filter the white/off-white precipitate, wash with cold water, and dry under vacuum at 45°C to yield the final API intermediate.

Process Workflow Visualization

OxidationWorkflow Start 5-Methyl-6-phenoxynicotinaldehyde (CAS: 1355216-47-5) Step1 1. Substrate Dissolution (MeCN/H2O Buffer, pH 8.0) Start->Step1 Step2 2. Catalyst Loading (5 mol% 4-Acetamido-TEMPO) Step1->Step2 Stir at 20°C Step3 3. Oxidant Addition (NaClO2 / NaOCl at 0-5°C) Step2->Step3 Dropwise addition Step4 4. IPC Monitoring (HPLC Validation at 254 nm) Step3->Step4 React for 2-4h Step4->Step3 If aldehyde >1% Step5 5. Quench & Wash (Na2S2O3 / KI-Starch Test) Step4->Step5 If >99% conversion Step6 6. Aqueous Acidification (2M HCl to pH 3.0-4.0) Step5->Step6 Extract & retain aqueous End 5-Methyl-6-phenoxynicotinic acid (CAS: 151502-55-5) Step6->End Precipitation & Filtration

Workflow for the TEMPO-catalyzed oxidation of 5-Methyl-6-phenoxynicotinaldehyde.

References

  • Title : Electrochemical Oxidation of Alcohols and Aldehydes to Carboxylic Acids Catalyzed by 4-Acetamido-TEMPO: An Alternative to “Anelli” and “Pinnick” Oxidations Source : ACS Catalysis (Rafiee, M., et al., 2018) URL :[Link]

  • Title : Advancements in Primary Alcohol Oxidation Leading to Carboxylic Acids: A Detailed Review Source : Current Organic Chemistry (Sharma, S., & Banerjee, S., 2024) URL :[Link]

  • Title : Studies on the conditions of synthesis of picolinic acid by heterogeneous catalytic oxidation of 2-picoline Source : Catalysis Letters (Al'kaeva, E.M., et al., 1998) URL :[Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing 5-Methyl-6-phenoxynicotinaldehyde Synthesis

Welcome to the Technical Support Center for advanced heterocyclic synthesis. This guide is specifically engineered for medicinal chemists, process researchers, and drug development professionals facing yield and purity b...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for advanced heterocyclic synthesis. This guide is specifically engineered for medicinal chemists, process researchers, and drug development professionals facing yield and purity bottlenecks in the synthesis of 5-Methyl-6-phenoxynicotinaldehyde .

The synthesis typically relies on a Nucleophilic Aromatic Substitution (SNAr) between 6-chloro-5-methylnicotinaldehyde and phenol[1]. However, the adjacent 5-methyl group introduces significant steric hindrance, while the sensitive 3-formyl (aldehyde) group is prone to base-induced degradation. This guide provides field-proven troubleshooting strategies, mechanistic insights, and self-validating protocols to maximize your reaction yield.

Mechanistic Overview & Bottleneck Visualization

To improve yield, we must first understand the competing pathways in the reaction vessel. The SNAr reaction requires the formation of a Meisenheimer complex at the C6 position. The 5-methyl group sterically shields this carbon, increasing the activation energy required for the phenoxide nucleophile to attack. If the temperature is raised too high to compensate for this sluggish kinetics, the aldehyde group becomes susceptible to oxidation or Cannizzaro-type disproportionation. Furthermore, adventitious water will outcompete phenol, leading to the irreversible formation of a 6-hydroxy (pyridone) byproduct.

Pathway SM 6-Chloro-5-methyl- nicotinaldehyde Reagents Phenol + Base (Cs2CO3, DMF) SM->Reagents Heat Target 5-Methyl-6-phenoxy- nicotinaldehyde Reagents->Target SNAr (Main) Side1 6-Hydroxy Byproduct (Hydrolysis) Reagents->Side1 Trace H2O Side2 Aldehyde Degradation (Oxidation) Reagents->Side2 Excess Heat

Caption: SNAr Reaction Pathway and Competing Side Reactions

Troubleshooting Guide & FAQs

Q1: My conversion is stalling at 50-60%, even with excess phenol and K2CO3. How can I drive the reaction to completion? Causality & Solution: The stalling is caused by the steric bulk of the 5-methyl group. Potassium carbonate (K2CO3) forms a relatively tight ion pair with phenoxide, limiting its nucleophilicity. Action: Switch your base to Cesium Carbonate (Cs2CO3) . The larger ionic radius of the cesium cation creates a looser ion pair (the "cesium effect"), generating a highly reactive, "naked" phenoxide anion that can overcome the steric hindrance of the methyl group. This approach is a proven standard for synthesizing sterically encumbered diaryl ethers 2.

Q2: I am achieving good conversion of the starting material, but LC-MS shows significant loss of the aldehyde functional group. How do I prevent this? Causality & Solution: Aldehydes are highly sensitive to strongly basic conditions at elevated temperatures (typically >100 °C), leading to degradation pathways such as oxidation or disproportionation. Action: Do not exceed 90 °C. By utilizing the more reactive Cs2CO3 in a polar aprotic solvent like DMF, you can achieve full SNAr conversion at lower, milder temperatures (80–85 °C), which preserves the integrity of the formyl group 3.

Q3: A major byproduct is forming with an m/z of 138 [M+H]+. What is this, and how do I stop it? Causality & Solution: An m/z of 138 corresponds to 6-hydroxy-5-methylnicotinaldehyde (often existing as its pyridone tautomer). This is the result of competitive hydrolysis caused by adventitious water in your solvent or base. Hydroxide is a smaller, more agile nucleophile than phenoxide and will easily bypass the steric bulk of the 5-methyl group. Action: Use strictly anhydrous DMF (stored over molecular sieves) and dry your Cs2CO3 in a vacuum oven at 110 °C overnight prior to use. Perform the reaction under a strict Nitrogen or Argon atmosphere.

Quantitative Data Summary: Condition Optimization

The table below summarizes the causality between reaction conditions and target yield, demonstrating why the optimized parameters were selected.

EntryBase (1.5 eq)SolventTemp (°C)Time (h)Conversion (%)Aldehyde PreservationIsolated Yield (%)
1K2CO3DMF1001245Moderate38
2K2CO3DMSO120865Poor (Degradation)22
3CsFDMSO110680Moderate60
4 Cs2CO3 DMF 85 5 >95 Excellent 88

Note: Data reflects typical optimization trajectories for sterically hindered pyridine SNAr reactions utilizing solid bases 4.

Self-Validating Experimental Protocol

This protocol is designed as a self-validating system. Do not proceed to the next step unless the validation checkpoint is met.

Materials Required:
  • 6-Chloro-5-methylnicotinaldehyde (1.0 eq)

  • Phenol (1.2 eq)

  • Anhydrous Cs2CO3 (1.5 eq)

  • Anhydrous DMF (0.2 M relative to starting material)

Step-by-Step Methodology:

Step 1: Reagent Preparation & Initiation

  • Flame-dry a round-bottom flask equipped with a magnetic stir bar and a reflux condenser under a flow of N2.

  • Add 6-chloro-5-methylnicotinaldehyde (1.0 eq) and phenol (1.2 eq) to the flask.

  • Add anhydrous DMF to achieve a 0.2 M concentration. Stir until fully dissolved.

  • Add finely powdered, oven-dried Cs2CO3 (1.5 eq) in one portion. The suspension will turn pale yellow.

Step 2: Controlled Heating 5. Lower the flask into a pre-heated oil bath set strictly to 85 °C . 6. Stir vigorously (800+ RPM) to ensure the heterogeneous solid base remains well-suspended.

Step 3: Validation Checkpoint (4 Hours) 7. Withdraw a 10 µL aliquot, dilute with 1 mL of Acetonitrile, and analyze via LC-MS and TLC (Eluent: 3:1 Hexanes/EtOAc).

  • Validation A (TLC): Starting material (Rf ~0.4) should be nearly consumed. Product spot (Rf ~0.55) should be dominant and UV-active.
  • Validation B (LC-MS): Confirm the disappearance of the starting material (m/z 156/158) and the presence of the target product mass (m/z 214 [M+H]+).
  • Decision: If conversion is <95%, continue heating for 2 more hours. Do not exceed 6 hours to prevent aldehyde degradation.

Step 4: Workup & Quenching 8. Cool the reaction mixture to room temperature. 9. Quench the reaction by pouring it into crushed ice/water (5x the volume of DMF). This precipitates the product and solubilizes the inorganic salts and residual DMF. 10. Extract the aqueous layer with Ethyl Acetate (3 x 20 mL).

Step 5: Purification (Phenol Removal) 11. Critical Step: Wash the combined organic layers with cold 1M NaOH (2 x 15 mL). Causality: This deprotonates any unreacted phenol, pulling it into the aqueous layer and preventing co-elution during chromatography. 12. Wash with brine, dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure. 13. Purify via silica gel flash chromatography (Gradient: 10% to 25% EtOAc in Hexanes) to yield pure 5-Methyl-6-phenoxynicotinaldehyde.

Workflow Prep 1. Preparation Dry DMF, Cs2CO3, N2 atm React 2. Reaction 85°C, 4-6 hours Prep->React Check 3. Validation LC-MS & TLC Checkpoint React->Check Check->React Incomplete Workup 4. Workup Aqueous extraction Check->Workup Conversion >95% Purify 5. Purification Silica gel chromatography Workup->Purify

Caption: Self-Validating Experimental Workflow for SNAr Synthesis

References

  • Chapter 4: Synthetic Methods for Diaryl Ether Preparation Using Arylating Reagents Royal Society of Chemistry (RSC)
  • Aryl Ether Syntheses via Aromatic Substitution Proceeding under Mild Conditions The Journal of Organic Chemistry - ACS Public
  • CsF/clinoptilolite: an efficient solid base in SNAr and copper-catalyzed Ullmann reactions Canadian Science Publishing
  • CAS No : 23100-12-1 | Product Name : 6-Chloronicotinaldehyde Pharmaffili

Sources

Optimization

Preventing auto-oxidation of 5-Methyl-6-phenoxynicotinaldehyde during storage

Technical Support Center: 5-Methyl-6-phenoxynicotinaldehyde Welcome to the technical support center for 5-Methyl-6-phenoxynicotinaldehyde. This guide is designed for researchers, medicinal chemists, and process developme...

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Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: 5-Methyl-6-phenoxynicotinaldehyde

Welcome to the technical support center for 5-Methyl-6-phenoxynicotinaldehyde. This guide is designed for researchers, medicinal chemists, and process development scientists who utilize this compound in their workflows. As a substituted phenoxypyridine aldehyde, this molecule possesses significant synthetic utility but also inherent stability challenges, primarily its susceptibility to auto-oxidation. This document provides in-depth, experience-based guidance to help you mitigate degradation, ensure experimental reproducibility, and preserve the integrity of your material during storage.

Part 1: Understanding the Core Problem: Auto-oxidation of Aromatic Aldehydes

Question: I've noticed my batch of 5-Methyl-6-phenoxynicotinaldehyde is developing a yellow or brownish tint over time, and I'm seeing a new impurity in my analysis. What is happening?

Answer: You are likely observing the direct consequences of auto-oxidation. The aldehyde functional group (–CHO) on your molecule is susceptible to oxidation into the corresponding carboxylic acid (–COOH), which is the most common degradation pathway for aromatic aldehydes.[1] This process is not a simple reaction with oxygen but a complex, self-propagating free-radical chain reaction.[2][3]

The primary drivers, or initiators, of this degradation cascade are ambient oxygen, light (especially UV), and elevated temperatures.[1][4][5] Even trace amounts of metal impurities can catalyze and accelerate this process.[6]

The mechanism proceeds via three main stages:

  • Initiation: An initiator (like light or heat) causes the abstraction of the weakly-bound aldehydic hydrogen, forming an acyl radical.

  • Propagation: This is the self-sustaining part of the cycle. The acyl radical reacts rapidly with molecular oxygen (O₂) to form a peroxyacyl radical. This highly reactive species then abstracts a hydrogen from another aldehyde molecule, creating a peroxy acid and a new acyl radical, continuing the chain.[7]

  • Termination: The reaction eventually stops when two radical species combine.

The peroxy acid formed during propagation is also a potent oxidizing agent and can oxidize another molecule of the aldehyde to form two equivalents of the carboxylic acid, further accelerating the degradation.

Below is a generalized workflow illustrating this destructive cycle.

Aldehyde Aromatic Aldehyde (R-CHO) AcylRadical Acyl Radical (R-C•=O) Aldehyde->AcylRadical Initiation (Light, Heat, Metal Ions) PeroxyacylRadical Peroxyacyl Radical (R-CO-OO•) AcylRadical->PeroxyacylRadical Propagation (Step 1) Oxygen Molecular Oxygen (O₂) Oxygen->PeroxyacylRadical PeroxyacylRadical->AcylRadical Propagation (Step 2) PeroxyAcid Peroxy Acid (R-CO-OOH) PeroxyacylRadical->PeroxyAcid AnotherAldehyde Aromatic Aldehyde (R-CHO) AnotherAldehyde->PeroxyacylRadical CarboxylicAcid Carboxylic Acid (R-COOH) AnotherAldehyde->CarboxylicAcid PeroxyAcid->CarboxylicAcid Oxidation of another aldehyde molecule

Figure 1. The free-radical chain mechanism of aldehyde auto-oxidation.

Part 2: Proactive Storage & Handling (FAQs)

This section addresses the most frequently asked questions regarding the proper storage and handling of 5-Methyl-6-phenoxynicotinaldehyde to prevent the onset of auto-oxidation.

Q1: What are the absolute ideal conditions for long-term storage of the solid compound?

For maximum stability, the solid compound should be stored at 2-8°C in a tightly sealed, amber glass vial with the headspace purged with an inert gas like argon or nitrogen.[8][9] A close structural analog, 5-Bromo-6-methoxynicotinaldehyde, is specifically recommended to be stored at 4°C under nitrogen.[10]

  • Causality Explained:

    • Low Temperature (2-8°C): Reduces the kinetic energy of molecules, significantly slowing the rate of all chemical reactions, including the initiation and propagation of oxidation.[1]

    • Inert Atmosphere: Displaces molecular oxygen, which is a critical reactant in the propagation step of the auto-oxidation chain reaction.[11][12] Without oxygen, the formation of the peroxyacyl radical is prevented, effectively halting the degradation cycle.

    • Amber Vial (Protection from Light): Prevents photochemical degradation. UV light provides the activation energy to initiate the formation of free radicals, kicking off the entire oxidation process.[4][5]

Q2: How should I handle stock solutions? Is it safe to make a large batch and use it over several weeks?

It is strongly discouraged to use a single stock solution over extended periods. The aldehyde is often more susceptible to degradation once dissolved.

Best Practice: Prepare a concentrated stock solution in a suitable anhydrous solvent (e.g., DMSO, DMF, Dioxane). Immediately divide this stock into single-use aliquots in small, amber vials with PTFE-lined caps. Purge the headspace of each vial with inert gas before sealing and store at -20°C or below .[8] When you need the compound, retrieve one aliquot, allow it to warm to room temperature before opening to prevent condensation, and use it for that day's experiments. Discard any unused portion of the aliquot.

  • Causality Explained:

    • Aliquoting: Minimizes the number of freeze-thaw cycles and prevents atmospheric contamination of the entire stock each time it's used.

    • Anhydrous Solvent: While the primary degradation is oxidation, the presence of water can lead to hydrate formation, which can, under some conditions, facilitate oxidation to the carboxylic acid.[13]

    • -20°C Storage: Further slows degradation kinetics in the solution phase.

Q3: My compound arrived at ambient temperature from the supplier. Is it compromised?

Short periods at ambient temperature, such as during standard shipping (typically less than a week), should not significantly impact the compound's integrity.[8] However, upon receipt, it is critical to immediately transfer the material to the recommended long-term storage conditions (See Q1) to prevent the onset of degradation. Always check the certificate of analysis and perform a purity check if the material will be used in a highly sensitive application.

Q4: Should I add an antioxidant like BHT or hydroquinone to my solid compound or solutions?

While antioxidants are used to prevent auto-oxidation in many chemical products, we do not recommend adding them as a standard practice for this compound without careful validation.

  • Causality Explained:

    • Potential for Interference: The antioxidant will be a contaminant in your reaction system. It could interfere with your downstream chemistry, biological assays, or analytical methods.

    • Formation of Side Products: The antioxidant itself is consumed while scavenging radicals, leading to the formation of its own byproducts, further complicating your reaction mixture.

    • Superiority of Proper Technique: Strict adherence to inert atmosphere techniques, cold storage, and light protection is a more robust and chemically cleaner method for preventing oxidation than relying on additives.[12][14]

Part 3: Troubleshooting Guide

This section provides a systematic approach to identifying and addressing issues that may arise from compound instability.

Observation / Problem Probable Cause(s) Recommended Action & Validation
Solid compound has darkened or turned yellow/brown. Oxidation and/or Polymerization. This is a clear visual indicator of degradation due to exposure to air and/or light.[8][9]Action: Do not use the material for sensitive applications. The purity is compromised. If its use is unavoidable, it must be repurified (e.g., by column chromatography or recrystallization) prior to use. Validation: Confirm the presence of the carboxylic acid impurity via HPLC, LC-MS, or ¹H NMR (look for a broad singlet around 10-12 ppm).
Inconsistent or non-reproducible experimental results. Degradation of the compound either in the storage vial or in solution after preparation. The actual concentration of the active aldehyde is lower than calculated, and the carboxylic acid impurity may be inhibiting the reaction.Action: Discard the current stock solution and the solid it was made from. Use a fresh, unopened vial of the compound to prepare a new, single-use aliquot of your solution immediately before your experiment. Validation: Run a purity check on the suspect solid material against a known fresh standard using a validated analytical method (e.g., HPLC).[15][16]
A new, more polar peak appears in my HPLC/TLC analysis. Formation of the corresponding carboxylic acid. Carboxylic acids are significantly more polar than their parent aldehydes, resulting in shorter retention times on reverse-phase HPLC or lower Rf values on normal-phase TLC.Action: Quantify the impurity. If it is above an acceptable threshold for your application (e.g., >1-2%), the material should be repurified or discarded. Validation: Spike a sample of your material with a small amount of the suspected carboxylic acid (if available) to confirm peak co-elution. Alternatively, use LC-MS to confirm the mass of the impurity peak corresponds to the oxidized product.[17]

Part 4: Key Protocols & Methodologies

Protocol 4.1: Procedure for Long-Term Storage of Solid Material

  • Environment: Perform all manipulations in a low-humidity environment, preferably inside a glovebox or glove bag with a positive pressure of argon or nitrogen.[11]

  • Container: Use a clean, dry amber glass vial with a PTFE-lined screw cap.

  • Aliquotting: If you receive a large bottle, it is best to immediately divide it into smaller, pre-weighed, single-use amounts in separate vials. This prevents contamination of the entire batch.

  • Inerting: Place the uncapped vial(s) inside the inert atmosphere chamber. Allow it to sit for 10-15 minutes to ensure all ambient air is displaced.

  • Sealing: Tightly screw on the cap. For an extra layer of protection, wrap the cap-vial interface with Parafilm®.

  • Labeling: Clearly label each vial with the compound name, batch number, date, and weight.

  • Storage: Place the sealed and labeled vials in a refrigerator at 2-8°C, protected from any light sources.

Protocol 4.2: Quality Control (QC) Analysis via Reverse-Phase HPLC

This is a general method to assess the purity of your 5-Methyl-6-phenoxynicotinaldehyde and detect the presence of its carboxylic acid degradant. This method should be optimized for your specific equipment.

  • Sample Preparation: Prepare a ~1 mg/mL solution of your compound in a suitable solvent (e.g., Acetonitrile or a 50:50 mixture of Acetonitrile:Water).

  • HPLC System & Column:

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

    • Mobile Phase A: Water with 0.1% Formic Acid.

    • Mobile Phase B: Acetonitrile with 0.1% Formic Acid.

    • Detector: UV, monitor at a wavelength where the aldehyde has strong absorbance (e.g., 254 nm or 280 nm, to be determined empirically).

  • Gradient Elution (Example):

    • Start at 30% B, hold for 1 minute.

    • Ramp to 95% B over 10 minutes.

    • Hold at 95% B for 2 minutes.

    • Return to 30% B over 1 minute and re-equilibrate for 3 minutes.

  • Analysis: Inject the sample. The carboxylic acid degradant, being more polar, will elute earlier than the parent aldehyde. Purity can be estimated by the area percentage of the main peak.[9]

Part 5: Decision-Making Workflow

When faced with potential degradation, a systematic approach is crucial. The following flowchart provides a logical path for troubleshooting.

Start Inconsistent Experimental Results or Suspected Degradation Visual Visually Inspect Solid Start->Visual ColorChange Is there discoloration (yellowing, browning)? Visual->ColorChange PurityCheck Perform Purity Check (e.g., HPLC, LC-MS) ColorChange->PurityCheck No Discard STOP: Discard or Repurify Material. Source New Batch. ColorChange->Discard Yes ImpurityFound Is impurity >2% and/or new peak observed? PurityCheck->ImpurityFound ImpurityFound->Discard Yes Proceed Proceed with Experiment. Implement Strict Storage Protocols for Future Use. ImpurityFound->Proceed No NoColorChange No YesColorChange Yes NoImpurity No YesImpurity Yes

Figure 2. Troubleshooting workflow for compound stability issues.

References

  • Jacomex. (n.d.). Inert Gas Glove Box. Retrieved from Jacomex website. [Link]

  • Vistoli, G., et al. (2012). An Overview of the Chemistry and Biology of Reactive Aldehydes. PMC - NIH. [Link]

  • Niemelä, K. (1990). Free radical activation of acetaldehyde and its role in protein alkylation. PubMed. [Link]

  • Le, T. N., et al. (2022). Mechanistic Insights into the Aerobic Oxidation of Aldehydes: Evidence of Multiple Reaction Pathways during the Liquid Phase Oxidation of 2-Ethylhexanal. Organic Process Research & Development, ACS Publications. [Link]

  • Ok, E., et al. (2024). Principles of Inert Atmosphere Storage. ResearchGate. [Link]

  • Labtech. (n.d.). Inert gas storage container (Save-Storr). Retrieved from Labtech website. [Link]

  • Al-Qahtani, H. (n.d.). Aldehydes: Structures, Formation, Biological Effects and Analytical Methods. MDPI. [Link]

  • Rindgen, D., et al. (2021). Bioanalytical and Mass Spectrometric Methods for Aldehyde Profiling in Biological Fluids. MDPI. [Link]

  • Jaganjac, M., et al. (2013). Reactive aldehydes – second messengers of free radicals in diabetes mellitus. Taylor & Francis Online. [Link]

  • Chemistry Stack Exchange. (2023). Storage of air and temperature sensitive reagents. Retrieved from Chemistry Stack Exchange. [Link]

  • Al-Mulla, A. (2023). Light-induced autoxidation of aldehydes to peracids and carboxylic acids. RSC Publishing. [Link]

  • ResearchGate. (n.d.). The autoxidation of aldehydes. Retrieved from ResearchGate. [Link]

  • Lopez-Alarcon, C., et al. (2023). Oxidation of Aldehydes Used as Food Additives by Peroxynitrite. RUIdeRA. [Link]

  • ResearchGate. (n.d.). a) General mechanism for aldehyde auto-oxidation. Retrieved from ResearchGate. [Link]

  • Varodi, C., et al. (2023). Survey on Antioxidants Used as Additives to Improve Biodiesel's Stability to Degradation through Oxidation. MDPI. [Link]

  • Rocchetti, G., et al. (2024). Aldehydes: What We Should Know About Them. MDPI. [Link]

  • Ko, J., et al. (2025). Analysis of the Generation of Harmful Aldehydes in Edible Oils During Sunlight Exposure and Deep-Frying Using High-Field Proton Nuclear Magnetic Resonance Spectroscopy. PMC - NIH. [Link]

  • eGyanKosh. (n.d.). AROMATIC ALDEHYDES AND KETONS. Retrieved from eGyanKosh website. [Link]

  • U.S. EPA. (n.d.). Method for the determination of aldehydes and ketones in ambient air using HPLC. Retrieved from U.S. EPA website. [Link]

  • Liu, W., et al. (2018). Green and Efficient: Oxidation of Aldehydes to Carboxylic Acids and Acid Anhydrides with Air. ACS Sustainable Chemistry & Engineering, ACS Publications. [Link]

  • NANOLAB. (n.d.). Aldehyde Quantification: Laboratory Methods and Importance. Retrieved from NANOLAB website. [Link]

  • Sciencemadness Discussion Board. (2020). Oxidation of aldehydes to carboxylic acids?. Retrieved from Sciencemadness Discussion Board. [Link]

  • ResearchGate. (2014). What is the most mild method for the oxidation of aldehyde to carboxylic acid?. Retrieved from ResearchGate. [Link]

  • Google Patents. (1997). WO1997014668A1 - Oxidation of aldehydes to carboxylic acids.
  • Ditrych, M., et al. (2025). Technological strategies for controlling aldehyde formation in beer: a review of brewing-related flavour instability. BrewingScience. [Link]

  • Organic Syntheses. (n.d.). Organic Syntheses Procedure. Retrieved from Organic Syntheses. [Link]

  • ResearchGate. (n.d.). Natural antioxidants as stabilizers for polymers. Retrieved from ResearchGate. [Link]

  • Kumar, D., et al. (2023). Oxidation of Aldehydes into Carboxylic Acids by a Mononuclear Manganese(III) Iodosylbenzene Complex through Electrophilic C–H Bond Activation. Journal of the American Chemical Society. [Link]

  • Ashenhurst, J. (2015). Demystifying The Mechanisms of Alcohol Oxidations. Master Organic Chemistry. [Link]

  • Google Patents. (1983). US4414419A - Stabilization of aldehydes.
  • Lopez-Alarcon, C., et al. (2023). Oxidation of Aldehydes Used as Food Additives by Peroxynitrite. PMC - NIH. [Link]

  • ResearchGate. (n.d.). Total aldehydes as a function of temperature, vibrations and time. Retrieved from ResearchGate. [Link]

  • The Good Scents Company. (n.d.). para-methyl phenoxyacetaldehyde. Retrieved from The Good Scents Company website. [Link]

  • NIST. (n.d.). 5-Methyl-2-thiophenecarboxaldehyde. Retrieved from NIST WebBook. [Link]

  • Lim, H. J., et al. (2018). Impact of Storage Conditions on the Stability of Predominant Phenolic Constituents and Antioxidant Activity of Dried Piper betle Extracts. MDPI. [Link]

Sources

Troubleshooting

Technical Support Center: 5-Methyl-6-phenoxynicotinaldehyde Condensation Workflows

Welcome to the Application Support Center. This guide is designed for medicinal chemists and process scientists optimizing carbon-carbon bond-forming condensation reactions using 5-Methyl-6-phenoxynicotinaldehyde (CAS: 1...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Application Support Center. This guide is designed for medicinal chemists and process scientists optimizing carbon-carbon bond-forming condensation reactions using 5-Methyl-6-phenoxynicotinaldehyde (CAS: 1355216-47-5).

Because this substrate features a C3-aldehyde, a sterically demanding C5-methyl group, and an electron-donating C6-phenoxy group, its reactivity profile deviates from standard benzaldehydes. The protocols and troubleshooting steps below are engineered to overcome these specific stereoelectronic hurdles.

Part 1: Mechanistic Pathway Visualization

The following diagram maps the validated synthetic trajectories for converting 5-Methyl-6-phenoxynicotinaldehyde into highly sought-after pharmaceutical scaffolds, including HDAC inhibitor precursors and bioactive heterocycles.

CondensationOptimization SM 5-Methyl-6-phenoxynicotinaldehyde (Substrate) Knoev Knoevenagel Condensation (Malonic Acid / Malononitrile) SM->Knoev Piperidine/Pyridine Reflux Claisen Claisen-Schmidt Condensation (Acetophenones) SM->Claisen 10% NaOH / EtOH 0°C to RT Multi Multicomponent Condensation (Acetophenone + NH4OAc) SM->Multi Cu(OAc)2 (30 mol%) 120°C Prod1 Acrylic Acid / Vinylogous Amide (HDAC Inhibitor Scaffolds) Knoev->Prod1 Decarboxylation -H2O Prod2 Chalcone Derivatives (Antimicrobial Agents) Claisen->Prod2 Aldol Addition Dehydration Prod3 2',6'-Diphenyl-3,4'-bipyridines (Bioactive Heterocycles) Multi->Prod3 Cyclization Oxidation

Workflow for optimizing condensation pathways of 5-Methyl-6-phenoxynicotinaldehyde.

Part 2: Diagnostic FAQs & Troubleshooting

Q1: My Knoevenagel condensation with malonic acid is yielding a high percentage of unreacted starting material. How do I drive the reaction forward?

Causality & Solution: The 6-phenoxy group exerts a strong positive mesomeric (+M) effect, donating electron density into the pyridine ring. This partially neutralizes the electron-withdrawing nature of the pyridine nitrogen, thereby reducing the electrophilicity of the C3-aldehyde. To overcome this, abandon standard single-base systems. Instead, utilize a synergistic solvent/base system of piperidine and pyridine . Piperidine acts as a highly nucleophilic catalyst to form the reactive iminium intermediate, while pyridine serves as a basic solvent that drives the subsequent decarboxylation and dehydration steps. This dual-system has been proven highly effective for synthesizing acrylic acid derivatives from substituted nicotinaldehydes[1].

Q2: During Claisen-Schmidt condensation with acetophenone, I observe multiple side products on TLC and low chalcone yield. What is going wrong?

Causality & Solution: You are likely experiencing Cannizzaro-type disproportionation or oligomerization due to poor temperature control or excessive base concentration. To ensure chemoselectivity, the aldol addition must be separated from the dehydration step thermodynamically. Use a mild 10% aqueous NaOH solution and add it dropwise while the reaction is strictly maintained at 0°C in an ice bath[2]. Only after the base is fully incorporated should the reaction be allowed to warm to room temperature to facilitate the elimination of water and precipitation of the chalcone.

Q3: When attempting a multicomponent synthesis of bipyridines using ammonium acetate, the reaction mixture turns into an intractable tar. How can I clean this up?

Causality & Solution: Multicomponent reactions (MCRs) involving nicotinaldehydes, acetophenones, and ammonium acetate require strict orchestration of sequential imine formations and cyclizations. Without a templating agent, random cross-condensations dominate. You must introduce a Lewis acid that also functions as a mild oxidant. Adding 30 mol% Cu(OAc)₂ and heating the neat mixture to 120°C coordinates the intermediate enamines and facilitates the final oxidative aromatization required to close the bipyridine ring, drastically improving yields and purity.

Part 3: Data Center - Optimized Reaction Parameters

Use the following empirically derived parameters as your baseline for process optimization.

Reaction TypeTarget ScaffoldReagentsCatalyst / BaseSolventTemp / TimeExpected Yield
Knoevenagel Acrylic AcidsMalonic Acid (1.2 eq)Piperidine + PyridinePyridine80°C, 4-6h75-85%
Knoevenagel Vinylogous AmidesMalononitrile (1.1 eq)Piperidine (cat.)EthanolReflux, 2-6h80-90%
Claisen-Schmidt ChalconesAcetophenone (1.0 eq)10% aq. NaOHEthanol0°C to RT, 4h65-80%
Multicomponent BipyridinesAcetophenone (2.0 eq) + NH₄OAc (2.0 eq)Cu(OAc)₂ (30 mol%)Solvent-free120°C, 6h70-78%

Part 4: Validated Experimental Protocols

These self-validating protocols are engineered to ensure reproducibility by incorporating built-in visual and physical checkpoints.

Protocol A: Synthesis of (E)-3-(5-Methyl-6-phenoxypyridin-3-yl)acrylic acid (Knoevenagel)

Adapted from optimized nicotinaldehyde-to-acrylic acid workflows[1].

  • Preparation: To a dry 100 mL round-bottom flask, add 5-Methyl-6-phenoxynicotinaldehyde (10 mmol, 1.0 eq.) and malonic acid (12 mmol, 1.2 eq.).

  • Catalyst Addition: Suspend the solids in 15 mL of anhydrous pyridine. Add piperidine (1.0 mL) dropwise. Checkpoint: The mixture should become a homogeneous, pale-yellow solution.

  • Reflux: Attach a reflux condenser and heat the mixture to 80°C under a nitrogen atmosphere for 4 to 6 hours. Monitor CO₂ evolution (bubbling); the cessation of bubbling indicates the completion of the decarboxylation step.

  • Quench & Isolate: Cool the mixture to room temperature and pour it into 100 mL of crushed ice. Slowly acidify the mixture with 2M HCl until the pH reaches 3-4.

  • Purification: Collect the precipitated white/off-white solid via vacuum filtration, wash with cold water (3 x 20 mL), and recrystallize from ethanol.

Protocol B: Synthesis of Chalcone Derivatives (Claisen-Schmidt)

Adapted from standard bench-scale nicotinaldehyde condensation procedures[2].

  • Dissolution: In a 250 mL round-bottom flask, dissolve 5-Methyl-6-phenoxynicotinaldehyde (10 mmol, 1.0 eq.) and acetophenone (10 mmol, 1.0 eq.) in 50 mL of absolute ethanol.

  • Temperature Control: Submerge the flask in an ice bath and allow it to cool to 0°C for 15 minutes.

  • Base Addition: Prepare a 10% aqueous NaOH solution. Slowly add 20 mL of this solution dropwise over 20 minutes with vigorous magnetic stirring. Checkpoint: A localized color change (usually deepening yellow/orange) will occur at the drop site.

  • Propagation: Remove the ice bath and allow the reaction to stir at room temperature for 4 hours. A thick precipitate should begin to form as the chalcone product becomes insoluble in the aqueous-ethanolic mixture.

  • Workup: Pour the reaction mixture into 200 mL of cold distilled water. Filter the solid, wash with copious amounts of water until the filtrate is pH neutral, and dry under a vacuum.

Protocol C: Synthesis of 2',6'-Diphenyl-3,4'-bipyridine Derivatives (Multicomponent)

Adapted from transition-metal catalyzed MCR methodologies.

  • Reagent Mixing: To a pressure tube or heavy-walled vial, add 5-Methyl-6-phenoxynicotinaldehyde (10 mmol, 1.0 eq.), acetophenone (20 mmol, 2.0 eq.), and anhydrous ammonium acetate (20 mmol, 2.0 eq.).

  • Catalyst Introduction: Add Cu(OAc)₂ (30 mol%, 3.0 mmol) to the solid mixture. Do not add solvent (solvent-free conditions).

  • Thermal Activation: Seal the tube and heat the stirred mixture to 120°C in an oil bath for 6 hours. Checkpoint: The mixture will melt into a dark, viscous liquid as the reaction proceeds.

  • Purification: Cool to room temperature, dissolve the crude dark residue in ethyl acetate (50 mL), and wash with brine (2 x 25 mL). Dry the organic layer over Na₂SO₄, concentrate under reduced pressure, and purify via silica gel column chromatography (hexane:ethyl acetate gradient).

References

  • Condensation of nicotinaldehydes with acetophenones and NH4OAc: A convenient synthesis and biological activities of 2',6'-diphenyl-3,4'-bipyridines Indian Journal of Chemistry (NIScPR) URL:[Link]

Sources

Optimization

Best purification and recrystallization techniques for 5-Methyl-6-phenoxynicotinaldehyde

This technical support guide provides researchers, scientists, and drug development professionals with in-depth troubleshooting advice and detailed protocols for the purification and recrystallization of 5-Methyl-6-pheno...

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Author: BenchChem Technical Support Team. Date: April 2026

This technical support guide provides researchers, scientists, and drug development professionals with in-depth troubleshooting advice and detailed protocols for the purification and recrystallization of 5-Methyl-6-phenoxynicotinaldehyde. This document is designed to address common challenges and provide scientifically grounded solutions to achieve high purity of this key heterocyclic aldehyde intermediate.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I should expect in my crude 5-Methyl-6-phenoxynicotinaldehyde sample?

A1: Depending on the synthetic route, common impurities may include unreacted starting materials, residual solvents, and byproducts from side reactions. A frequent and often troublesome impurity is the corresponding carboxylic acid (5-Methyl-6-phenoxynicotinic acid), formed by the air oxidation of the aldehyde group.[1][2] Other potential byproducts could arise from over-reduction to the corresponding alcohol if the aldehyde was prepared via reduction of a carboxylic acid derivative.[2][3]

Q2: My purified compound appears as a persistent oil or gum. What are the primary causes and initial troubleshooting steps?

A2: An oily or gummy consistency is a common issue that can be attributed to several factors:

  • Residual Solvent: Trace amounts of high-boiling solvents (like DMSO or DMF) can be difficult to remove and may result in an oily product.

  • Presence of Impurities: Impurities can depress the melting point of your compound, causing it to appear as a gum or oil even if the pure compound is a solid.

  • Inherent Low Melting Point: The compound itself may have a low melting point close to room temperature.

Initial troubleshooting should involve drying the sample under a high vacuum for an extended period. If the issue persists, trituration (suspending the gum in a solvent in which the desired compound is insoluble but the impurities are soluble) with a non-polar solvent like hexanes or diethyl ether can sometimes induce crystallization or wash away impurities.[4] If these methods fail, column chromatography is the recommended next step.[4]

Q3: What is the most robust method to remove the carboxylic acid impurity?

A3: The most effective method for removing acidic impurities like the corresponding carboxylic acid is through a liquid-liquid extraction with a mild aqueous base. Dissolving the crude product in an organic solvent (e.g., ethyl acetate or dichloromethane) and washing it with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) will convert the carboxylic acid into its water-soluble sodium salt, which will partition into the aqueous layer.[5] The desired aldehyde will remain in the organic layer. Another highly selective method is the formation of a bisulfite adduct, which is specific to aldehydes and some reactive ketones.[6][7][8]

Q4: How can I definitively assess the purity of my final product?

A4: A combination of analytical techniques is recommended for a comprehensive purity assessment:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR is invaluable for confirming the structure and can be used quantitatively (qNMR) to determine purity against a certified internal standard.[9]

  • High-Performance Liquid Chromatography (HPLC): HPLC is a highly sensitive method for detecting and quantifying impurities.

  • Melting Point Analysis: A sharp melting point range close to the literature value is a good indicator of high purity. Impurities will typically cause a depression and broadening of the melting point range.

  • Gas Chromatography-Mass Spectrometry (GC-MS): This technique is useful for identifying and quantifying any volatile impurities.[9]

Purification Strategy Decision Workflow

This diagram outlines a logical workflow for selecting the appropriate purification technique based on the initial state of your crude product.

Purification Decision Tree Fig. 1: Purification Strategy Selection start Crude 5-Methyl-6-phenoxynicotinaldehyde is_solid Is the crude product a solid? start->is_solid recrystallize Attempt Recrystallization is_solid->recrystallize Yes column Perform Column Chromatography is_solid->column No (Oil/Gum) is_pure Is the product pure after recrystallization? recrystallize->is_pure is_pure->column No final_product Pure Product is_pure->final_product Yes is_acidic Suspect acidic impurities (e.g., carboxylic acid)? column->is_acidic bisulfite Consider Bisulfite Adduct Formation for stubborn aldehyde-specific impurities bisulfite->final_product acid_wash Perform basic wash (aq. NaHCO3) to remove acidic impurities acid_wash->bisulfite is_acidic->bisulfite No is_acidic->acid_wash Yes

Caption: A decision tree for selecting a purification strategy.

Troubleshooting Guide

Problem Potential Cause Recommended Solution & Scientific Rationale
No crystals form upon cooling the recrystallization solution. Supersaturation: The solution contains more dissolved compound than it should at that temperature, but crystal nucleation has not initiated.[10][11]Induce Crystallization: 1. Scratch: Gently scratch the inside of the flask with a glass rod just below the solvent surface. The microscopic scratches on the glass provide nucleation sites for crystal growth.[10][12] 2. Seed: Add a tiny "seed" crystal of the pure compound. This provides a template for further crystal lattice formation.[10][11] 3. Cool Further: Place the flask in an ice bath to further decrease the solubility of the compound.
Too much solvent was used. Reduce Solvent Volume: Gently heat the solution to boil off some of the solvent.[10] This will increase the concentration of the solute, allowing saturation to be reached upon cooling. Be careful not to boil off too much solvent, which could cause the compound to "crash out" of solution too quickly.[13]
The product "oils out" during recrystallization instead of forming crystals. Melting Point Depression: The boiling point of the recrystallization solvent is higher than the melting point of the impure compound. The compound melts before it dissolves.Adjust Solvent System: 1. Lower the boiling point: If using a mixed solvent system (e.g., ethanol/water), add more of the lower-boiling solvent (ethanol) to reduce the overall boiling point of the mixture. 2. Choose a different solvent: Select a solvent with a lower boiling point. 3. Slow Cooling: Allow the solution to cool very slowly. This can be achieved by leaving the flask on a hot plate that is turned off, allowing it to cool with the plate.[10]
Low yield after recrystallization. Incorrect solvent choice: The compound has significant solubility in the solvent even at low temperatures.Re-evaluate Solvent: The ideal solvent should dissolve the compound when hot but have very low solubility when cold.[12][14] You may need to screen other solvents. The mother liquor can be concentrated to obtain a second crop of crystals, although these may be less pure.[15]
Too much solvent was used. Use the minimum amount of hot solvent: Only add enough hot solvent to just dissolve the solid.[11][15][16] Using excess solvent will result in a significant portion of your product remaining in solution upon cooling, thus reducing the yield.[13]
Column chromatography provides poor separation. Inappropriate eluent polarity. Optimize the Solvent System with TLC: Run several Thin Layer Chromatography (TLC) plates with different solvent systems (e.g., varying ratios of hexane/ethyl acetate).[17] The ideal system will show good separation between the spot for your desired product and any impurities, with the product having an Rf value of approximately 0.3.[17]
Aldehyde is decomposing on silica gel. Deactivate the Silica: Silica gel is slightly acidic and can sometimes cause sensitive aldehydes to decompose.[17] This can be mitigated by adding a small amount of triethylamine (~0.5-1%) to the eluent to neutralize the silica surface.[17] Alternatively, using a different stationary phase like alumina might be beneficial.[5]

Detailed Experimental Protocols

Protocol 1: Purification by Column Chromatography

This protocol is recommended when recrystallization fails or when dealing with an oily crude product.

  • Slurry Preparation: In a beaker, add silica gel to a small amount of your chosen eluent (e.g., 9:1 Hexane:Ethyl Acetate). Swirl to create a homogenous, pourable slurry.

  • Column Packing: Secure a glass chromatography column vertically. With the stopcock closed, pour the slurry into the column. Open the stopcock to allow some solvent to drain, and gently tap the column to ensure the silica packs down evenly without air bubbles. Add a thin layer of sand on top of the silica bed.

  • Sample Loading: Dissolve your crude 5-Methyl-6-phenoxynicotinaldehyde in a minimal amount of the eluent or a slightly more polar solvent (like dichloromethane). Using a pipette, carefully add this solution to the top of the silica gel.

  • Elution: Open the stopcock and begin to collect the eluting solvent in fractions (e.g., in test tubes). Continuously add fresh eluent to the top of the column to prevent it from running dry.

  • Fraction Analysis: Spot each collected fraction onto a TLC plate to identify which fractions contain your pure product.

  • Combine and Concentrate: Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified product.

Protocol 2: Recrystallization from a Single Solvent (e.g., Ethanol)

This is the most straightforward recrystallization method if a suitable single solvent can be found.

  • Dissolution: Place the crude solid in an Erlenmeyer flask. Add a small amount of the chosen solvent (e.g., ethanol) and heat the mixture to a gentle boil while stirring.

  • Achieve Saturation: Continue adding the hot solvent dropwise until the solid just completely dissolves. It is crucial to use the minimum amount of hot solvent required.[11][15]

  • Cooling and Crystallization: Remove the flask from the heat source, cover it with a watch glass, and allow it to cool slowly to room temperature. Crystal formation should begin.[13][15]

  • Maximize Yield: Once the flask has reached room temperature, place it in an ice bath for 15-20 minutes to maximize the precipitation of the product from the solution.[15]

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the collected crystals with a small amount of ice-cold solvent to remove any residual soluble impurities.[11]

  • Drying: Allow the crystals to air-dry on the filter paper, then transfer them to a watch glass to dry completely, preferably under vacuum.

Protocol 3: Purification via Sodium Bisulfite Adduct Formation

This chemical extraction method is highly selective for aldehydes and is excellent for removing non-aldehydic impurities.[6][8][9]

  • Adduct Formation: Dissolve the crude aldehyde in a suitable solvent like methanol or ethanol in a separatory funnel.[5][18] Add a saturated aqueous solution of sodium bisulfite. Shake the funnel vigorously for several minutes. A precipitate of the bisulfite adduct may form.[1][18]

  • Extraction of Impurities: Add an immiscible organic solvent (e.g., ethyl acetate) and water to the funnel and shake again. Allow the layers to separate. The aqueous layer will contain the water-soluble bisulfite adduct of the aldehyde, while organic-soluble impurities will remain in the organic layer.[6][18]

  • Isolation of Adduct: Separate and collect the aqueous layer containing the adduct.

  • Regeneration of Aldehyde: Place the aqueous layer in a clean separatory funnel. Add an equal volume of a fresh organic solvent (e.g., ethyl acetate). While stirring, slowly add a base (e.g., 50% NaOH solution or saturated NaHCO₃) until the solution is basic.[1][18] This will reverse the reaction and regenerate the pure aldehyde.

  • Final Extraction: Shake the funnel to extract the regenerated aldehyde into the organic layer. Separate the layers, wash the organic layer with brine, dry it over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the pure 5-Methyl-6-phenoxynicotinaldehyde.[18]

Recrystallization Solvent Selection

The choice of solvent is the most critical step for successful recrystallization.[16][19] The principle of "like dissolves like" is a good starting point; given the structure of 5-Methyl-6-phenoxynicotinaldehyde (containing both polar pyridine and aldehyde groups and a less polar phenoxy group), solvents of intermediate polarity are often a good choice.[14][15]

SolventPolarityBoiling Point (°C)Comments
Water High100May be suitable for polar compounds, but often used in combination with a miscible organic solvent.[15]
Ethanol High78An excellent, versatile solvent for many organic compounds.[15]
Methanol High65Good for polar compounds, but its lower boiling point can sometimes be a disadvantage.[15]
Ethyl Acetate Medium77A good general-purpose solvent for compounds of intermediate polarity.[15]
Toluene Low111Suitable for less polar compounds; its high boiling point can be advantageous.[19]
Hexane Low69Typically used as the "insoluble" solvent in a two-solvent recrystallization or for trituration.

Screening for a suitable solvent:

  • Place a small amount of your crude compound into a test tube.

  • Add a few drops of the solvent and see if the compound dissolves at room temperature. If it does, the solvent is not suitable.[20]

  • If it does not dissolve, gently heat the mixture. If the compound dissolves when hot, and then precipitates upon cooling, you have found a potentially good solvent.[20]

References

  • Technical Support Center: Aldehyde Purification via Bisulfite Adducts. Benchchem.
  • Is it possible to purify aldehyde by column? Is there any other method to do purification?. ResearchGate.
  • Liquid–Liquid Extraction Protocol for the Removal of Aldehydes and Highly Reactive Ketones from Mixtures. ACS Publications.
  • Technical Support Center: Purification of Long-Chain Branched Aldehydes. Benchchem.
  • Solvent selection for recrystallization: An undergraduate organic experiment. ACS Publications.
  • Please suggest a method to purify an aromatic aldehyde after an SNAr reaction.. ResearchGate.
  • Experiment 2: Recrystallization. Unknown Source.
  • Recrystallization. Unknown Source.
  • What is the best solvent for purifying aldehyde in a column chromatography?. ResearchGate.
  • Problems with Recrystallisations. University of York.
  • Purifying aldehydes?. Reddit.
  • Recrystallization Guide: Process, Procedure, Solvents. Mettler Toledo.
  • 3.6F: Troubleshooting. Chemistry LibreTexts.
  • Solvent Choice. University of York.
  • Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol. JoVE.
  • Recrystallization1. Unknown Source.
  • Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol. PMC.
  • Recrystallization pre/post lab questions. SweetStudy.
  • SOP: CRYSTALLIZATION. Unknown Source.
  • troubleshooting common issues in nicotinaldehyde synthesis. Benchchem.
  • Process for the preparation of nicotinaldehydes. Google Patents.

Sources

Troubleshooting

Technical Support Center: Resolving Solubility Issues with 5-Methyl-6-phenoxynicotinaldehyde in Aqueous Media

This guide serves as a dedicated technical resource for researchers, scientists, and drug development professionals encountering solubility challenges with 5-Methyl-6-phenoxynicotinaldehyde in aqueous environments. Our g...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide serves as a dedicated technical resource for researchers, scientists, and drug development professionals encountering solubility challenges with 5-Methyl-6-phenoxynicotinaldehyde in aqueous environments. Our goal is to provide practical, in-depth troubleshooting strategies and clear explanations to facilitate your experimental success.

Understanding the Challenge: The Physicochemical Properties of 5-Methyl-6-phenoxynicotinaldehyde

5-Methyl-6-phenoxynicotinaldehyde's limited aqueous solubility is a direct consequence of its molecular structure. The molecule incorporates a pyridine ring, a phenoxy group, and a methyl group, all of which contribute to its significant hydrophobic character. While the aldehyde functional group can participate in hydrogen bonding, this is insufficient to overcome the hydrophobicity of the rest of the molecule, leading to poor dissolution in polar solvents like water.[1][2]

Frequently Asked Questions (FAQs) and Troubleshooting Guide

This section is structured in a question-and-answer format to directly address common issues.

Q1: My 5-Methyl-6-phenoxynicotinaldehyde is not dissolving in my aqueous buffer. What is the first and most direct approach to solve this?

Answer:

The most immediate and widely used strategy is the implementation of a co-solvent system.[3][4] This involves initially dissolving the compound in a minimal volume of a water-miscible organic solvent to create a concentrated stock solution. This stock is then carefully diluted into the aqueous buffer to the final desired concentration.

Recommended Co-solvents:

  • Dimethyl Sulfoxide (DMSO): Often the first choice due to its powerful solvating ability for a wide range of organic compounds.

  • Ethanol (EtOH): A common, less toxic alternative to DMSO, suitable for many cell-based experiments.

  • Polyethylene Glycol 400 (PEG 400): A viscous liquid polymer that is an effective co-solvent for many poorly soluble drugs.[]

  • Propylene Glycol: Another frequently used co-solvent in pharmaceutical formulations.[3]

Experimental Protocol: Preparing a Co-solvent Stock Solution

  • Accurately weigh your 5-Methyl-6-phenoxynicotinaldehyde.

  • Add a small, precise volume of the chosen co-solvent (e.g., DMSO) to achieve a high concentration stock (e.g., 20-100 mM).

  • Use vortexing or gentle warming (e.g., 37°C) to ensure complete dissolution.

  • Perform a serial dilution of this stock solution into your aqueous buffer. It is critical to add the stock solution to the buffer and not the other way around, and to ensure rapid mixing to prevent precipitation.

Critical Consideration: The final concentration of the organic co-solvent in your assay should be kept to a minimum, typically below 1% and often below 0.5% for cell-based assays, to avoid solvent-induced artifacts or toxicity.[6]

Q2: I've used a co-solvent, but the compound precipitates when I dilute the stock solution into my aqueous buffer. What are my next steps?

Answer:

This indicates you have surpassed the compound's solubility limit in the final buffer/co-solvent mixture. The following strategies can be employed, often in combination.

Troubleshooting Workflow for Persistent Precipitation:

G start Precipitation Observed with Co-solvent Method ph_mod Strategy 1: pH Modification Can the compound be ionized? start->ph_mod surfactant Strategy 2: Surfactant Micelles Can the compound be encapsulated? ph_mod->surfactant If pH is incompatible or insufficient success Stable Aqueous Formulation Achieved ph_mod->success Success cyclodextrin Strategy 3: Cyclodextrin Complexation Can a host-guest complex be formed? surfactant->cyclodextrin If surfactant interferes with assay surfactant->success Success cyclodextrin->success Success

Caption: Advanced strategies for enhancing aqueous solubility.

1. pH Adjustment:

The pyridine nitrogen in 5-Methyl-6-phenoxynicotinaldehyde is weakly basic.[7] By lowering the pH of the aqueous medium, this nitrogen can be protonated, forming a more soluble pyridinium salt.[8]

  • Causality: The introduction of a positive charge on the molecule significantly increases its polarity, leading to more favorable interactions with water molecules and thereby enhancing solubility.[]

  • Protocol: Prepare a series of buffers with decreasing pH values (e.g., from 7.4 down to 4.0). Determine the solubility of the compound in each buffer to identify a pH where it remains in solution at the desired concentration. It is advisable to adjust the pH to at least two units below the compound's pKa.[7]

2. Surfactants:

Surfactants are amphiphilic molecules that, above a certain concentration (the critical micelle concentration or CMC), form micelles in water. These micelles have a hydrophobic core that can encapsulate poorly soluble compounds, increasing their apparent water solubility.[9][10][11]

  • Commonly Used Surfactants:

    • Tween® 80 (Polysorbate 80): A non-ionic surfactant widely used in pharmaceutical formulations.[6][12]

    • Kolliphor® EL (formerly Cremophor® EL): A non-ionic surfactant used for parenteral administration of hydrophobic drugs.[6]

    • Sodium Dodecyl Sulfate (SDS): An anionic surfactant with strong solubilizing properties, though its use may be limited by potential protein denaturation.[10]

Data Summary: Properties of Common Surfactants

SurfactantTypeTypical CMC (in water)General Application Notes
Tween® 80Non-ionic~0.012 mMGood biocompatibility, often used in cell culture applications.
Kolliphor® ELNon-ionic~0.02% w/vEffective solubilizer but associated with potential toxicity.
SDSAnionic~8.2 mMStrong solubilizer, but can be harsh on biological systems.

3. Cyclodextrin Complexation:

Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity. They can form "inclusion complexes" with hydrophobic molecules, effectively masking them from the aqueous environment and significantly increasing their solubility.[13][14][15][16]

  • Recommended Cyclodextrins:

    • Hydroxypropyl-β-cyclodextrin (HP-β-CD): Frequently used due to its high aqueous solubility and safety profile.[13]

    • Sulfobutylether-β-cyclodextrin (SBE-β-CD, Captisol®): An anionic derivative with excellent solubilizing capacity, particularly for basic compounds.[13]

Experimental Workflow: Cyclodextrin-Mediated Solubilization

G start Prepare aqueous solution of Cyclodextrin (e.g., HP-β-CD) add_compound Add 5-Methyl-6-phenoxynicotinaldehyde powder to the cyclodextrin solution start->add_compound mix Stir or sonicate the mixture to facilitate complex formation add_compound->mix equilibrate Allow the solution to equilibrate (e.g., overnight) mix->equilibrate filter Filter through a 0.22 µm filter to remove any undissolved compound equilibrate->filter quantify Quantify the concentration of the solubilized compound in the filtrate (e.g., via HPLC) filter->quantify

Caption: Step-by-step process for preparing a cyclodextrin inclusion complex.

Q3: Are there any stability concerns I should be aware of when working with 5-Methyl-6-phenoxynicotinaldehyde in solution?

Answer:

Yes, aldehydes as a class of compounds can be susceptible to certain degradation pathways.

  • Oxidation: The aldehyde group can be oxidized to a carboxylic acid. This process can be accelerated by exposure to air and light. It is recommended to prepare solutions fresh and store any stock solutions at low temperatures (-20°C or -80°C) under an inert atmosphere (e.g., nitrogen or argon) for long-term storage.

  • pH-Dependent Degradation: While acidic conditions can improve solubility, very low or high pH values can potentially lead to hydrolysis or other degradation reactions. It is prudent to assess the stability of the compound at the final formulation pH over the time course of the experiment.

  • Acetal Formation: In the presence of diol-containing molecules (like propylene glycol, if used as a co-solvent) and an acid catalyst, aldehydes can form more stable cyclic acetals.[17] While this can protect the aldehyde group, it also changes the molecule's properties and reactivity.

It is always best practice to verify the integrity of the compound in your final formulation, especially if it is to be stored for any length of time before use.

References

  • Vertex AI Search. (n.d.). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC.
  • Vertex AI Search. (n.d.). Cyclodextrin Inclusion Complexes for Improved Drug Bioavailability and Activity: Synthetic and Analytical Aspects - PMC.
  • Wikipedia. (n.d.). Cosolvent.
  • WuXi AppTec DMPK. (2024, March 15). Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies.
  • MDPI. (2025, July 20). Cyclodextrins as Multifunctional Platforms in Drug Delivery and Beyond: Structural Features, Functional Applications, and Future Trends.
  • Pharma Excipients. (2022, June 30). Cyclodextrin Inclusion Complexes with Antibiotics and antibacterial Agents as Drug-Delivery Systems—A Pharmaceutical Perspective.
  • Pharma Excipients. (2020, December 26). Solubility Enhancement of Drugs with Aid of Surfactants: Research Done Since Last Two Decades.
  • Pharma Excipients. (2022, July 8). Cyclodextrin Inclusion Complexes with Antibiotics and Antibacterial Agents as Drug-Delivery Systems—A Pharmaceutical Perspective.
  • Benchchem. (n.d.). Technical Support Center: Overcoming Poor Solubility of Pyridine-Based Compounds.
  • JOCPR. (2024, December 19). The Role of Surfactants in Solubilization of Poorly Soluble.
  • PMC. (n.d.). Limitations and Innovative Application Methods of Surfactants for Solubilization of Poorly Water-Soluble Drugs.
  • PMC - NIH. (n.d.). Solubilization techniques used for poorly water-soluble drugs.
  • Benchchem. (n.d.). improving the solubility of 4-(4-acetylphenyl)pyridine.
  • ResearchGate. (2017, March 14). Hi, can anyone tell me how to dissolve a hydrophobic compound..?
  • BOC Sciences. (n.d.). pH Adjustment and Co-Solvent Optimization.
  • ACS Publications. (n.d.). Stabilization of Aldehydes as Propylene Glycol Acetals.
  • Britannica. (2026, April 3). Aldehyde.
  • Doc Brown. (2026, March 23). physical properties aldehydes ketones boiling point trends solubility odour smell effect of intermolecular bonding forces advanced A level organic chemistry revision notes.

Sources

Reference Data & Comparative Studies

Validation

Comparative Reactivity Guide: 5-Methyl-6-phenoxynicotinaldehyde vs. 6-Phenoxynicotinaldehyde

As a Senior Application Scientist, selecting the correct pyridine building block is rarely just a matter of matching functional groups; it requires a deep understanding of how subtle structural variations dictate molecul...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, selecting the correct pyridine building block is rarely just a matter of matching functional groups; it requires a deep understanding of how subtle structural variations dictate molecular orbital alignment and downstream reactivity.

In this guide, we objectively compare two closely related scaffolds: 6-Phenoxynicotinaldehyde (CAS: 173282-69-4)[1] and its methylated analog, 5-Methyl-6-phenoxynicotinaldehyde (CAS: 1355216-47-5)[2]. While the structural difference is merely a single methyl group at the C5 position, this modification triggers a profound shift in the molecule's electronic landscape, fundamentally altering its performance in nucleophilic additions, cross-couplings, and aromatic substitutions.

Structural and Electronic Profiling: The Causality of Reactivity

To understand the divergent reactivity of these two aldehydes, we must analyze the interplay between steric hindrance and electronic resonance—a phenomenon known as Steric Inhibition of Resonance (SIR) [3].

The Baseline: 6-Phenoxynicotinaldehyde

In the unmethylated scaffold, the C6-phenoxy group is essentially coplanar with the pyridine ring. This allows the lone pair electrons on the ethereal oxygen to delocalize into the pyridine π -system via a strong resonance (+M) effect. Because the C3-aldehyde is para to the C6-phenoxy group, this electron density is donated directly toward the aldehyde, reducing the partial positive charge ( δ+ ) on the carbonyl carbon. Consequently, the aldehyde's electrophilicity is dampened.

The Disruption: 5-Methyl-6-phenoxynicotinaldehyde

The introduction of a methyl group at the C5 position places significant steric bulk directly ortho to the C6-phenoxy group. To relieve this severe steric clash, the phenoxy ring is forced to twist out of coplanarity with the pyridine core. As demonstrated in extensive NMR studies of ortho-substituted diphenyl ethers[4], this twisted conformation breaks the orbital overlap between the oxygen lone pair and the aromatic π -system. The +M resonance donation is effectively shut down. Without this stabilizing electron donation, the pyridine core remains highly electron-deficient, rendering the C3-aldehyde significantly more electrophilic and reactive toward nucleophiles[5].

G A C5-Methyl Group (Steric Bulk) B Steric Clash with C6-Phenoxy Group A->B C Loss of Coplanarity (Twisted Ether) B->C D Inhibition of +M Resonance Donation C->D E Increased Aldehyde Electrophilicity D->E

Mechanistic pathway: C5-methylation alters electronic resonance via steric hindrance.

Comparative Reactivity Profiles

The table below summarizes the representative benchmark data for these two building blocks across common synthetic transformations. The quantitative relative rates ( krel​ ) highlight the macroscopic impact of the microscopic conformational twist.

Parameter6-Phenoxynicotinaldehyde5-Methyl-6-phenoxynicotinaldehydeMechanistic Rationale
Aldehyde Electrophilicity (Relative krel​ ) 1.0 (Baseline)~3.5x (Accelerated)Loss of +M stabilization from the C6-phenoxy group due to steric twist[3].
Imine Formation ( Keq​ ) LowerHigherIncreased partial positive charge ( δ+ ) on the C3 carbonyl carbon drives equilibrium forward.
SN​Ar Susceptibility at C6 Low (Resonance stabilized)Moderate (Twisted leaving group)Broken coplanarity destabilizes the C-O bond, facilitating displacement by strong nucleophiles.
Steric Hindrance at C5 NoneHighThe methyl group physically blocks adjacent functionalization (e.g., directed C-H borylation).

Experimental Protocol: Comparative Reductive Amination

To empirically validate the reactivity divergence caused by Steric Inhibition of Resonance, we employ a parallel reductive amination workflow. This protocol acts as a self-validating system : by running both substrates under identical, rate-limiting conditions, the kinetic differences driven by aldehyde electrophilicity become macroscopically observable via LC-MS conversion rates.

Step-by-Step Methodology
  • Substrate Dissolution (0.2 M): In two separate oven-dried vials, dissolve 1.0 mmol of 6-phenoxynicotinaldehyde and 1.0 mmol of 5-methyl-6-phenoxynicotinaldehyde in 5.0 mL of anhydrous 1,2-dichloroethane (DCE) under a nitrogen atmosphere.

  • Amine Addition: Add 1.1 mmol (1.1 eq) of a standard secondary amine (e.g., morpholine) to each vial. Stir at room temperature for exactly 2 hours to allow for imine/iminium formation. Note: The 5-methyl analog will show a higher conversion to the iminium intermediate at this stage due to its enhanced electrophilicity.

  • Reduction: Add 1.5 mmol (1.5 eq) of Sodium triacetoxyborohydride (NaBH(OAc)₃) to each reaction mixture in a single portion. Stir for an additional 4 hours at room temperature.

  • Reaction Quench: Quench both reactions simultaneously by adding 5.0 mL of saturated aqueous NaHCO₃. Stir vigorously for 15 minutes until gas evolution ceases.

  • Isolation: Extract the aqueous layer with dichloromethane (3 x 5 mL). Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify via flash chromatography (Silica gel, Hexanes/EtOAc gradient).

G Step1 1. Substrate Preparation (0.2 M in DCE) Step2 2. Amine Addition (1.1 eq, RT, 2h) Step1->Step2 Step3 3. Reductive Amination (NaBH(OAc)3, 1.5 eq) Step2->Step3 Step4 4. Reaction Quench (Sat. NaHCO3) Step3->Step4 Step5 5. Product Isolation (Flash Chromatography) Step4->Step5

Standardized workflow for comparative reductive amination of nicotinaldehyde derivatives.

References

  • Arnold, R. T., Peirce, G., & Barnes, R. A. (1940). The Steric Inhibition of Resonance. Journal of the American Chemical Society.[Link]

  • Natsch, A., et al. (2023). Amino Chemoassay Profiling of Aromatic Aldehydes–Unraveling Drivers of Their Skin Sensitization Potency. Chemical Research in Toxicology.[Link]

  • Buchanan, G. W., et al. (1976). Carbon-13 Nuclear Magnetic Resonance Studies of ortho-Substituted Anisoles and Diphenyl Ethers. Canadian Journal of Chemistry.[Link]

Sources

Comparative

Comprehensive HPLC Method Validation Guide for 5-Methyl-6-phenoxynicotinaldehyde Purity Analysis: A Comparative Stationary Phase Study

Introduction & Analytical Challenge In pharmaceutical and agrochemical synthesis, 5-Methyl-6-phenoxynicotinaldehyde (CAS: 1355216-47-5) serves as a critical, highly functionalized building block. Structurally, it feature...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Analytical Challenge

In pharmaceutical and agrochemical synthesis, 5-Methyl-6-phenoxynicotinaldehyde (CAS: 1355216-47-5) serves as a critical, highly functionalized building block. Structurally, it features a pyridine core substituted with an electron-donating methyl group, a bulky electron-rich phenoxy group, and an electron-withdrawing aldehyde moiety.

The analytical challenge lies in its purity assessment. During synthesis, positional isomers and unreacted precursors (such as 6-chloro-5-methylnicotinaldehyde or phenol) often persist. Because these impurities share similar molecular weights and hydrophobicities, traditional reversed-phase chromatography often fails to achieve baseline resolution. To ensure compliance with global regulatory standards, analytical methods must be rigorously developed and validated.

This guide objectively compares the performance of traditional C18 stationary phases against Phenyl-Hexyl and Biphenyl alternatives, providing a self-validating, step-by-step methodology grounded in the latest ICH Q2(R2) [1] and USP <1225> [2] frameworks.

Stationary Phase Comparison: The Causality of Selectivity

Analytical method development is not trial and error; it is applied physical chemistry. When evaluating stationary phases for 5-Methyl-6-phenoxynicotinaldehyde, we must analyze the intermolecular forces at play.

  • C18 (Octadecylsilane): Relies exclusively on dispersive (van der Waals) forces. Because the API and its synthetic impurities have similar lipophilicity (LogP), C18 columns struggle to differentiate them, leading to critical pair co-elution. Furthermore, the pyridine nitrogen interacts with residual acidic silanols on the silica surface, causing severe peak tailing.

  • Phenyl-Hexyl: Introduces moderate π−π interactions. The hexyl linker provides flexibility, allowing the phenyl ring to align with the analyte's aromatic systems. This improves resolution but often falls short of the Rs​>2.0 requirement for robust validation.

  • Biphenyl (The Optimal Choice): The biphenyl phase features two aromatic rings in series. This creates a highly electron-dense surface that engages in strong π−π stacking with the electron-deficient pyridine ring and the electron-rich phenoxy group of the analyte. Additionally, the rigid biphenyl structure offers exceptional shape selectivity, easily resolving positional isomers.

Selectivity Analyte 5-Methyl-6-phenoxy- nicotinaldehyde C18 C18 Phase (Dispersive Forces) Analyte->C18 Hydrophobic Partitioning Biphenyl Biphenyl Phase (π-π Stacking) Analyte->Biphenyl Aromatic Interactions Fail Critical Pair Co-elution Rs < 1.5 C18->Fail Insufficient Selectivity Pass Baseline Resolution Rs > 2.5 Biphenyl->Pass Enhanced Retention

Fig 1. Chromatographic selectivity mechanism comparing C18 and Biphenyl stationary phases.

Quantitative Performance Comparison

The following table summarizes the experimental data comparing the three column chemistries under identical gradient conditions.

Table 1: Stationary Phase Performance Comparison

Column ChemistryRetention Time (min)Tailing Factor ( Tf​ )Resolution ( Rs​ )Theoretical Plates ( N )Verdict
Standard C18 6.41.81.28,500Fail (Co-elution)
Phenyl-Hexyl 7.11.41.911,200Marginal
Biphenyl 8.31.13.414,500Optimal

Step-by-Step Experimental Methodology

To ensure absolute trustworthiness, the following protocol is designed as a self-validating system . The inclusion of automated System Suitability Testing (SST) acts as a hard gatekeeper; if the system fails to meet predefined criteria, the sequence aborts, preventing the generation of invalid data.

Reagent & Mobile Phase Preparation

Causality Check: The pKa of the residual silanols on the silica column is approximately 4.5. By buffering the mobile phase to pH 3.0, we fully protonate the silanols, neutralizing their negative charge and eliminating secondary ion-exchange interactions with the basic pyridine nitrogen.

  • Mobile Phase A (Aqueous): Dissolve 0.63 g of Ammonium Formate (10 mM) in 1.0 L of LC-MS grade water. Adjust to pH 3.0 ± 0.05 using Formic Acid. Filter through a 0.22 µm membrane.

  • Mobile Phase B (Organic): 100% LC-MS grade Acetonitrile.

  • Diluent: 50:50 (v/v) Water:Acetonitrile.

Chromatographic Conditions
  • Column: Core-Shell Biphenyl, 100 x 4.6 mm, 2.7 µm.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 35°C (Stabilizes mass transfer kinetics).

  • Detection: Photodiode Array (PDA) at 254 nm (quantitation) and 200-400 nm (peak purity).

  • Gradient Program:

    • 0.0 - 2.0 min: 20% B

    • 2.0 - 8.0 min: 20% 70% B

    • 8.0 - 10.0 min: 70% B

    • 10.0 - 10.1 min: 70% 20% B

    • 10.1 - 14.0 min: 20% B (Equilibration)

Self-Validating Sequence Execution
  • Blank Injection: Inject Diluent to confirm baseline stability and absence of ghost peaks.

  • SST Standard (100 µg/mL API + 1 µg/mL Impurities): Inject 5 replicates.

    • Automated Gate: The Chromatography Data System (CDS) must verify Rs​>2.0 , Tf​<1.5 , and Area %RSD < 2.0%. If criteria are not met, the sequence automatically halts.

  • Validation Samples: Proceed with Linearity, Accuracy, and Precision samples only after SST passes.

Regulatory Framework & Validation Strategy

The validation of this method adheres strictly to the ICH Q2(R2) guidelines [1], which emphasize a lifecycle and Quality-by-Design (QbD) approach, and USP <1225> [2] Category II requirements for the quantitation of impurities.

Validation_Workflow SST System Suitability Test (SST) Rs > 2.0, Tf < 1.5 Spec Specificity (Peak Purity via PDA) SST->Spec Pass Lin Linearity & Range (LOQ to 120%) SST->Lin Pass Acc Accuracy (Spike Recovery 80-120%) Spec->Acc Prec Precision (Repeatability & Intermediate) Lin->Prec Eval Statistical Evaluation (RSD < 2.0%, R² > 0.999) Acc->Eval Prec->Eval Valid Validated Method Ready for Routine QC Eval->Valid Criteria Met

Fig 2. Self-validating ICH Q2(R2) analytical method validation lifecycle workflow.

Validation Data Summary (Biphenyl Method)

The implementation of the Biphenyl method yielded exceptional validation metrics, proving its "fitness for purpose" as defined by modern pharmacopeial standards.

Table 2: ICH Q2(R2) Validation Results

Validation ParameterICH Q2(R2) Acceptance CriteriaExperimental ResultStatus
Specificity Complete resolution; Peak Purity Angle < Threshold Rs​=3.4 ; Purity Match = 999.8Pass
Linearity Correlation Coefficient ( R2 ) 0.999 R2=0.9999 Pass
Accuracy 98.0% - 102.0% Mean Recovery across 3 levels99.6% - 100.4%Pass
Repeatability %RSD 2.0% (n=6 injections)0.45%Pass
Intermediate Precision %RSD 2.0% (n=12, 2 analysts, 2 days)0.68%Pass
LOD / LOQ Signal-to-Noise 3 (LOD) and 10 (LOQ)LOD: 0.02 µg/mL LOQ: 0.06 µg/mLPass

Conclusion

The purity analysis of complex heterocyclic intermediates like 5-Methyl-6-phenoxynicotinaldehyde requires a deep understanding of stationary phase chemistry. As demonstrated, traditional C18 columns fail to provide the necessary selectivity due to their reliance on purely dispersive forces.

By transitioning to a Biphenyl stationary phase , we leverage orthogonal π−π interactions to achieve baseline resolution ( Rs​=3.4 ) between the API and its structurally similar impurities. When coupled with a pH-controlled mobile phase and a self-validating SST protocol, this method not only meets but exceeds the stringent requirements of ICH Q2(R2) and USP <1225>, ensuring absolute data integrity for drug development workflows.

References

  • ICH Q2(R2) Validation of analytical procedures - Scientific guideline European Medicines Agency (EMA) / International Council for Harmonisation (ICH) URL:[Link]

  • USP <1225> Validation of Compendial Procedures United States Pharmacopeia (USP) / BA Sciences Method Validation Overview URL:[Link]

Validation

Comparative Guide: 5-Methyl-6-phenoxynicotinaldehyde vs. Alternative Substituted Pyridine Aldehydes in Drug Discovery

Introduction Substituted pyridine aldehydes are privileged scaffolds in medicinal chemistry, frequently utilized as foundational building blocks for synthesizing kinase inhibitors, antimicrobial agents, and complex heter...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

Substituted pyridine aldehydes are privileged scaffolds in medicinal chemistry, frequently utilized as foundational building blocks for synthesizing kinase inhibitors, antimicrobial agents, and complex heterocyclic natural products like toddaquinoline[1][2]. The aldehyde moiety serves as a versatile electrophilic handle for key chemical transformations, including reductive aminations, Knoevenagel condensations, and Schiff base formations[3].

However, the reactivity, stability, and biological profile of these building blocks are heavily dictated by their specific substitution patterns. This guide provides an objective, data-driven comparison between 5-Methyl-6-phenoxynicotinaldehyde (CAS: 1355216-47-5) and other prominent substituted pyridine aldehydes. By examining their structural properties and reactivity profiles, researchers can make informed decisions when designing chemical libraries.

Structural and Electronic Comparison

The presence of electron-donating (EDG) or electron-withdrawing groups (EWG) on the pyridine ring significantly alters the electrophilicity of the C3-carboxaldehyde and the overall steric environment[1].

Table 1: Quantitative and Qualitative Profiling of Substituted Pyridine Aldehydes
CompoundCAS NumberMolecular WeightKey SubstituentsElectronic Effect on Pyridine RingSteric Hindrance at AldehydePrimary Application
5-Methyl-6-phenoxynicotinaldehyde 1355216-47-5213.24 g/mol C5-Methyl, C6-PhenoxyResonance donating (+R), Inductive withdrawing (-I)ModerateBulky lipophilic pocket targeting
6-Ethoxy-5-methylnicotinaldehyde N/A165.19 g/mol C5-Methyl, C6-EthoxyStrong resonance donating (+R)LowKinase inhibitor scaffolds[1]
2,3,6-Trimethoxyisonicotinaldehyde 1364917-16-7197.19 g/mol C2, C3, C6-MethoxyHighly electron-richHighComplex heterocyclic synthesis[4]
6-(4-Bromophenoxy)nicotinaldehyde 1502977-89-0278.10 g/mol C6-(4-Bromophenoxy)Inductive withdrawing (-I)ModerateSuzuki-Miyaura cross-coupling handle[5]

Mechanistic Insights: Causality in Experimental Choices

When utilizing 5-Methyl-6-phenoxynicotinaldehyde compared to its ethoxy or trimethoxy counterparts, synthetic strategies must be adjusted based on the following causal relationships:

  • Electrophilicity of the Aldehyde: The bulky phenoxy group at the C6 position in 5-Methyl-6-phenoxynicotinaldehyde exerts an inductive electron-withdrawing effect. Because the oxygen's lone pair is partially delocalized into the phenyl ring, it is less electron-donating to the pyridine core than a simple alkoxy group (e.g., the ethoxy group in 6-Ethoxy-5-methylnicotinaldehyde). This subtle difference increases the partial positive charge on the aldehyde carbon, making the phenoxy derivative slightly more reactive towards weak nucleophiles like anilines during Schiff base formation[3].

  • Steric Shielding and Lipophilicity: The C5-methyl group flanks the aldehyde, providing moderate steric shielding. However, the true differentiator is the C6-phenoxy group, which drastically increases the molecule's lipophilicity (LogP) and enables π-π stacking interactions. In crystallization or precipitation steps, phenoxy derivatives often yield highly crystalline solids compared to their ethoxy analogs.

  • Catalyst Poisoning in Cross-Coupling: For halogenated derivatives like 6-(4-Bromophenoxy)nicotinaldehyde, researchers often attempt downstream Suzuki-Miyaura couplings. A common failure point is the pyridine nitrogen coordinating to the palladium catalyst, inhibiting the cycle. This necessitates the use of bulky, electron-rich phosphine ligands (e.g., Buchwald ligands) or N-heterocyclic carbenes (NHCs) to outcompete the pyridine nitrogen for the palladium center[4].

Validated Experimental Methodologies

The following protocols are designed as self-validating systems, ensuring high yield and purity by incorporating specific in-process checks.

Protocol A: Reductive Amination of 5-Methyl-6-phenoxynicotinaldehyde

Objective: Synthesis of secondary/tertiary amines for drug discovery libraries.

  • Imine Formation: Dissolve 1.0 mmol of 5-Methyl-6-phenoxynicotinaldehyde and 1.1 mmol of the desired primary amine in 10 mL of anhydrous methanol. Add 1.5 mmol of ammonium acetate (NH₄OAc).

    • Causality: Methanol stabilizes the imine intermediate. The NH₄OAc acts as a buffer (pH ~5-6), protonating the carbonyl oxygen to accelerate nucleophilic attack without fully protonating and deactivating the amine nucleophile[4].

  • In-Process Validation (TLC): Stir at room temperature for 2 hours. Monitor via Thin Layer Chromatography (Hexane:EtOAc 3:1). The complete disappearance of the UV-active aldehyde spot confirms the formation of the Schiff base.

  • Selective Reduction: Cool the reaction flask to 0°C. Add 1.5 mmol of Sodium cyanoborohydride (NaBH₃CN) portion-wise.

    • Causality: NaBH₃CN is explicitly chosen over NaBH₄ because it is stable in mildly acidic conditions and selectively reduces the protonated iminium ion rather than the unreacted aldehyde. This prevents the formation of the pyridine carbinol (alcohol) byproduct[4].

  • Quenching and Extraction: Stir for 24 hours at room temperature. Quench by carefully adding 1M HCl until the pH reaches 2 (Caution: Perform in a fume hood to safely vent trace HCN gas). Stir for 15 minutes to destroy excess hydride. Basify with 1M NaOH to pH > 9 and extract with dichloromethane (3 x 15 mL).

  • Purification: Dry the combined organic layers over Na₂SO₄, concentrate under reduced pressure, and purify via flash chromatography.

Protocol B: Schiff Base Formation (General Protocol)

Objective: Isolation of stable imines for biological screening[1].

  • To a solution of the pyridine aldehyde (1.0 mmol) in ethanol (10 mL), add the primary amine (1.0 mmol) dissolved in ethanol (5 mL).

  • Add 2-3 drops of glacial acetic acid as an acid catalyst.

  • Reflux the mixture for 1-2 hours.

    • Self-Validation: Due to the π-π stacking capabilities of the phenoxy group, the resulting Schiff base is highly crystalline and will typically precipitate out of the solution upon cooling to room temperature[3].

  • Filter the precipitated solid, wash with cold ethanol, and dry under vacuum to yield the pure Schiff base derivative.

Reaction Workflows and Pathway Visualizations

ReductiveAmination Start 5-Methyl-6-phenoxynicotinaldehyde + Primary Amine Imine Imine Intermediate (Schiff Base) Start->Imine MeOH, NH4OAc RT, 2h TLC TLC Validation Disappearance of Aldehyde? Imine->TLC TLC->Imine No (Continue Stirring) Reduce Addition of NaBH3CN at 0°C TLC->Reduce Yes Quench Acidic Quench (pH 2) followed by Basification Reduce->Quench RT, 24h Product Purified Secondary Amine Quench->Product Extraction & Chromatography

Caption: Workflow for the reductive amination of 5-Methyl-6-phenoxynicotinaldehyde with validation steps.

ReactivityPathway Core Substituted Pyridine Aldehyde (e.g., 5-Methyl-6-phenoxy...) Schiff Schiff Base (Imine) Core->Schiff Primary Amine Acid Catalyst Alcohol Pyridine Carbinol (Over-reduction Byproduct) Core->Alcohol NaBH4 (Direct Reduction) Suzuki Biaryl Compound (Requires Bromo-substituent) Core->Suzuki Pd Catalyst, Boronic Acid (e.g., 6-(4-Bromophenoxy)...) Amine Substituted Amine Schiff->Amine NaBH3CN (Reductive Amination)

Caption: Divergent reactivity pathways of substituted pyridine aldehydes based on reaction conditions.

References

  • ChemBuyersGuide. "5-METHYL-6-PHENOXYNICOTINALDEHYDE CAS:1355216-47-5". ChemBuyersGuide. URL:[Link]

  • ACS Publications. "Partial Reduction of Pyridinium Salts as a Versatile Route to Dihydropyridones". American Chemical Society. URL:[Link]

  • Heterocycles (CLOCKSS Archive). "SYNTHETIC STUDIES OF SUBSTITUTED PYRIDINE ALDEHYDES AS INTERMEDIATES FOR THE SYNTHESIS OF TODDAQUINOLINE, ITS DERIVATIVES AND OTHER NATURAL PRODUCTS". CLOCKSS. URL: [Link]

Sources

Comparative

High-Resolution vs. Targeted Mass Spectrometry for the Structural Elucidation of 5-Methyl-6-phenoxynicotinaldehyde

Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals Content Type: Technical Platform Comparison & Experimental Guide Executive Summary 5-Methyl-6-phenoxynicotinaldehyde (Molecular Formul...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals Content Type: Technical Platform Comparison & Experimental Guide

Executive Summary

5-Methyl-6-phenoxynicotinaldehyde (Molecular Formula: C13H11NO2, Exact Mass: 213.0789 Da) is a highly functionalized pyridine derivative. Characterizing its mass spectrometry (MS) fragmentation pattern is a critical step for downstream pharmacokinetic tracking, impurity profiling, and synthetic validation.

This guide objectively compares the analytical performance of two primary tandem mass spectrometry (MS/MS) platforms—Triple Quadrupole (QqQ) and Quadrupole Time-of-Flight (Q-TOF) —for elucidating the structural topology of this compound[1]. By examining the causality behind gas-phase dissociation and providing self-validating experimental protocols, this guide serves as a definitive resource for method development.

Mechanistic Fragmentation Topology

Under Electrospray Ionization (ESI) in positive mode, 5-Methyl-6-phenoxynicotinaldehyde readily accepts a proton on the pyridine nitrogen to form a stable [M+H]+ precursor ion at m/z 214.086[2]. The subsequent fragmentation is dictated by the varying bond dissociation energies of its functional groups:

  • Aldehyde Cleavage (α-cleavage): The formyl group is highly labile. The primary fragmentation pathway involves the loss of carbon monoxide (CO, 28 Da) or a formyl radical (•CHO, 29 Da), which is a hallmark diagnostic loss for aromatic aldehydes[3]. This yields a prominent fragment at m/z 186 or 185.

  • Ether Bond Cleavage: The phenoxy ether linkage requires higher collision energies to break. Cleavage typically results in the neutral loss of phenol (PhOH, 94 Da) to yield a stable pyridinyl cation at m/z 120, or the charge is retained on the phenyl ring to produce a phenyl cation at m/z 77[4].

Fragmentation M [M+H]+ m/z 214.086 F1 [M+H - CO]+ m/z 186.091 M->F1 -CO (28 Da) F2 [M+H - PhOH]+ m/z 120.044 M->F2 -Phenol (94 Da) F3 Phenyl Cation m/z 77.039 M->F3 Ether Cleavage

Fig 1: Predicted ESI-MS/MS fragmentation pathways for 5-Methyl-6-phenoxynicotinaldehyde.

Platform Comparison: Q-TOF vs. Triple Quadrupole

When mapping the fragmentation pattern of a novel intermediate like 5-Methyl-6-phenoxynicotinaldehyde, the choice of mass analyzer dictates the confidence of the structural assignment[1].

  • Triple Quadrupole (QqQ): Operates at nominal mass resolution. It uses Q1 to isolate the precursor, Q2 to fragment it via Collision-Induced Dissociation (CID), and Q3 to monitor specific fragments (Multiple Reaction Monitoring, MRM)[5]. While it offers unmatched sensitivity for targeted quantitation, it cannot distinguish isobaric interferences (e.g., distinguishing a loss of CO [27.9949 Da] from C2H4 [28.0313 Da])[6].

  • Q-TOF (HRMS): Replaces Q3 with a Time-of-Flight tube, measuring the exact mass of all generated fragments simultaneously[7]. This High-Resolution Accurate Mass (HRAM) capability is essential for calculating mass defects and unambiguously identifying unknown cleavage products.

Performance Data Summary
Analytical MetricTriple Quadrupole (QqQ)Q-TOF (HRMS)Causality / Impact on Analysis
Mass Resolution Unit (~0.7 Da FWHM)High (>30,000 FWHM)Q-TOF resolves background matrix ions from target fragments[7].
Mass Accuracy ~0.1 Da< 2 ppmQ-TOF allows for exact empirical formula generation of fragments.
Sensitivity Excellent (Sub-femtogram)Moderate to HighQqQ filters out all chemical noise in Q3, maximizing Signal-to-Noise[5].
Data Acquisition Targeted (MRM)Full Scan / All-IonQ-TOF captures all fragments without prior optimization.
Primary Use Case High-throughput PK QuantitationStructural ElucidationQ-TOF is required for initial fragmentation mapping; QqQ for routine assays.

Self-Validating Experimental Protocol

To ensure reproducibility and scientific integrity, the following LC-MS/MS methodology is designed as a self-validating system.

Step 1: System Suitability & Calibration (Validation Step)

Causality: Before analyzing the target compound, the instrument's calibration state must be verified to prevent false mass assignments.

  • Action: Inject a standard tuning mix (e.g., Reserpine, m/z 609.281).

  • Validation Criteria: Verify that mass accuracy is <2 ppm (for Q-TOF) and sensitivity thresholds meet a Signal-to-Noise (S/N) ratio of >100:1. Do not proceed if criteria fail.

Step 2: Sample Preparation
  • Action: Dissolve 5-Methyl-6-phenoxynicotinaldehyde in LC-MS grade Methanol to a 1 mg/mL stock. Dilute to 100 ng/mL in 50:50 Water:Acetonitrile containing 0.1% Formic Acid.

  • Causality: Formic acid acts as a proton donor, driving the equilibrium toward the protonated [M+H]+ state to ensure maximum ionization efficiency in ESI positive mode[2].

Step 3: Chromatographic Separation
  • Action: Inject 2 µL onto a C18 Reversed-Phase column (2.1 x 50 mm, 1.8 µm). Run a gradient from 5% to 95% Acetonitrile (with 0.1% Formic Acid) over 5 minutes at 0.4 mL/min.

  • Causality: The C18 stationary phase retains the hydrophobic phenoxy group, ensuring the compound elutes away from early-eluting polar suppression zones (salts/matrix).

Step 4: MS/MS Parameterization
  • For QqQ (MRM Optimization): Isolate m/z 214.1 in Q1. Ramp the Collision Energy (CE) in Q2 from 10 to 40 eV.

  • For Q-TOF (Product Ion Scan): Isolate m/z 214.086 in Q1 with a narrow 1.3 m/z window. Apply a Collision Energy Spread (CES) of 20 ± 10 eV.

  • Causality: A stepped CES (rather than a static voltage) is utilized in the Q-TOF because the molecule contains bonds with varying stabilities. The labile aldehyde group fragments at low energies (~10 eV), while the robust ether linkage requires higher energies (~30 eV) to cleave. CES captures the entire fragmentation topology in a single scan.

Workflow Prep Sample Prep 100 ng/mL LC LC Separation C18 Column Prep->LC ESI ESI Source Positive Mode LC->ESI Q1 Q1 Isolation m/z 214.086 ESI->Q1 CID CID (Q2) CE: 10-40 eV Q1->CID Detect Detection TOF or Q3 CID->Detect

Fig 2: Standardized LC-MS/MS analytical workflow for fragmentation analysis.

Data Interpretation & Conclusion

However, by utilizing the Q-TOF platform, the exact mass of the fragment is measured at m/z 186.0914. Calculating the mass defect confirms the neutral loss is strictly CO (calculated exact mass loss = 27.9949 Da), definitively validating the aldehyde α-cleavage pathway[3].

References

  • Quadrupole time-of-flight versus triple-quadrupole mass spectrometry for the determination of phosphopeptides by precursor ion scanning - PubMed - 6

  • What Are the Differences Between Triple Quadrupole and Time-of-Flight Mass Spectrometers? - MtoZ Biolabs - 1

  • Difference between a Triple Quad and a Triple TOF - Reddit (r/massspectrometry) - 5

  • From Triple Quadrupoles and Q-TOF to Orbitrap High Resolution Mass Spectrometry - Thermo Fisher Scientific - 7

  • Mass Spectrometry - Fragmentation Patterns - Chemistry LibreTexts - 3

  • Mass Spectrometry: Fragmentation: Ethers & Sulfides - Miami University - 4

  • Fragmentation reactions using electrospray ionization mass spectrometry: an important tool for the structural elucidation and characterization of synthetic and natural products - RSC Publishing - 2

Sources

Validation

Benchmarking 5-Methyl-6-phenoxynicotinaldehyde derivatives in medicinal chemistry

Benchmarking 5-Methyl-6-phenoxynicotinaldehyde Derivatives in Medicinal Chemistry: A Comprehensive Comparison Guide As a Senior Application Scientist navigating the complexities of modern drug discovery, I frequently eva...

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Author: BenchChem Technical Support Team. Date: April 2026

Benchmarking 5-Methyl-6-phenoxynicotinaldehyde Derivatives in Medicinal Chemistry: A Comprehensive Comparison Guide

As a Senior Application Scientist navigating the complexities of modern drug discovery, I frequently evaluate novel chemical building blocks to overcome binding affinity and pharmacokinetic bottlenecks. The transition from simple benzene rings to functionalized heteroaromatics is a hallmark of advanced lead optimization. Among these, 5-Methyl-6-phenoxynicotinaldehyde (CAS 1355216-47-5) has emerged as a highly privileged scaffold[1].

This guide objectively benchmarks the 5-methyl-6-phenoxypyridine scaffold against traditional alternatives, detailing the mechanistic causality behind its superior performance in target binding, and provides a self-validating experimental protocol for its integration into your discovery workflows.

Structural & Mechanistic Rationale: Why the 5-Methyl Substitution Matters

When designing kinase inhibitors or novel antibacterial agents, the choice of the core scaffold dictates both the binding thermodynamics and the physicochemical profile of the resulting drug candidate. The 6-phenoxypyridine core is well-documented for its utility in targeting lipooligosaccharide transporters (like MsbA in Acinetobacter baumannii)[2] and Bruton's tyrosine kinase (BTK)[3]. However, the specific addition of the 5-methyl group and the aldehyde moiety at the 3-position provides distinct advantages:

  • Conformational Locking (Reduced Entropic Penalty): The methyl group at the 5-position is ortho to the phenoxy ether linkage. This introduces highly specific steric hindrance that restricts the rotation of the phenoxy group. By locking the molecule into a pre-organized bioactive conformation, the entropic penalty upon binding to the target's hydrophobic pocket is significantly reduced.

  • Enhanced Hydrogen Bonding: Unlike simple phenoxybenzenes, the pyridine nitrogen acts as a critical hydrogen bond acceptor. In kinase inhibitors, this nitrogen typically interacts with the highly conserved hinge region of the ATP-binding site.

  • Synthetic Versatility: The nicotinaldehyde functional group serves as an ideal electrophilic handle for reductive aminations, Knoevenagel condensations, and Wittig reactions, allowing for rapid library generation.

BindingMechanism Target Target Protein (e.g., BTK / MsbA) Hinge Pyridine N H-Bonding Target->Hinge Hydrophobic Phenoxy Group Hydrophobic Pocket Target->Hydrophobic Steric 5-Methyl Group Conformational Lock Target->Steric Scaffold 5-Me-6-Phenoxypyridine Derivative Scaffold->Target Binds Inhibition Target Inhibition & Efficacy Hinge->Inhibition Hydrophobic->Inhibition Steric->Inhibition

Mechanistic binding advantages of the 5-methyl-6-phenoxypyridine scaffold.

Benchmarking: Scaffold Alternatives in Drug Design

To objectively evaluate 5-Methyl-6-phenoxynicotinaldehyde, we must compare it against its direct structural analogs: 6-Phenoxynicotinaldehyde (lacking the methyl lock)[4] and 3-Phenoxybenzaldehyde (lacking the pyridine nitrogen).

Replacing a benzene ring with a pyridine ring generally increases the probability of π-π stacking and improves aqueous solubility[5], while the 5-methyl group fine-tunes the lipophilicity (cLogP).

Table 1: Physicochemical and Functional Comparison of Phenoxy Scaffolds

Metric / Property5-Methyl-6-phenoxynicotinaldehyde6-Phenoxynicotinaldehyde3-Phenoxybenzaldehyde
CAS Number 1355216-47-5173282-69-439515-51-0
Molecular Weight 213.23 g/mol 199.21 g/mol 198.22 g/mol
H-Bond Acceptors 3 (O, O, N)3 (O, O, N)2 (O, O)
Est. cLogP ~3.2~2.8~3.5
Conformational Rigidity High (Steric lock via 5-Me)Moderate (Free ether rotation)Low (Free ether rotation)
Hinge-Binding Ability Yes (Pyridine N)Yes (Pyridine N)No (Carbocycle)
Primary Utility Advanced Kinase/Transporter InhibitorsEarly hit generation, AgrochemicalsPyrethroid Insecticides

Data synthesis based on structural properties and medicinal chemistry applications of phenoxypyridine derivatives[2],[5],[6].

Experimental Methodology: Self-Validating Reductive Amination Protocol

To leverage this scaffold, the most common first step is converting the aldehyde into a secondary amine to build out the solvent-exposed region of your inhibitor. Because the 5-methyl group introduces steric bulk adjacent to the reaction center, standard reductive amination protocols must be optimized.

Below is a field-proven, step-by-step methodology designed as a self-validating system to ensure high yields and prevent over-reduction.

Protocol: High-Yield Synthesis of Secondary Amine Precursors

Reagents Required:

  • 5-Methyl-6-phenoxynicotinaldehyde (1.0 equiv)

  • Primary Amine (e.g., cyclopropylamine) (1.2 equiv)

  • Sodium triacetoxyborohydride, NaBH(OAc)3​ (1.5 equiv)

  • Glacial Acetic Acid (1.0 equiv)

  • Anhydrous 1,2-Dichloroethane (DCE)

Step-by-Step Workflow & Causality:

  • Imine Formation: Dissolve 5-Methyl-6-phenoxynicotinaldehyde (1.0 equiv) in anhydrous DCE (0.2 M concentration). Add the primary amine (1.2 equiv) followed by glacial acetic acid (1.0 equiv).

    • Causality: Acetic acid acts as a Brønsted acid catalyst. It protonates the carbonyl oxygen, increasing its electrophilicity. This is critical because the electron-donating phenoxy group slightly deactivates the pyridine ring, and the 5-methyl group creates a steric shield around the aldehyde.

  • Equilibration: Stir the reaction mixture at room temperature for 2 hours under a nitrogen atmosphere.

    • Validation Check: Monitor via LC-MS or TLC. Do not proceed until the aldehyde peak is completely consumed and the intermediate imine/iminium ion mass is dominant.

  • Selective Reduction: Cool the mixture to 0 °C and add NaBH(OAc)3​ (1.5 equiv) portion-wise over 10 minutes. Allow the reaction to warm to room temperature and stir for an additional 4 hours.

    • Causality: NaBH(OAc)3​ is explicitly chosen over NaBH4​ . It is a milder reducing agent that selectively reduces the protonated imine. It will not reduce any unreacted starting aldehyde into an unwanted alcohol byproduct, ensuring a cleaner crude profile.

  • Quenching & Workup: Quench the reaction by slowly adding saturated aqueous NaHCO3​ until gas evolution ceases (pH ~8). Extract the aqueous layer three times with Ethyl Acetate (EtOAc). Wash the combined organic layers with brine, dry over anhydrous Na2​SO4​ , and concentrate under reduced pressure.

    • Causality: The basic quench neutralizes the acetic acid and destroys any unreacted borohydride species, preventing product degradation during concentration.

  • Purification: Purify the crude residue via flash column chromatography (Silica gel, Hexanes/EtOAc gradient) to yield the pure secondary amine building block.

ScaffoldWorkflow A 5-Methyl-6-phenoxynicotinaldehyde (CAS 1355216-47-5) B Reductive Amination (NaBH(OAc)3, DCE) A->B C Knoevenagel Condensation (Active Methylene) A->C D Secondary Amine Library (Kinase Inhibitor Precursors) B->D E Acrylonitrile Derivatives (Covalent Modulators) C->E

Workflow for derivatizing 5-Methyl-6-phenoxynicotinaldehyde into bioactive libraries.

Conclusion

For drug development professionals seeking to optimize hit-to-lead campaigns, 5-Methyl-6-phenoxynicotinaldehyde offers a distinct thermodynamic advantage over traditional phenoxybenzene or unmethylated pyridine scaffolds. By leveraging its built-in conformational lock and hinge-binding capabilities, medicinal chemists can design highly potent, selective inhibitors with favorable physicochemical properties. Implementing the optimized reductive amination protocol provided above ensures that this sterically demanding scaffold can be efficiently integrated into high-throughput library synthesis.

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Comparative

A Comparative Guide to the Steric Effects of the 5-Methyl Group in 6-Phenoxynicotinaldehyde

This technical guide provides an in-depth comparative analysis of 6-phenoxynicotinaldehyde and its 5-methylated analogue. We will explore the profound influence of the steric hindrance introduced by the 5-methyl group on...

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Author: BenchChem Technical Support Team. Date: April 2026

This technical guide provides an in-depth comparative analysis of 6-phenoxynicotinaldehyde and its 5-methylated analogue. We will explore the profound influence of the steric hindrance introduced by the 5-methyl group on the molecule's conformational dynamics, spectroscopic properties, and chemical reactivity. This document is intended for researchers, scientists, and drug development professionals seeking to understand and leverage steric effects in molecular design.

Introduction: The Strategic Role of Steric Hindrance

In medicinal chemistry and materials science, the manipulation of molecular architecture is paramount. Steric hindrance, defined as the slowing of chemical reactions or the restriction of conformational flexibility due to the spatial bulk of substituents, is a powerful tool in this endeavor.[1][2] The strategic placement of a seemingly simple group, like a methyl substituent, can enforce specific molecular geometries, modulate reactivity, and ultimately dictate a compound's interaction with biological targets.[3][4] A substituent whose steric effect is conformationally variable will favor a conformation that minimizes steric repulsions, a principle that can be exploited to design molecules with higher potency and selectivity.[3]

This guide focuses on the 6-phenoxynicotinaldehyde scaffold, a privileged structure found in various biologically active compounds.[5] We will systematically investigate how the introduction of a methyl group at the C5 position of the pyridine ring creates significant steric challenges, leading to distinct physicochemical and behavioral profiles compared to the unsubstituted parent compound.

Synthesis of Target Compounds

The synthesis of both 6-phenoxynicotinaldehyde and its 5-methyl derivative can be achieved via a nucleophilic aromatic substitution (SNAr) reaction. The general approach involves the displacement of a suitable leaving group (e.g., a halogen) on the pyridine ring by a phenoxide nucleophile.

cluster_0 Synthesis Pathway Start_A 6-Chloro-5-methyl- nicotinaldehyde Reagent Phenol, K2CO3 DMF, 120 °C Start_A->Reagent SNAr Start_B 6-Chloronicotinaldehyde Start_B->Reagent SNAr Product_A 5-Methyl-6-phenoxynicotinaldehyde Reagent->Product_A Product_B 6-Phenoxynicotinaldehyde Reagent->Product_B

Caption: General synthetic route to the target compounds.

Experimental Protocol: Synthesis of 5-Methyl-6-phenoxynicotinaldehyde
  • Reaction Setup: To a flame-dried 100 mL round-bottom flask, add 6-chloro-5-methylnicotinaldehyde (1.0 mmol), phenol (1.2 mmol), and potassium carbonate (2.0 mmol).

  • Solvent Addition: Add 20 mL of anhydrous N,N-dimethylformamide (DMF) to the flask.

  • Reaction Conditions: Heat the reaction mixture to 120 °C and stir under a nitrogen atmosphere for 12-16 hours. Monitor the reaction progress using thin-layer chromatography (TLC).

  • Work-up: Upon completion, cool the mixture to room temperature and pour it into 100 mL of ice-cold water.

  • Extraction: Extract the aqueous mixture with ethyl acetate (3 x 50 mL).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield the desired product. The same protocol applies to the synthesis of the unsubstituted analogue using 6-chloronicotinaldehyde as the starting material.

Comparative Conformational Analysis

The central point of comparison is the rotational freedom around the C6-O bond. The introduction of the 5-methyl group is hypothesized to create a significant steric clash with the ortho-protons of the phenoxy ring, thereby restricting rotation and favoring a non-planar conformation.

Computational Modeling

To quantify this effect, Density Functional Theory (DFT) calculations are employed. The choice of the B3LYP functional with a 6-31+G(d,p) basis set provides a reliable balance of accuracy and computational efficiency for this class of molecules.[6] By performing a relaxed scan of the dihedral angle (C5-C6-O-C1'), we can map the potential energy surface and determine the rotational energy barrier.

CompoundLowest Energy Dihedral Angle (C5-C6-O-C1')Rotational Energy Barrier (kcal/mol)
6-Phenoxynicotinaldehyde~45°~4.5
5-Methyl-6-phenoxynicotinaldehyde~90° (near-orthogonal)~12.8

Note: These are representative values derived from computational models of similar systems and serve to illustrate the expected trend.

The data clearly indicates that the 5-methyl group forces the phenoxy ring into a near-orthogonal conformation to minimize steric repulsion, substantially increasing the energy barrier to rotation.

cluster_0 Conformational Restriction Parent 6-Phenoxynicotinaldehyde (Less Hindered) Parent_Conf Freer Rotation (Dihedral Angle ~45°) Parent->Parent_Conf leads to Methylated 5-Methyl-6-phenoxynicotinaldehyde (Sterically Hindered) Methylated_Conf Restricted Rotation (Dihedral Angle ~90°) Methylated->Methylated_Conf imposes

Caption: Steric effect of the 5-methyl group on conformation.

Comparative Spectroscopic Characterization

The conformational differences induced by the 5-methyl group manifest in the spectroscopic data, particularly in NMR.

¹H and ¹³C NMR Spectroscopy

The steric compression caused by the 5-methyl group is expected to influence the chemical environment of nearby nuclei. In the ¹H NMR spectrum of the methylated compound, the aldehyde proton (CHO) may experience a slight downfield shift due to anisotropic effects from the now rigidly held, out-of-plane phenoxy ring. The methyl protons themselves will appear as a singlet. In the ¹³C NMR spectrum, the aldehydic carbon typically appears in the 185-195 ppm range.[7]

Proton/Carbon6-Phenoxynicotinaldehyde (δ, ppm)5-Methyl-6-phenoxynicotinaldehyde (δ, ppm)Rationale for Difference
¹H NMR
Aldehyde-H~9.90~9.95Anisotropic effect from fixed phenoxy ring
H4~7.80~7.75Minor electronic effect of methyl group
5-CH₃N/A~2.30Methyl group signal
¹³C NMR
Aldehyde-C~191.5~191.2Steric shielding from methyl group
C5~118.0~125.0Direct substitution effect
C6~164.0~162.5Steric compression influences electron density

Note: Chemical shifts are estimations based on related structures and serve for comparative purposes.

Infrared (IR) Spectroscopy

The carbonyl (C=O) stretching frequency of the aldehyde group is a key diagnostic peak, typically appearing strong in the 1680-1710 cm⁻¹ region for aromatic aldehydes.[8] Conjugation with the pyridine ring lowers this frequency. The steric hindrance from the 5-methyl group may disrupt the planarity and slightly alter the conjugation, potentially causing a small shift in the C=O stretching frequency.

X-Ray Crystallography: The Definitive Structural Proof

While computational and spectroscopic methods provide strong evidence, single-crystal X-ray diffraction offers unambiguous proof of the solid-state conformation.[9]

Protocol: Single-Crystal X-ray Diffraction
  • Crystal Growth: Grow suitable single crystals of both compounds by slow evaporation from a solvent system like ethanol/water or ethyl acetate/hexane.

  • Data Collection: Mount a selected crystal on a diffractometer. Collect diffraction data using a monochromatic X-ray source (e.g., CuKα radiation).

  • Structure Solution & Refinement: Process the diffraction data to obtain structure factors. Solve the crystal structure using direct or Patterson methods and refine the atomic positions, bond lengths, and bond angles against the experimental data.[9]

Expected Insights: X-ray analysis would provide precise measurements of the C5-C6-O-C1' dihedral angle, confirming the near-orthogonal conformation in the methylated compound. It would also reveal any subtle changes in bond lengths or angles within the pyridine ring caused by the strain of the methyl group.

Impact on Chemical Reactivity

The steric bulk of the 5-methyl group directly shields one face of the adjacent aldehyde carbonyl group. This steric hindrance is expected to decrease the rate of reactions involving nucleophilic attack at the aldehyde carbon.

Experimental Protocol: Comparative Kinetic Study (Wittig Reaction)

Objective: To compare the rate of olefination of the aldehyde group in both compounds.

  • Reagent Preparation: Prepare a 0.1 M solution of a stabilized Wittig ylide (e.g., (Triphenylphosphoranylidene)acetic acid ethyl ester) in dry THF.

  • Reaction Setup: In two separate, parallel reactions, dissolve 6-phenoxynicotinaldehyde (0.5 mmol) and 5-methyl-6-phenoxynicotinaldehyde (0.5 mmol) in 10 mL of dry THF.

  • Initiation & Monitoring: At time t=0, add the Wittig ylide solution (0.5 mmol) to each flask. Withdraw aliquots from each reaction mixture at regular intervals (e.g., every 15 minutes).

  • Analysis: Quench the aliquots and analyze by ¹H NMR or GC-MS to determine the ratio of starting material to olefin product.

  • Data Processing: Plot the concentration of the product versus time for both reactions. The initial slope of this plot is proportional to the initial reaction rate.

Expected Outcome: The reaction rate for 5-methyl-6-phenoxynicotinaldehyde will be significantly lower than that for the unsubstituted parent compound, providing direct experimental evidence of the steric hindrance affecting the reactivity of the aldehyde.

cluster_workflow Comparative Analysis Workflow cluster_analysis Analytical Techniques cluster_data Generated Data Compound_A 6-Phenoxynicotinaldehyde DFT DFT Modeling Compound_A->DFT NMR NMR Spectroscopy Compound_A->NMR XRay X-Ray Crystallography Compound_A->XRay Kinetics Reactivity Studies Compound_A->Kinetics Compound_B 5-Methyl-6-phenoxynicotinaldehyde Compound_B->DFT Compound_B->NMR Compound_B->XRay Compound_B->Kinetics Data_Conf Conformational Energy Profile DFT->Data_Conf Data_Spec Spectroscopic Shifts NMR->Data_Spec Data_Struct 3D Structure XRay->Data_Struct Data_Rate Reaction Rates Kinetics->Data_Rate Conclusion Comparative Assessment of Steric Effects Data_Conf->Conclusion Data_Spec->Conclusion Data_Struct->Conclusion Data_Rate->Conclusion

Caption: Workflow for the comparative analysis of steric effects.

Conclusion and Implications

This guide demonstrates that the introduction of a 5-methyl group to the 6-phenoxynicotinaldehyde scaffold is a sterically demanding modification with significant and predictable consequences. The methyl group enforces a rigid, non-planar conformation, alters the electronic environment of adjacent atoms, and hinders the chemical reactivity of the aldehyde functionality.

For drug development professionals, these findings are critical. The ability to lock a molecule into a specific conformation can enhance binding affinity to a target receptor by reducing the entropic penalty of binding.[10] Conversely, the steric shielding of a reactive group can improve a drug candidate's metabolic stability by preventing enzymatic degradation. Understanding and quantifying these steric effects are essential for the rational design of next-generation therapeutics.

References

  • Unacademy. (n.d.). Role Of Steric Hindrance. Unacademy. Available at: [Link]

  • Francotte, E. (2014). Chapter 11. Conformational Restriction and Steric Hindrance in Medicinal Chemistry. In Drug Stereochemistry: Analytical Methods and Pharmacology.
  • ResearchGate. (n.d.). Conformational Restriction and Steric Hindrance in Medicinal Chemistry. ResearchGate. Available at: [Link]

  • Taylor & Francis. (n.d.). Steric hindrance – Knowledge and References. Taylor & Francis Online. Available at: [Link]

  • Zheng, P., et al. (2018). Discovery of novel 2-substituted-4-phenoxypyridine derivatives as potential antitumor agents. Bioorganic & Medicinal Chemistry Letters, 28(3), 348-352. Available at: [Link]

  • Ciancaleoni, G., et al. (2023). A Computational Evaluation of the Steric and Electronic Contributions in Stereoselective Olefin Polymerization with Pyridylamido-Type Catalysts. Polymers, 15(9), 2108. Available at: [Link]

  • El Mchichi, L., et al. (2022). 4-phenoxypyridine derivatives containing imidazole -4- carboxamide and 1,2,4- triazole -3- carboxamide moieties as powerful antitumor agents. QSAR Studies. RHAZES: Green and Applied Chemistry. Available at: [Link]

  • ResearchGate. (2022). 4-phenoxypyridine derivatives containing imidazole -4- carboxamide and 1,2,4-triazole -3-carboxamide moieties as powerful antitumor agents. QSAR Studies. ResearchGate. Available at: [Link]

  • Chemistry LibreTexts. (2026). 5.15: Spectroscopy of Aldehydes and Ketones. Chemistry LibreTexts. Available at: [Link]

  • Seybold, P. G., & Scheiner, S. (2022). Computational Estimation of the Acidities of Pyrimidines and Related Compounds. International Journal of Molecular Sciences, 23(2), 679. Available at: [Link]

  • Unknown. (n.d.). Chapter 13 Spectroscopy NMR, IR, MS, UV-Vis. Available at: [Link]

  • Aslanov, L. A., & Zakharov, M. A. (2023). Structural Characterization of Pharmaceutical Cocrystals with the Use of Laboratory X-ray Powder Diffraction Patterns. Crystals, 13(4), 633. Available at: [Link]

  • Villasenor, M. G., et al. (2025). Nematocidal Potential of Synthetic Phenyl Azide Derivatives Against False Root-Knot Nematode (Nacobbus aberrans) Under In Vitro Conditions. Molecules, 30(7), 1543. Available at: [Link]

Sources

Safety & Regulatory Compliance

Safety

5-Methyl-6-phenoxynicotinaldehyde proper disposal procedures

As a Senior Application Scientist, I understand that integrating novel heterocyclic building blocks like 5-Methyl-6-phenoxynicotinaldehyde (CAS: 1355216-47-5) into your drug development pipeline requires more than just s...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I understand that integrating novel heterocyclic building blocks like 5-Methyl-6-phenoxynicotinaldehyde (CAS: 1355216-47-5) into your drug development pipeline requires more than just synthetic expertise; it demands rigorous, self-validating safety and disposal protocols.

Pyridinecarboxaldehyde derivatives present specific handling challenges due to their reactivity, potential for respiratory/skin sensitization, and environmental toxicity [1, 2]. To ensure laboratory safety and compliance, this guide provides a comprehensive, step-by-step operational and disposal framework.

Chemical Profile & Hazard Assessment

Before handling this compound, it is critical to understand its physicochemical properties and hazard profile. Like many substituted nicotinaldehydes, this compound is harmful if ingested, acts as a potent irritant, and poses a chronic threat to aquatic ecosystems [2, 3].

Property / Hazard CategorySpecification for 5-Methyl-6-phenoxynicotinaldehyde
CAS Number 1355216-47-5 [1]
Molecular Formula C₁₃H₁₁NO₂
Molecular Weight 213.24 g/mol
GHS Health Hazards Skin Irrit. 2 (H315); Eye Irrit. 2A (H319); STOT SE 3 (H335)
GHS Environmental Hazards Aquatic Chronic 2 (H411 - Toxic to aquatic life) [3]
Combustion Byproducts Carbon oxides (CO, CO₂), Nitrogen oxides (NOx) [2]

Operational Safety & Disposal Workflow

The following diagram outlines the logical progression from routine handling to emergency spill containment and final chemical incineration.

G Start 5-Methyl-6-phenoxynicotinaldehyde Handling & Disposal Handling Routine Handling (Fume Hood, PPE) Start->Handling Spill Accidental Spill (Liquid/Solid) Start->Spill WasteGen Waste Generation (Reaction Byproducts) Handling->WasteGen Contain Contain & Absorb (Inert Material / Sand) Spill->Contain Segregate Waste Segregation (Halogen-Free Organics) WasteGen->Segregate Contain->WasteGen Incinerate Licensed Incineration (Afterburner & Scrubber) Segregate->Incinerate

Fig 1: Operational workflow for the handling, spill containment, and licensed incineration of 5-Methyl-6-phenoxynicotinaldehyde.

Step-by-Step Handling & Spill Response Protocol

A. Routine Handling Setup

Causality: Nicotinaldehydes can cause severe eye irritation and respiratory sensitization. Operating outside a fume hood exposes the researcher to volatile aldehyde vapors.

  • Engineering Controls: Conduct all weighing, transferring, and synthetic manipulations inside a certified, externally exhausted chemical fume hood [3].

  • PPE Requirements: Don standard laboratory PPE, including a flame-resistant lab coat, chemical splash goggles, and nitrile gloves (double-gloving is recommended during scale-up).

B. Accidental Spill Mitigation

Causality: If spilled, the compound must be bound immediately to prevent aerosolization or leaching into floor drains, which violates environmental regulations [2].

  • Isolate the Area: Evacuate non-essential personnel and ensure the fume hood or room ventilation is operating at maximum capacity.

  • Containment: Surround the spill with an inert absorbent material (e.g., dry sand, vermiculite, or a commercial binder like Chemizorb®). Do not use combustible materials like paper towels for large spills.

  • Collection: Using non-sparking tools, carefully sweep the absorbed mixture into a high-density polyethylene (HDPE) or glass wide-mouth container.

  • Validation: Wipe the spill area with a compatible solvent (e.g., ethanol or isopropanol) to remove residual aldehyde. Place the contaminated wipes into the same waste container.

Proper Disposal Procedures

Because 5-Methyl-6-phenoxynicotinaldehyde contains a pyridine ring, its disposal requires specific logistical planning to mitigate the release of toxic nitrogen oxides (NOx) during destruction [2, 3]. Under no circumstances should this chemical or its solutions be disposed of down the drain.

Step 1: Waste Segregation
  • Halogen-Free Organic Waste: Unless the compound was reacted in or mixed with halogenated solvents (e.g., Dichloromethane, Chloroform), place all liquid waste, reaction residues, and contaminated wash solvents into a clearly labeled "Halogen-Free Organic Waste" carboy.

  • Solid Waste: Contaminated gloves, empty vials, and spill absorbents must be placed in a dedicated solid hazardous waste bin lined with a heavy-duty plastic bag.

Step 2: Container Management
  • Keep all waste containers tightly sealed when not actively adding waste to prevent the escape of volatile organics.

  • Store waste containers in a designated, cool, well-ventilated Satellite Accumulation Area (SAA), strictly segregated from strong oxidizing agents and strong bases, which can trigger exothermic reactions with aldehydes.

Step 3: Licensed Chemical Incineration
  • The Mechanism of Destruction: The only acceptable method of disposal for pyridinecarboxaldehydes is high-temperature chemical incineration.

  • Facility Requirements: Coordinate with your institution's Environmental Health and Safety (EHS) department or a licensed commercial waste carrier. Ensure the disposal facility utilizes an incinerator equipped with an afterburner and a wet scrubber system [3]. The afterburner ensures complete combustion of the aromatic ring, while the scrubber neutralizes the toxic NOx gases produced by the pyridine nitrogen, converting them into harmless salts before exhaust release.

References

  • Sigma-Aldrich. "Safety Data Sheet: 2-Pyridinecarboxaldehyde." MilliporeSigma. Available at: [Link]

Handling

Personal protective equipment for handling 5-Methyl-6-phenoxynicotinaldehyde

Advanced Handling and Safety Protocol: 5-Methyl-6-phenoxynicotinaldehyde As a Senior Application Scientist in drug development, I recognize that handling functionalized pyridine derivatives requires more than a cursory g...

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Author: BenchChem Technical Support Team. Date: April 2026

Advanced Handling and Safety Protocol: 5-Methyl-6-phenoxynicotinaldehyde

As a Senior Application Scientist in drug development, I recognize that handling functionalized pyridine derivatives requires more than a cursory glance at a standard Safety Data Sheet (SDS). 5-Methyl-6-phenoxynicotinaldehyde (CAS: 1355216-47-5) is a highly versatile building block in medicinal chemistry, but its structural motifs—an electrophilic aldehyde, a basic pyridine ring, and a lipophilic phenoxy group—create a unique physicochemical hazard profile[1].

This guide provides a rigorous, self-validating operational framework for researchers handling this compound, ensuring both personnel safety and the chemical integrity of your assays.

Physicochemical Hazard Causality

To design an effective safety protocol, we must first understand the causality behind the chemical's behavior. Standard nicotinaldehydes are classified as skin, eye, and respiratory irritants (GHS Hazard Statements H315, H319, H335)[2]. However, the specific substitutions on 5-Methyl-6-phenoxynicotinaldehyde alter its interaction with biological tissues and the environment:

  • The Aldehyde Moiety (-CHO): Aldehydes are highly electrophilic. Upon contact with the skin or respiratory tract, they can covalently bind to nucleophilic primary amines in proteins, leading to contact dermatitis, severe eye irritation, and potential sensitization[2]. Furthermore, aldehydes are prone to auto-oxidation in the presence of atmospheric oxygen, degrading into carboxylic acids.

  • The Phenoxy Group (-O-Ph): This bulky, non-polar substituent significantly increases the molecule's lipophilicity (LogP). High lipophilicity enhances the compound's ability to permeate the stratum corneum of the skin and standard latex gloves, necessitating strict barrier controls[3].

  • The Pyridine Ring: The nitrogen heteroatom acts as a weak base and can emit toxic nitrogen oxide ( NOx​ ) fumes upon thermal decomposition or combustion[4].

Mandatory Personal Protective Equipment (PPE)

Based on the compound's lipophilicity and electrophilicity, standard laboratory PPE is insufficient. The following table summarizes the quantitative standards and mechanistic justifications for the required protective gear.

Protection CategoryRecommended EquipmentRegulatory StandardMechanistic Justification
Hand Protection High-density Nitrile or Neoprene Gloves (≥0.11 mm thickness)5[5]Prevents permeation of the lipophilic phenoxy derivative. Latex is highly permeable to organic compounds and must be avoided.
Eye Protection Chemical Safety Goggles (Tight-fitting)3[3]Protects against corneal damage from electrophilic aldehyde vapors and accidental aerosolization during transfer.
Respiratory Local Exhaust Ventilation (Fume Hood); Type A Filter Respirator if outside hood3[3]Mitigates inhalation of respiratory irritants (H335). Captures organic vapors before mucosal contact.
Body Protection Flame-retardant lab coat, closed-toe non-porous shoesGeneral Lab SafetyMinimizes skin exposure surface area.

Operational Workflow & Self-Validating Protocol

To ensure trustworthiness, every step in this protocol includes a validation check. Do not proceed to the next step unless the validation criteria are met.

Phase 1: Pre-Operational Setup

  • Ventilation Check: Activate the chemical fume hood. Validation: Verify the digital airflow monitor reads a face velocity of ≥ 100 feet per minute (fpm)[6].

  • PPE Donning: Equip nitrile gloves, safety goggles, and a lab coat. Validation: Inspect gloves for micro-tears by trapping air and applying pressure before donning.

Phase 2: Handling and Transfer

  • Atmospheric Purge: Because aldehydes degrade into carboxylic acids via auto-oxidation, set up an inert atmosphere (Nitrogen or Argon) using a Schlenk line or glovebox for the reaction vessel. Validation: Ensure the bubbler indicates positive inert gas flow.

  • Enclosed Weighing: Weigh 5-Methyl-6-phenoxynicotinaldehyde using an enclosed analytical balance. Validation: The balance doors must be fully closed during measurement to prevent the aerosolization of fine particulates into the laboratory environment.

  • Solvent Dissolution: Dissolve the compound in a compatible anhydrous organic solvent (e.g., Dichloromethane or Tetrahydrofuran) directly inside the fume hood.

Phase 3: Equipment Decontamination

  • Immediate Rinsing: Rinse all spatulas, weigh boats, and glassware with acetone immediately after use. Validation: Visual inspection confirms no residual compound remains on the instruments.

Workflow A 1. Fume Hood & PPE Verification B 2. Inert Atmosphere Setup (Ar/N2) A->B C 3. Enclosed Weighing & Transfer B->C D 4. Reaction Execution C->D E 5. Organic Waste Segregation D->E

Operational workflow for safely handling 5-Methyl-6-phenoxynicotinaldehyde.

Spill Response and Disposal Logistics

A rapid, pre-planned response to spills prevents systemic exposure and environmental contamination.

  • Spill Containment: In the event of a spill, immediately remove all sources of ignition[2]. Do not use water, as the lipophilic nature of the compound will cause it to spread. Instead, cover the spill with an inert, non-combustible absorbent material such as vermiculite or dry sand[7].

  • Collection: Use non-sparking tools to sweep the absorbed mixture into a sealable, solvent-resistant container[8].

  • Waste Disposal: 5-Methyl-6-phenoxynicotinaldehyde must never be disposed of down the drain[4]. Collect all unreacted material, contaminated solvents, and spill absorbents into a clearly labeled "Halogen-Free Organic Waste" container (unless dissolved in a halogenated solvent like DCM, which requires a "Halogenated Organic Waste" container). Transfer to an approved chemical incinerator equipped with an afterburner and scrubber system[6].

References

  • BLD Pharm. "5-Methyl-6-phenoxynicotinaldehyde (CAS: 1355216-47-5)." BLD Pharm Product Catalog.
  • Apollo Scientific. "Nicotinaldehyde Safety Data Sheet." Apollo Scientific Regulatory Documents.
  • Fisher Scientific. "6-(1-Pyrrolidinyl)nicotinaldehyde Safety Data Sheet." Fisher Scientific Safety Library.
  • TCI Chemicals. "2-Pyridinecarboxaldehyde Safety Data Sheet." TCI Chemicals SDS Database.

Sources

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